4,6-dimethyl-1H-indole-2-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-3-7(2)8-5-10(11(13)14)12-9(8)4-6/h3-5,12H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHYVQGVACIBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(NC2=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392537 | |
| Record name | 4,6-dimethyl-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383132-27-2 | |
| Record name | 4,6-dimethyl-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4,6-dimethyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 4,6-dimethyl-1H-indole-2-carboxylic acid. This document collates available data on its physicochemical characteristics, spectral properties, and synthetic methodologies. Furthermore, it explores the potential biological activities of the broader class of indole-2-carboxylic acids, providing context for its potential applications in drug discovery and development, particularly as an antagonist for the N-methyl-D-aspartate (NMDA) receptor and as an inhibitor of HIV-1 integrase. Detailed experimental protocols and visual diagrams of synthetic pathways and potential mechanisms of action are included to support further research and application.
Chemical Properties
This compound is a heterocyclic compound featuring a bicyclic indole core structure with methyl substituents at the 4 and 6 positions and a carboxylic acid group at the 2 position.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. Data for the parent compound, indole-2-carboxylic acid, is included for comparison where specific data for the dimethylated analog is not available.
Table 1: Physicochemical Properties
| Property | Value (this compound) | Value (Indole-2-carboxylic acid) |
| Molecular Formula | C₁₁H₁₁NO₂[1] | C₉H₇NO₂ |
| Molecular Weight | 189.21 g/mol | 161.16 g/mol |
| CAS Number | 383132-27-2[2] | 1477-50-5 |
| Appearance | Solid (predicted) | Solid |
| Melting Point | Not available | 202-206 °C |
| Boiling Point | Not available | Not available |
| pKa | Not available | Not available |
| Predicted XlogP | 2.6[1] | 2.3 |
Solubility
Spectral Data
Detailed experimental spectral data for this compound is limited. The following are predicted and characteristic spectral features based on its structure and data from related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the indole ring, singlets for the two methyl groups, a signal for the proton at the 3-position of the indole ring, and broad singlets for the N-H and carboxylic acid O-H protons. The aromatic protons will exhibit splitting patterns dependent on their positions. Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region. The acidic proton of the carboxylic acid group is expected to be significantly deshielded, appearing in the 10-13 ppm region.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the eleven carbons. The carbonyl carbon of the carboxylic acid is expected in the 160-180 ppm region. Aromatic carbons will appear between 100-150 ppm. The carbons of the two methyl groups will be observed in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. A strong carbonyl (C=O) stretching absorption is expected between 1680-1710 cm⁻¹ for the dimerized acid. C-H stretching from the aromatic and methyl groups will be observed around 2850-3100 cm⁻¹. The N-H stretch of the indole ring typically appears as a sharp to medium band around 3300-3500 cm⁻¹.
-
Mass Spectrometry (MS): The electron ionization mass spectrum is predicted to show a molecular ion peak ([M]⁺) at m/z 189.[1] Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of a carboxyl group (M-45).[3] Predicted adducts include [M+H]⁺ at m/z 190.08626, [M+Na]⁺ at m/z 212.06820, and [M-H]⁻ at m/z 188.07170.[1]
Synthesis and Reactivity
Indole-2-carboxylic acids are commonly synthesized via the Fischer indole synthesis or the Reissert indole synthesis.
General Synthetic Pathways
A prevalent method for synthesizing indole-2-carboxylic acid derivatives is the Fischer indole synthesis. This reaction involves the cyclization of an arylhydrazone of an α-keto acid (like pyruvic acid) under acidic conditions.[4][5] The Japp-Klingemann reaction can be employed to generate the necessary hydrazone intermediate from a β-keto ester and an aryl diazonium salt, which is then subjected to Fischer indole cyclization.[6][7][8][9]
Another established route is the Reissert indole synthesis, which involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid ester, which can then be hydrolyzed.[2]
The final step in many syntheses is the alkaline hydrolysis of the corresponding ethyl or methyl ester to yield the carboxylic acid.[6][10]
Experimental Protocols
While a specific protocol for this compound is not detailed in readily available literature, a general procedure based on the synthesis of related indole-2-carboxylates is provided below. This protocol involves the initial formation of the ethyl ester followed by hydrolysis.
Protocol 1: Synthesis of Ethyl 4,6-dimethyl-1H-indole-2-carboxylate via Fischer Indole Synthesis
-
Hydrazone Formation: To a solution of 3,5-dimethylphenylhydrazine in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl pyruvate. The mixture is stirred at room temperature until the hydrazone precipitates. The solid is collected by filtration and washed.
-
Cyclization: The dried hydrazone is added to a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol. The mixture is heated (e.g., 80-100 °C) for several hours and monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
-
Saponification: Ethyl 4,6-dimethyl-1H-indole-2-carboxylate is suspended in an alcoholic solvent (e.g., ethanol or methanol). An aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added.
-
Reaction: The mixture is heated to reflux and stirred for several hours until TLC indicates the complete consumption of the starting ester.
-
Acidification and Isolation: The reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The precipitated carboxylic acid is collected by filtration, washed thoroughly with water, and dried to afford the final product.
Biological Activity and Potential Applications
While specific biological data for this compound is scarce, the indole-2-carboxylic acid scaffold is a known pharmacophore with significant activity in several areas of drug discovery.
NMDA Receptor Antagonism
Indole-2-carboxylic acid (I2CA) and its derivatives are known to act as competitive antagonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[3][4][11] The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory function. Overactivation of this receptor is implicated in excitotoxic neuronal damage associated with conditions like stroke and epilepsy.[4] By blocking the glycine co-agonist site, I2CA derivatives can inhibit NMDA receptor activation, thus offering a potential therapeutic avenue for neurological disorders characterized by excitotoxicity.[4][11]
HIV-1 Integrase Inhibition
Derivatives of indole-2-carboxylic acid have been identified as inhibitors of HIV-1 integrase.[5][12] This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome.[12] The inhibitory mechanism is believed to involve the chelation of essential magnesium ions within the enzyme's active site by the indole core and the C2 carboxyl group.[5][12] This prevents the strand transfer step of integration, thereby halting viral replication. The development of potent and selective HIV-1 integrase inhibitors is a key strategy in antiretroviral therapy.
References
- 1. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 383132-27-2 [chemicalbook.com]
- 3. Hydantoin-substituted 4,6-dichloroindole-2-carboxylic acids as ligands with high affinity for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ias.ac.in [ias.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,6-dimethyl-1H-indole-2-carboxylic acid: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 4,6-dimethyl-1H-indole-2-carboxylic acid is limited in publicly accessible literature. This guide provides a comprehensive overview based on established chemical principles, known synthetic methodologies for related compounds, and predicted properties.
Core Structure and Properties
This compound is a heterocyclic organic compound with the molecular formula C₁₁H₁₁NO₂.[1] Its structure consists of a bicyclic indole core, which is a fusion of a benzene ring and a pyrrole ring. This core is substituted with methyl groups at the 4 and 6 positions of the benzene ring and a carboxylic acid group at the 2 position of the pyrrole ring.
Structural Details:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₁NO₂
-
Molecular Weight: 189.21 g/mol
-
SMILES: CC1=CC(=C2C=C(NC2=C1)C(=O)O)C[1]
-
InChI Key: HRHYVQGVACIBPS-UHFFFAOYSA-N[1]
A two-dimensional representation of the chemical structure is provided below:
Predicted Physicochemical Properties:
While experimental data is scarce, computational models provide predicted values for key physicochemical properties.
| Property | Predicted Value | Source |
| XLogP3 | 2.6 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 189.07897859 g/mol | PubChem |
| Monoisotopic Mass | 189.07898 Da | PubChem[1] |
| Topological Polar Surface Area | 53.1 Ų | PubChem |
Synthesis Methodologies
2.1. Proposed Synthesis via Reissert Indole Synthesis
The Reissert indole synthesis involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[2][3][4][5] For the synthesis of this compound, the starting material would be 2-nitro-1,3,5-trimethylbenzene (or 2-nitro-mesitylene).
Experimental Protocol (Hypothetical):
-
Condensation: 2-Nitro-1,3,5-trimethylbenzene is reacted with diethyl oxalate in the presence of a strong base, such as potassium ethoxide in ethanol. This reaction forms the corresponding ethyl o-nitrophenylpyruvate derivative.
-
Reductive Cyclization: The resulting pyruvate derivative is then subjected to reductive cyclization. Common reducing agents for this step include zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂ over Pd/C). This step reduces the nitro group to an amine, which then spontaneously cyclizes to form the indole ring.
-
Hydrolysis: The resulting ethyl 4,6-dimethyl-1H-indole-2-carboxylate is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.
Caption: Proposed Reissert synthesis of this compound.
2.2. Proposed Synthesis via Fischer Indole Synthesis
The Fischer indole synthesis is a classic method that involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[6][7][8][9] To synthesize this compound, (3,5-dimethylphenyl)hydrazine and pyruvic acid would be the starting materials.
Experimental Protocol (Hypothetical):
-
Hydrazone Formation: (3,5-dimethylphenyl)hydrazine is reacted with pyruvic acid to form the corresponding phenylhydrazone. This reaction is typically carried out in a solvent like ethanol or acetic acid.
-
Indolization: The resulting hydrazone is then heated in the presence of an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride, or sulfuric acid. This induces a[4][4]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.
References
- 1. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Technical Guide: 4,6-dimethyl-1H-indole-2-carboxylic acid (CAS 383132-27-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-dimethyl-1H-indole-2-carboxylic acid is a heterocyclic organic compound belonging to the indole class. It serves as a key intermediate in the synthesis of a series of potent indole-2-carboxamide inhibitors of neurotropic alphaviruses, such as Western Equine Encephalitis Virus (WEEV).[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of antiviral agents.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 383132-27-2 | |
| Molecular Formula | C₁₁H₁₁NO₂ | |
| Molecular Weight | 189.21 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in organic solvents like methanol and DMSO |
Synthesis
The synthesis of this compound is a multi-step process that begins with the commercially available 3,5-dimethylaniline. The general synthetic scheme involves a Japp-Klingemann reaction followed by Fischer indole synthesis.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of ethyl 2-((3,5-dimethylphenyl)hydrazono)propanoate
-
To a stirred solution of 3,5-dimethylaniline in a mixture of concentrated hydrochloric acid and water, a solution of sodium nitrite in water is added dropwise at 0-5 °C.
-
The resulting diazonium salt solution is then added to a pre-cooled solution of ethyl 2-methylacetoacetate and sodium acetate in ethanol and water.
-
The reaction mixture is stirred at 0-5 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The precipitated product is collected by filtration, washed with water, and dried to yield ethyl 2-((3,5-dimethylphenyl)hydrazono)propanoate.
Step 2: Synthesis of ethyl 4,6-dimethyl-1H-indole-2-carboxylate
-
The crude ethyl 2-((3,5-dimethylphenyl)hydrazono)propanoate is added to a solution of polyphosphoric acid.
-
The mixture is heated to 100-110 °C for 2-3 hours.
-
After cooling, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and a saturated sodium bicarbonate solution until neutral.
-
The crude product is then purified by recrystallization from ethanol to give ethyl 4,6-dimethyl-1H-indole-2-carboxylate.
Step 3: Synthesis of this compound
-
To a solution of ethyl 4,6-dimethyl-1H-indole-2-carboxylate in a mixture of ethanol and water, a solution of sodium hydroxide is added.
-
The reaction mixture is refluxed for 2-3 hours.
-
After cooling, the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified with concentrated hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford this compound.
Synthetic workflow for this compound.
Biological Activity and Application
This compound is a crucial building block for the synthesis of indole-2-carboxamide derivatives that exhibit potent antiviral activity against neurotropic alphaviruses. These derivatives are inhibitors of viral replication.[1][2][3] The carboxylic acid moiety is typically coupled with various amines to generate a library of amide compounds for structure-activity relationship (SAR) studies.
Antiviral Activity of a Representative Derivative
The following table summarizes the in vitro antiviral activity and cytotoxicity of a representative indole-2-carboxamide derivative synthesized from this compound.
| Compound | WEEV Replicon IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) |
| Representative Amide Derivative | 0.8 ± 0.1 | > 50 | > 62.5 |
Data is representative of the class of compounds derived from this compound as reported in the literature.
Experimental Protocol: WEEV Replicon Assay
-
Cell Culture: Baby Hamster Kidney (BHK) cells stably expressing a WEEV replicon encoding a luciferase reporter gene are used. Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, streptomycin, and a selection antibiotic.
-
Compound Treatment: The test compounds, including derivatives of this compound, are serially diluted in DMSO and then further diluted in the cell culture medium.
-
Assay Procedure:
-
BHK-WEEV replicon cells are seeded in 96-well plates.
-
After 24 hours, the culture medium is replaced with medium containing the test compounds at various concentrations.
-
The cells are incubated for an additional 48 hours.
-
-
Luciferase Activity Measurement:
-
The cells are lysed, and the luciferase substrate is added.
-
Luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of luciferase activity against the compound concentration and fitting the data to a dose-response curve.
-
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Culture: BHK cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for 48 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action and Signaling Pathways
The precise molecular target of the indole-2-carboxamide inhibitors derived from this compound has not been definitively identified. However, it is known that these compounds inhibit viral RNA replication.[4] The current hypothesis suggests that they target one or more of the non-structural proteins (nsPs) of the alphavirus replication complex.
Proposed mechanism of action for indole-2-carboxamide inhibitors.
Conclusion
This compound is a valuable synthetic intermediate for the development of potent antiviral agents against neurotropic alphaviruses. The indole-2-carboxamide scaffold derived from this core structure has demonstrated significant potential for inhibiting viral replication. Further research into the precise molecular target and mechanism of action will be crucial for the optimization of these compounds as therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of novel indole-2-carboxamide inhibitors of neurotropic alphavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A compendium of small molecule direct-acting and host-targeting inhibitors as therapies against alphaviruses - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 4,6-dimethyl-1H-indole-2-carboxylic acid
Introduction
4,6-dimethyl-1H-indole-2-carboxylic acid, with the CAS Number 383132-27-2, is a heterocyclic organic compound belonging to the indole derivative family.[1][2] The indole nucleus is a prevalent scaffold in numerous natural products and synthetic molecules of significant biological and pharmacological importance.[3] This structural motif is a key component in many drug molecules, contributing to their diverse therapeutic activities.[3] Consequently, substituted indoles such as this compound are of great interest to researchers in medicinal chemistry and drug development for their potential as building blocks in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its known physical and chemical properties, proposed experimental protocols, and potential biological relevance based on related structures.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. While experimental data for this specific molecule is limited in publicly available literature, computational predictions and data from analogous compounds provide valuable insights.
Table 1: Compound Identifiers and Structural Details
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 383132-27-2[1] |
| Molecular Formula | C₁₁H₁₁NO₂[2][4] |
| Canonical SMILES | CC1=CC(=C2C=C(NC2=C1)C(=O)O)C[4] |
| InChI | InChI=1S/C11H11NO2/c1-6-3-7(2)8-5-10(11(13)14)12-9(8)4-6/h3-5,12H,1-2H3,(H,13,14)[4] |
| InChIKey | HRHYVQGVACIBPS-UHFFFAOYSA-N[4] |
Table 2: Computed and Experimental Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 189.21 g/mol | PubChem (Computed)[5][6] |
| Monoisotopic Mass | 189.07898 Da | PubChem (Computed)[4] |
| XLogP3 | 2.6 | PubChem (Predicted)[4] |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[5] |
| Rotatable Bond Count | 1 | PubChem (Computed)[5] |
| Topological Polar Surface Area | 53.1 Ų | PubChem (Computed)[5] |
| Melting Point | Not available. For comparison, the parent indole-2-carboxylic acid melts at 202-206 °C.[7] | - |
| Boiling Point | Not available. Carboxylic acids generally have high boiling points due to strong intermolecular hydrogen bonding.[8] | - |
| Solubility | Insoluble in water. Generally soluble in organic solvents like ethanol, DMSO, and diethyl ether.[8] Indole-2-carboxylic acid derivatives show good solubility in DMSO.[9] | - |
| pKa | Not available. The pKa of carboxylic acids is typically around 5.[10] | - |
Chemical Properties and Reactivity
The reactivity of this compound is governed by its three key structural features: the indole ring, the carboxylic acid group, and the two methyl substituents.
-
Indole Ring: The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the electron-withdrawing nature of the carboxylic acid at the 2-position can deactivate the ring towards certain electrophilic attacks.
-
Carboxylic Acid Group: This functional group can undergo typical reactions such as esterification with alcohols, amide formation with amines, and reduction to the corresponding alcohol. It also imparts acidic properties to the molecule.[11]
-
Decarboxylation: Like many indole-2-carboxylic acids, this compound can undergo decarboxylation upon heating or under catalytic conditions to yield 4,6-dimethylindole.[12]
Caption: General chemical transformations of this compound.
Experimental Protocols
Proposed Synthesis: Reissert Indole Synthesis Adaptation
A common method for synthesizing indole-2-carboxylic acids is the Reissert synthesis. This protocol adapts the classical approach, starting from a commercially available or readily synthesized nitrotoluene derivative.
Workflow:
-
Condensation: 3,5-Dimethyl-2-nitrotoluene reacts with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to form an intermediate ethyl pyruvate derivative.
-
Reductive Cyclization: The intermediate undergoes reductive cyclization using a reducing agent such as zinc in acetic acid or catalytic hydrogenation. This step reduces the nitro group to an amine, which then spontaneously cyclizes to form the indole ring.
-
Hydrolysis: The resulting ethyl ester is hydrolyzed to the carboxylic acid using a base (e.g., NaOH) followed by acidic workup.
Caption: Workflow for the proposed synthesis of the target compound via Reissert methodology.
Detailed Protocol:
-
Step 1: Condensation: To a solution of sodium ethoxide (1.2 eq) in absolute ethanol, add 3,5-dimethyl-2-nitrotoluene (1.0 eq) followed by the dropwise addition of diethyl oxalate (1.1 eq) while maintaining the temperature below 10°C. Stir the reaction mixture at room temperature for 16-18 hours.[13] The solvent is then removed under reduced pressure.
-
Step 2: Reductive Cyclization: Dissolve the crude intermediate in glacial acetic acid. Add zinc dust (4-5 eq) portion-wise while monitoring the exothermic reaction. After the addition is complete, heat the mixture to 80-90°C for 2-3 hours. Cool the reaction, filter off the excess zinc, and concentrate the filtrate.
-
Step 3: Hydrolysis and Purification: Dissolve the resulting crude ester in an ethanol/water mixture and add sodium hydroxide (2-3 eq). Reflux the mixture for 2-4 hours until hydrolysis is complete (monitored by TLC). Cool the solution, acidify with concentrated HCl to precipitate the product. Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound is not extensively documented, the indole-2-carboxamide scaffold is a known pharmacophore with diverse activities. Derivatives have shown potential as antiproliferative agents by targeting key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[14] These kinases are crucial regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.
Inhibitors targeting the EGFR pathway can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which ultimately prevents the transcription of genes involved in cell proliferation.
Caption: Potential mechanism of action via inhibition of the EGFR signaling cascade.
Indole derivatives have also been investigated for anti-Trypanosoma cruzi activity, suggesting a potential role in treating parasitic diseases.[15][16] The diverse biological profiles of related compounds underscore the potential of this compound as a valuable scaffold for further investigation in drug discovery programs.
References
- 1. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrixscientific.com]
- 2. This compound|CAS 383132-27-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. Biomedical Importance of Indoles [mdpi.com]
- 4. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 5. 4,7-dimethyl-1H-indole-2-carboxylic Acid | C11H11NO2 | CID 4646691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,6-dimethyl-1H-indole-2-carboxylic acid | C11H11NO2 | CID 4777857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Indole-2-carboxylic acid 98 1477-50-5 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 10. 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 11. rroij.com [rroij.com]
- 12. Buy 4,6-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid [smolecule.com]
- 13. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 14. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to 4,6-dimethyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4,6-dimethyl-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, and relevant experimental protocols.
Physicochemical Properties
This compound is a derivative of indole, a prominent scaffold in numerous biologically active compounds. The addition of methyl groups and a carboxylic acid moiety significantly influences its chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C11H11NO2 | PubChemLite[1], Angene[2] |
| Molecular Weight | 189.21 g/mol | PubChem[3] |
| Monoisotopic Mass | 189.07898 Da | PubChemLite[1] |
| CAS Number | 383132-27-2 | ChemicalBook[4], 2a biotech[5] |
Spectroscopic and Analytical Data
The structural characterization of this compound relies on various spectroscopic techniques. Below are the predicted and experimental data crucial for its identification and quality control.
| Data Type | Description |
| SMILES | CC1=CC(=C2C=C(NC2=C1)C(=O)O)C |
| InChI | InChI=1S/C11H11NO2/c1-6-3-7(2)8-5-10(11(13)14)12-9(8)4-6/h3-5,12H,1-2H3,(H,13,14) |
| Predicted XLogP3 | 2.6 |
| Predicted Collision Cross Section (CCS) values (Ų) | [M+H]+: 138.6, [M+Na]+: 149.5, [M-H]-: 140.5 |
Experimental Protocols
The synthesis of indole-2-carboxylic acids can be achieved through various established methods. A common and effective approach is the Reissert indole synthesis.
Representative Synthesis of a Dimethyl-1H-indole-2-carboxylic Acid Derivative:
Objective: To synthesize a dimethyl-substituted indole-2-carboxylic acid via the Reissert reaction, followed by hydrolysis.
Materials:
-
Substituted o-nitrotoluene
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Workflow Diagram:
Caption: Generalized Reissert Indole Synthesis Workflow.
Procedure:
-
Condensation: In a round-bottom flask, dissolve the substituted o-nitrotoluene in absolute ethanol. Add diethyl oxalate and a solution of sodium ethoxide in ethanol. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: The reaction mixture is poured into ice-water and acidified with dilute HCl. The precipitated product, an ethyl o-nitrophenylpyruvate derivative, is filtered, washed with water, and dried.
-
Reductive Cyclization: The intermediate is reduced using a suitable reducing agent, such as zinc dust in acetic acid or catalytic hydrogenation. This step leads to the formation of the corresponding indole-2-carboxylate ester.
-
Hydrolysis: The crude ester is then saponified by refluxing with aqueous sodium hydroxide. After cooling, the solution is acidified with HCl to precipitate the final product, this compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.
Potential Signaling Pathway Involvement
Indole derivatives are known to interact with a variety of biological targets. For instance, some indole-based molecules act as agonists or antagonists of nuclear receptors or interfere with protein-protein interactions in signaling cascades.
Hypothetical Signaling Pathway Interaction:
Caption: Hypothetical inhibition of a kinase cascade.
This diagram illustrates a potential mechanism where an indole-carboxylic acid derivative could inhibit a specific kinase in a signaling pathway, thereby modulating gene expression and cellular responses. Such interactions are a key focus in drug discovery programs targeting cancer and inflammatory diseases.
References
- 1. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. This compound|CAS 383132-27-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. 4,7-dimethyl-1H-indole-2-carboxylic Acid | C11H11NO2 | CID 4646691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 383132-27-2 [chemicalbook.com]
- 5. 2abiotech.net [2abiotech.net]
The Evolving Landscape of 4,6-dimethyl-1H-indole-2-carboxylic Acid Derivatives: A Technical Overview of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 4,6-dimethyl-1H-indole-2-carboxylic acid are emerging as a promising class with a diverse range of therapeutic potentials. This technical guide provides an in-depth analysis of the reported biological activities of these derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to facilitate further research and development in this area.
Antimicrobial Activity: Targeting Drug-Resistant Pathogens
Derivatives of this compound have demonstrated notable efficacy against significant pathogens, particularly Mycobacterium tuberculosis. The primary mechanism of action for the antitubercular activity of indole-2-carboxamides is the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3).[1][2][3][4][5] MmpL3 is an essential transporter responsible for shuttling mycolic acid precursors from the cytoplasm to the periplasm, a critical step in the formation of the mycobacterial cell wall. Inhibition of MmpL3 disrupts this process, leading to cell death.
Quantitative Antimicrobial Data
A key example of a potent antitubercular agent from this class is N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide. The quantitative data for this compound is presented in Table 1.
| Compound | Target Organism | Activity Metric | Value | Reference |
| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | Mycobacterium tuberculosis H37Rv | MIC | 0.012 µM | [6] |
Table 1: Antitubercular Activity of a 4,6-dimethyl-1H-indole-2-carboxamide Derivative
Experimental Protocols: Antimicrobial Assays
Minimum Inhibitory Concentration (MIC) Assay for Mycobacterium tuberculosis
The MIC of the test compounds against M. tuberculosis H37Rv can be determined using the microplate Alamar blue assay (MABA).
-
Preparation of Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is grown to mid-log phase and then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then prepared in Middlebrook 7H9 broth in a 96-well microplate.
-
Inoculation and Incubation: The prepared bacterial suspension is added to each well containing the diluted compounds. The plates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A freshly prepared solution of Alamar blue and 10% Tween 80 is added to each well. The plates are then re-incubated for 24 hours.
-
Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Visualizing the Mechanism of Action: MmpL3 Inhibition
The inhibition of the MmpL3 transporter is a key mechanism for the antitubercular activity of indole-2-carboxamides.
Anticancer Activity: A Promising but Nascent Field
While the broader class of indole derivatives has been extensively studied for anticancer properties, specific data on this compound derivatives is limited. However, the known mechanisms of other indole compounds suggest potential avenues for these derivatives. One of the key signaling pathways implicated in the anticancer effect of some indole derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[7][8][9][10] NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers.
Quantitative Anticancer Data
Currently, there is a lack of specific IC50 values in the public domain for this compound derivatives against various cancer cell lines. Further research is required to quantify the cytotoxic and antiproliferative effects of this specific subclass.
Experimental Protocols: Anticancer Assays
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Cancer cell lines are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Visualizing a Potential Mechanism: NF-κB Signaling Inhibition
The inhibition of the NF-κB signaling pathway is a plausible mechanism for the potential anticancer activity of these indole derivatives.
Anti-inflammatory Activity: Modulating Inflammatory Responses
The anti-inflammatory potential of indole derivatives is often linked to their ability to modulate key inflammatory pathways, such as the aforementioned NF-κB signaling cascade.[7][8][11] By inhibiting NF-κB, these compounds can potentially reduce the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS) that drive the inflammatory response.
Quantitative Anti-inflammatory Data
Experimental Protocols: Anti-inflammatory Assays
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay is a common in vitro model to screen for anti-inflammatory activity.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, and the plate is incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The production of nitric oxide (NO) is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
Synthesis of this compound Derivatives
The general synthesis of the parent this compound can be achieved through various established methods for indole synthesis, such as the Fischer, Reissert, or Bartoli indole synthesis, starting from appropriately substituted anilines and other precursors. The derivatization to esters and amides is typically a straightforward process.
General Protocol for Amide Synthesis
A common method for synthesizing N-substituted 4,6-dimethyl-1H-indole-2-carboxamides involves the coupling of the corresponding carboxylic acid with an appropriate amine using a coupling agent.
-
Activation of the Carboxylic Acid: this compound is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, dimethylformamide). A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-hydroxybenzotriazole (HOBt) are added to activate the carboxylic acid.
-
Addition of the Amine: The desired primary or secondary amine is then added to the reaction mixture.
-
Reaction and Work-up: The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then subjected to an aqueous work-up to remove the coupling reagents and byproducts. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the desired amide derivative.
Conclusion and Future Directions
Derivatives of this compound represent a promising and underexplored area of medicinal chemistry. The potent antitubercular activity of N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide highlights the potential of this scaffold for the development of novel anti-infective agents. While specific quantitative data for anticancer and anti-inflammatory activities are currently lacking, the known mechanisms of action of other indole derivatives, particularly the inhibition of the NF-κB signaling pathway, provide a strong rationale for further investigation.
Future research should focus on:
-
Synthesis and screening of a diverse library of this compound esters and amides to establish clear structure-activity relationships for antimicrobial, anticancer, and anti-inflammatory activities.
-
In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these derivatives for each biological activity.
-
Pharmacokinetic and in vivo efficacy studies of the most promising lead compounds to assess their drug-like properties and therapeutic potential.
By systematically exploring the biological landscape of this chemical space, the scientific community can unlock the full therapeutic potential of this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,6-dimethyl-1H-indole-2-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery. Their versatile scaffold is a key structural motif in numerous natural products and synthetic molecules with a wide array of biological activities. Among these, 4,6-dimethyl-1H-indole-2-carboxylic acid and its analogues have emerged as a promising area of research, demonstrating potential therapeutic applications ranging from antimicrobial and anti-inflammatory to neuroprotective and anticancer agents. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, and the biological activities of its derivatives, with a view to supporting further research and development in this area.
Synthesis of this compound
The synthesis of this compound can be approached through established methods for indole ring formation, most notably the Reissert and Fischer indole syntheses. While a specific, detailed experimental protocol for this particular dimethylated indole-2-carboxylic acid is not extensively documented in publicly available literature, a general synthetic strategy can be outlined based on these classical methods.
Reissert Indole Synthesis
The Reissert indole synthesis provides a reliable route to indole-2-carboxylic acids. The general workflow for the synthesis of this compound via this method is depicted below.
Figure 1. Proposed Reissert synthesis workflow for this compound.
Experimental Protocol Outline (Based on General Reissert Synthesis):
-
Nitration of 3,5-dimethylaniline: 3,5-dimethylaniline is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the ortho position, yielding 2-nitro-3,5-dimethylaniline.
-
Formation of the o-nitrobenzonitrile: The amino group of 2-nitro-3,5-dimethylaniline is converted to a nitrile via a Sandmeyer reaction, involving diazotization with sodium nitrite and hydrochloric acid, followed by reaction with cuprous cyanide. This yields 2-nitro-3,5-dimethylbenzonitrile.
-
Reduction of the nitro group: The nitro group of 2-nitro-3,5-dimethylbenzonitrile is reduced to an amino group, for example using tin(II) chloride in hydrochloric acid, to give 2-amino-3,5-dimethylbenzonitrile.
-
Japp-Klingemann Reaction: The resulting aniline can then be subjected to a Japp-Klingemann reaction. This involves diazotization followed by coupling with an active methylene compound like diethyl malonate.
-
Reductive Cyclization: The intermediate azo compound undergoes reductive cyclization, for instance with sodium dithionite, to form the indole ring, yielding ethyl 4,6-dimethyl-1H-indole-2-carboxylate.
-
Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid, typically using a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidification to precipitate the desired this compound.
Biological Activities of this compound Derivatives
While specific biological data for this compound is limited in the current literature, studies on its derivatives have revealed significant therapeutic potential.
Antimicrobial Activity
Derivatives of indole-2-carboxylic acids are known to possess antimicrobial properties.[1] One notable study identified N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide , a derivative of the title compound, as a potent anti-tuberculosis (anti-TB) agent. This compound exhibited a minimum inhibitory concentration (MIC) of 0.012 µM against Mycobacterium tuberculosis strain H37Rv. Importantly, it showed no cytotoxicity against healthy cells, with an IC50 value greater than 200 µM.
| Compound | Target Organism | Activity | Value | Reference |
| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | Mycobacterium tuberculosis H37Rv | MIC | 0.012 µM | [2] |
| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | Healthy cells | IC50 | > 200 µM | [2] |
Anticancer Activity
A related derivative, a 4,6-difluoroindole-2-carboxamide derivative (compound 9a) , has demonstrated significant cytotoxic and antiproliferative activities against pediatric brain tumor cells. This suggests that the 4,6-disubstituted indole-2-carboxamide scaffold could be a valuable starting point for the development of novel anticancer agents.
| Compound | Cell Line | Activity | Value | Reference |
| Compound 9a (a 4,6-difluoroindole-2-carboxamide derivative) | Atypical teratoid/rhabdoid tumor (AT/RT) cells BT12 | Cytotoxic IC50 | 0.89 µM | [3] |
| Compound 9a (a 4,6-difluoroindole-2-carboxamide derivative) | Atypical teratoid/rhabdoid tumor (AT/RT) cells BT16 | Cytotoxic IC50 | 1.81 µM | [3] |
| Compound 9a (a 4,6-difluoroindole-2-carboxamide derivative) | Atypical teratoid/rhabdoid tumor (AT/RT) cells BT12 | Antiproliferative IC50 | 7.44 µM | [3] |
| Compound 9a (a 4,6-difluoroindole-2-carboxamide derivative) | Atypical teratoid/rhabdoid tumor (AT/RT) cells BT16 | Antiproliferative IC50 | 6.06 µM | [3] |
| Compound 9a (a 4,6-difluoroindole-2-carboxamide derivative) | Non-neoplastic HFF1 cells | Cytotoxic IC50 | 119 µM | [3] |
Potential Mechanisms of Action and Signaling Pathways
The precise mechanisms of action for this compound and its derivatives are not yet fully elucidated. However, based on the activities of related indole compounds, several potential pathways can be hypothesized.
Inhibition of HIV-1 Integrase
Derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase.[4] The core structure is believed to chelate with essential magnesium ions in the active site of the enzyme, thereby inhibiting its function in the viral replication cycle.
Figure 2. Proposed mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.
Modulation of Inflammatory Pathways
The anti-inflammatory effects of indole derivatives may be attributed to their ability to modulate key inflammatory signaling pathways. This could involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of transcription factors like NF-κB, which regulate the expression of inflammatory cytokines.
Conclusion and Future Directions
This compound represents a molecule of interest within the broader class of biologically active indole derivatives. While direct experimental data on the parent compound is currently sparse in the public domain, the significant antimicrobial and anticancer activities observed for its close derivatives underscore the potential of this scaffold for drug discovery.
Future research should focus on several key areas:
-
Development of a detailed and optimized synthesis protocol for this compound to ensure its availability for further studies.
-
Systematic biological screening of the parent compound to determine its intrinsic antimicrobial, anti-inflammatory, neuroprotective, and anticancer activities.
-
Quantitative structure-activity relationship (QSAR) studies on a broader range of derivatives to identify key structural features for enhanced potency and selectivity.
-
Elucidation of the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
A deeper understanding of the chemistry and biology of this compound and its analogues will be instrumental in unlocking their full therapeutic potential and advancing the development of novel drugs for a variety of diseases.
References
- 1. This compound | 383132-27-2 [chemicalbook.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 4. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel Indole-2-Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Indole-2-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of recent discoveries, synthetic methodologies, and biological evaluations of novel indole-2-carboxylic acids, tailored for researchers, scientists, and drug development professionals. The information is compiled from recent studies and presented to facilitate further exploration and application in drug discovery programs.
Therapeutic Potential and Biological Activities
Novel indole-2-carboxylic acid derivatives have emerged as promising candidates for a variety of therapeutic areas, including:
-
Antiviral Agents: Particularly as HIV-1 integrase strand transfer inhibitors (INSTIs). These compounds effectively chelate the two Mg2+ ions within the active site of the integrase enzyme, inhibiting its strand transfer activity.[1][2]
-
Anticancer Agents: Demonstrating efficacy as IDO1/TDO dual inhibitors, apoptosis inducers, and inhibitors of the 14-3-3η protein.[3][4][5][6] Some derivatives have also shown potent activity against pediatric brain tumor cells.[7]
-
Antioxidants: Certain N-substituted derivatives and indole-2-carboxamides have exhibited significant antioxidant properties.[8][9]
-
Anti-inflammatory Agents: A novel class of CysLT1 selective antagonists has been identified, showing potential for treating inflammatory conditions.[10]
Quantitative Data Summary
The biological activities of several novel indole-2-carboxylic acid derivatives are summarized below.
Table 1: Anti-HIV-1 Integrase Activity
| Compound | IC50 (μM) | Reference |
| 1 | 32.37 | [11] |
| 3 | Not specified, but effective | [1][2] |
| 17a | 3.11 | [11][12] |
| 20a | 0.13 | [1][2] |
Table 2: IDO1/TDO Inhibitory Activity
| Compound | IDO1 IC50 (μM) | TDO IC50 (μM) | Reference |
| 9o-1 | 1.17 | 1.55 | [3] |
| 9p-O | Double-digit nM | Double-digit nM | [3] |
Table 3: Anticancer Activity (Apoptosis Induction)
| Compound | EC50 (μM) | Cell Line | Reference |
| 3a | >2 | T47D | [4] |
| 9a | 0.1 | T47D | [4] |
| 9b | 0.1 | T47D | [4] |
Table 4: CysLT1 Antagonist Activity
| Compound | CysLT1 IC50 (μM) | CysLT2 IC50 (μM) | Reference |
| 17k | 0.0059 | 15 | [10] |
Experimental Protocols
This section details the methodologies for the synthesis of representative novel indole-2-carboxylic acids.
General Synthesis of Indole-2-Carboxamides
A common route to synthesize indole-2-carboxamide derivatives involves the initial conversion of indole-2-carboxylic acid to its acid chloride, followed by coupling with a substituted aniline.[8][9]
Step 1: Synthesis of 1H-indole-2-carbonyl chloride
To a solution of 1H-indole-2-carboxylic acid (1 mmol) in dry tetrahydrofuran (THF) (15 mL), thionyl chloride (1.2 mmol) is added dropwise. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure to yield the crude 1H-indole-2-carbonyl chloride.[9]
Step 2: Synthesis of 1H-indole-2-carboxamide analogues
To a solution of 1H-indole-2-carbonyl chloride (1 mmol) in dry THF (10 mL), a substituted aniline is added in the presence of triethylamine (TEA) (3 mL) under an inert atmosphere (N2). The reaction mixture is stirred until completion. The resulting product is then isolated and purified.[9]
Synthesis of Ethyl 3-bromo-1H-indole-2-carboxylate
3-Bromo-1H-indole-2-carboxylic acid (100 mg, 0.42 mmol) is dissolved in anhydrous ethanol (10 mL). Concentrated sulphuric acid (20 mg, 0.21 mmol) is added dropwise to the solution. The mixture is stirred at 80 °C for 2 hours (monitored by TLC). The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted three times with ethyl acetate (30 mL x 3). The combined organic phases are dried over anhydrous sodium sulfate and concentrated under vacuum to yield the product.[11]
Synthesis of Rimantadine-Derived Indole-2-Carboxamides
Commercially available indole-2-carboxylic acids (7a–h) are coupled with rimantadine hydrochloride. The amide coupling is carried out in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), hydroxybenzotriazole hydrate (HOBt), and N,N-diisopropylethylamine (DIPEA) to deliver the desired rimantadine-derived indoles.[7]
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts related to the discovery and synthesis of novel indole-2-carboxylic acids.
Caption: General synthetic workflow for novel indole-2-carboxylic acid derivatives.
Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.
Caption: A typical drug discovery workflow for novel indole-2-carboxylic acids.
References
- 1. mdpi.com [mdpi.com]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 6. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Safety and Hazards of 4,6-dimethyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known safety and hazard information for 4,6-dimethyl-1H-indole-2-carboxylic acid (CAS No: 383132-27-2). The information is compiled from publicly available Safety Data Sheets (SDS) and toxicological information. This document is intended to inform researchers, scientists, and professionals in drug development about the potential risks and safe handling procedures associated with this compound.
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to irritation and potential target organ toxicity.
GHS Hazard Statements:
-
H303: May be harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Warning
Hazard Pictogram:
-
GHS07: Exclamation mark[2]
Precautionary Statements: A series of precautionary statements are provided to ensure safe handling and emergency response. Key preventative measures include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
In case of exposure, the following response actions are recommended:
-
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
For storage and disposal:
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]
-
P405: Store locked up.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Quantitative Physicochemical and Toxicological Data
The following table summarizes the available quantitative data for this compound and related indole carboxylic acids. Data for the specific compound is limited, so information on related compounds is provided for context where available.
| Property | Value | Species | Test Type/Remarks | Reference |
| Molecular Formula | C₁₁H₁₁NO₂ | N/A | [1] | |
| Molecular Weight | 189.21 g/mol | N/A | PubChem | |
| CAS Number | 383132-27-2 | N/A | [1] | |
| Acute Oral Toxicity (LD50) | 671 mg/kg | Rat | Data for a related indole derivative. | |
| Melting Point | 205 - 209 °C / 401 - 408.2 °F | N/A | Data for the parent compound, 1H-Indole-2-carboxylic acid. | [4] |
| Flash Point | No information available | N/A | [4] | |
| Solubility | No information available | N/A |
Potential Mechanisms of Toxicity
The specific signaling pathways for the toxicity of this compound have not been thoroughly investigated. However, based on its chemical structure as a carboxylic acid-containing drug, a potential mechanism of toxicity involves the formation of reactive metabolites. Many drugs containing a carboxylic acid moiety are known to be associated with idiosyncratic drug toxicity, which may be caused by reactive acyl glucuronide metabolites.[5] Additionally, acyl Coenzyme A (CoA) conjugates can be reactive.[5]
The diagram below illustrates a generalized pathway for the metabolic activation of carboxylic acid-containing compounds, which could be a potential toxicity pathway for this compound.
Caption: Potential metabolic activation and toxicity pathway for carboxylic acid-containing compounds.
Experimental Protocols for Safety Assessment
While the specific experimental protocols for the toxicological assessment of this compound are not publicly available, the cited studies would have followed standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
-
Acute Oral Toxicity (OECD 423): This test provides an estimate of the median lethal dose (LD50). In a typical protocol, the substance is administered orally to a group of fasted rodents (e.g., rats) at one of a series of defined dose levels. Animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 is then calculated based on the observed outcomes.
-
Skin Irritation/Corrosion (OECD 404): This test evaluates the potential of a substance to cause skin irritation. A small amount of the test substance is applied to a shaved patch of skin on a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.
-
Eye Irritation/Corrosion (OECD 405): This test assesses the potential for a substance to cause serious eye damage. The test substance is instilled into the eye of an animal (e.g., a rabbit), and the eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points.
Emergency and Handling Procedures
Proper handling and emergency preparedness are crucial when working with this compound.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation occurs.[1][3]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1][3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Accidental Release Measures: In the event of a spill, it is important to avoid substance contact and inhalation of dust. Ensure adequate ventilation and evacuate the area if necessary. The following workflow outlines the general procedure for handling a chemical spill.
Caption: General workflow for responding to a chemical spill.
Safe Handling and Storage:
-
Avoid direct contact with the substance.[2]
-
Ensure there is sufficient ventilation in the area of use.[2]
-
Avoid the formation or spread of dust in the air.[2]
-
Store in a cool, well-ventilated area in a tightly closed container.[1][2]
Conclusion
This compound is a chemical compound that presents moderate hazards, primarily as a skin, eye, and respiratory irritant. While detailed toxicological data is limited, the available information indicates that appropriate personal protective equipment and adherence to standard laboratory safety practices are essential to minimize risk. Researchers and drug development professionals should handle this compound with care, being mindful of the potential for irritation and following the recommended safety and emergency procedures outlined in this guide and the manufacturer's Safety Data Sheet.
References
Predicted Bioactivity of 4,6-dimethyl-1H-indole-2-carboxylic acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-2-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical whitepaper provides an in-depth analysis of the predicted bioactivity of a specific analogue, 4,6-dimethyl-1H-indole-2-carboxylic acid. Drawing upon data from structurally related compounds and employing in silico predictive models, this document outlines potential therapeutic targets, predicts pharmacokinetic properties, and provides detailed experimental protocols for in vitro validation. The primary predicted activities for this compound lie in the realms of oncology and infectious diseases, specifically as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), HIV-1 integrase, and as a modulator of 14-3-3 protein-protein interactions. This paper serves as a comprehensive guide for researchers interested in the further development of this promising small molecule.
Introduction
The indole nucleus is a cornerstone of numerous biologically active natural products and synthetic pharmaceuticals. The indole-2-carboxylic acid moiety, in particular, has been identified as a key pharmacophore for a variety of therapeutic targets. Modifications to the indole ring, such as the introduction of methyl groups at the 4 and 6 positions, can significantly influence the compound's physicochemical properties and its interaction with biological macromolecules. This whitepaper focuses on the predicted bioactivity of this compound, a derivative with potential for development as a therapeutic agent.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its biological behavior. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | PubChem |
| Molecular Weight | 189.21 g/mol | PubChem |
| XLogP3 | 2.6 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 53.1 Ų | PubChem |
| CAS Number | 383132-27-2 | ChemicalBook[1] |
Predicted Biological Activities and Potential Targets
Based on the activities of structurally similar indole-2-carboxylic acid derivatives, this compound is predicted to exhibit inhibitory activity against several key therapeutic targets.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of IDO1, a crucial enzyme in the kynurenine pathway of tryptophan metabolism that is implicated in tumor immune evasion.[2] The structural features of this compound are consistent with those of known IDO1 inhibitors.
HIV-1 Integrase Inhibition
The indole-2-carboxylic acid scaffold is a recognized pharmacophore for the inhibition of HIV-1 integrase, an essential enzyme for viral replication.[3][4] The carboxylic acid moiety is crucial for chelating magnesium ions in the enzyme's active site.
Modulation of 14-3-3 Protein-Protein Interactions
14-3-3 proteins are key regulators of various cellular processes, and their interactions with other proteins are attractive therapeutic targets. While direct evidence is limited, the indole core is present in some modulators of protein-protein interactions.
In Silico ADMET Prediction
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. In silico models predict a favorable ADMET profile for this compound.
| ADMET Property | Predicted Value/Classification |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Low to Medium |
| CYP450 2D6 Inhibition | Non-inhibitor |
| Hepatotoxicity | Low risk |
| Ames Mutagenicity | Non-mutagenic |
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of the predicted biological activities of this compound.
IDO1 Inhibition Assay (HPLC-Based)
This protocol describes a cellular assay to determine the inhibitory effect of the test compound on IDO1 activity by measuring kynurenine production via HPLC.[5]
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SK-OV-3).
-
Cell culture medium (e.g., McCoy's 5A).
-
Fetal Bovine Serum (FBS).
-
Interferon-gamma (IFNγ).
-
This compound (test compound).
-
IDO-IN-7 (positive control inhibitor).
-
Trichloroacetic acid (TCA).
-
HPLC system with UV detector.
-
Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid.
Procedure:
-
Cell Culture and IDO1 Induction:
-
Seed SK-OV-3 cells in 24-well plates and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFNγ (e.g., 50 ng/mL) for 24-48 hours.[5]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test compound and the positive control in fresh cell culture medium.
-
Remove the IFNγ-containing medium and add the medium with the test compounds.
-
Incubate for 24-48 hours.[5]
-
-
Sample Preparation:
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Separate kynurenine from other components using a suitable C18 column and a gradient of the mobile phase.
-
Detect kynurenine by UV absorbance at approximately 365 nm.
-
Quantify the kynurenine concentration using a standard curve.
-
-
Data Analysis:
-
Calculate the percentage of IDO1 inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.[5]
-
HIV-1 Integrase Strand Transfer Inhibition Assay
This assay quantitatively measures the inhibition of the strand transfer activity of HIV-1 integrase.[6][7]
Materials:
-
HIV-1 Integrase Assay Kit (e.g., XpressBio, Cat. No. EZ-1700).[7]
-
This compound (test compound).
-
Raltegravir (positive control inhibitor).
-
Microplate reader.
Procedure:
-
Plate Preparation:
-
Enzyme and Inhibitor Addition:
-
Add recombinant HIV-1 integrase to the wells.
-
Add serial dilutions of the test compound and the positive control.[6]
-
-
Strand Transfer Reaction:
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value from a dose-response curve.
-
14-3-3 Protein Binding Assay (Fluorescence Polarization)
This assay measures the ability of the test compound to modulate the interaction between a 14-3-3 protein and a fluorescently labeled phosphopeptide.[8]
Materials:
-
Recombinant human 14-3-3 protein (e.g., 14-3-3σ).
-
Fluorescently labeled phosphopeptide known to bind to 14-3-3 (e.g., FITC-labeled Raf-1 pSer259 peptide).
-
Assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4).
-
This compound (test compound).
-
A known 14-3-3 inhibitor or stabilizer (positive control).
-
Microplate reader with fluorescence polarization capabilities.
Procedure:
-
Assay Setup:
-
In a 384-well plate, add a fixed concentration of the fluorescently labeled phosphopeptide.[8]
-
Add a concentration of 14-3-3 protein that gives a significant polarization signal (typically around the Kd of the interaction).
-
Add serial dilutions of the test compound.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
-
Measurement:
-
Measure the fluorescence polarization of each well.
-
-
Data Analysis:
-
A decrease in polarization indicates inhibition of the 14-3-3/peptide interaction.
-
An increase in polarization may suggest stabilization of the interaction.
-
Plot the change in polarization against the compound concentration to determine the IC50 or EC50 value.
-
Visualizations
Predicted Signaling Pathway Inhibition
Caption: Predicted inhibition of the IDO1 pathway by this compound.
Experimental Workflow for IDO1 Inhibition Assay
Caption: Workflow for the HPLC-based IDO1 cellular inhibition assay.
Logical Relationship of Predicted Activities
Caption: Predicted therapeutic potential stemming from the bioactivities of the compound.
Conclusion
This technical whitepaper provides a comprehensive overview of the predicted bioactivity of this compound. Based on the analysis of structurally related compounds and in silico predictions, this molecule holds promise as a potential therapeutic agent, particularly in the fields of oncology and virology. The provided experimental protocols offer a clear path for the in vitro validation of these predictions. Further investigation into the structure-activity relationship and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | 383132-27-2 [chemicalbook.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xpressbio.com [xpressbio.com]
- 8. journals.iucr.org [journals.iucr.org]
An In-depth Technical Guide on 4,6-dimethyl-1H-indole-2-carboxylic acid and its Analogs: Potent Inhibitors of Mycobacterial MmpL3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-dimethyl-1H-indole-2-carboxylic acid and its structurally related analogs, with a particular focus on their potent antitubercular activity through the inhibition of the essential mycobacterial membrane protein Large 3 (MmpL3). This document details their synthesis, biological activity, mechanism of action, and relevant experimental protocols.
Introduction
Indole-2-carboxylic acid derivatives represent a promising class of compounds in the field of medicinal chemistry, exhibiting a wide range of biological activities. Within this class, this compound serves as a core scaffold for the development of potent therapeutic agents. Notably, its amide analogs have emerged as powerful inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, by targeting the essential MmpL3 transporter. MmpL3 is a critical component in the biosynthesis of the unique mycobacterial cell wall, making it an attractive target for novel antitubercular drugs.
This guide will delve into the quantitative biological data of these compounds, provide detailed experimental methodologies for their synthesis and evaluation, and visualize the key pathways and workflows to facilitate a deeper understanding for researchers in the field of drug discovery and development.
Physicochemical Properties
The core scaffold, this compound, is an organic compound with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . While specific experimental data on the biological activity of the parent carboxylic acid is limited in the public domain, its derivatives, particularly the N-substituted amides, have been extensively studied.
Synthesis of this compound and its Analogs
The synthesis of this compound can be achieved through established methods for indole ring formation, most notably the Fischer indole synthesis or the Japp-Klingemann reaction followed by cyclization.
General Synthesis of Indole-2-Carboxylic Acids
A common route involves the reaction of a substituted phenylhydrazine with a pyruvate derivative. The resulting phenylhydrazone then undergoes acid-catalyzed cyclization to form the indole-2-carboxylic acid ester, which can be subsequently hydrolyzed to the desired carboxylic acid.
A patent describes a method for synthesizing indole-2-carboxylic acid using nitrotoluene and diethyl oxalate as starting materials. The process involves a condensation reaction followed by reduction with hydrazine hydrate in the presence of a ferrous hydroxide catalyst.[1]
Synthesis of N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide
The potent antitubercular analogs are typically synthesized by coupling the this compound with a desired amine, such as 1-aminoadamantane.
Experimental Protocol: Amide Coupling
A general procedure for the synthesis of N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide is as follows:
-
To a solution of this compound (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add 1-aminoadamantane hydrochloride (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide.[2]
Biological Activity and Mechanism of Action
Inhibition of MmpL3
MmpL3 is an essential transporter in mycobacteria responsible for the translocation of trehalose monomycolate (TMM), a key precursor for mycolic acids, across the inner membrane.[3][4][5][6] Mycolic acids are major components of the protective outer mycomembrane of mycobacteria. Inhibition of MmpL3 disrupts the mycolic acid biosynthetic pathway, leading to the accumulation of TMM in the cytoplasm and a reduction in the synthesis of the outer membrane, ultimately resulting in bacterial cell death.[3][5] The activity of MmpL3 is dependent on the proton motive force (PMF).[3][4]
Quantitative Biological Data
The following table summarizes the antitubercular activity of several N-substituted 4,6-dimethyl-1H-indole-2-carboxamide analogs against Mycobacterium tuberculosis H37Rv.
| Compound ID | R Group (Amide Substituent) | MIC (μM) against Mtb H37Rv | Reference |
| 1 | N-(1-adamantyl) | 0.012 | [2] |
| 2 | N-rimantadine | 0.88 | [2] |
| 3 | Cyclooctyl | 0.0039 - 0.6 | [3] |
Experimental Protocols for Biological Evaluation
Determination of Minimum Inhibitory Concentration (MIC)
Protocol: Microplate Alamar Blue Assay (MABA)
This assay is a widely used method to determine the MIC of compounds against Mycobacterium tuberculosis.
-
Prepare a serial dilution of the test compounds in a 96-well microplate using Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) as the diluent.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10⁴ CFU/mL.
-
Include positive controls (wells with bacteria and no compound) and negative controls (wells with broth only).
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add a mixture of Alamar Blue reagent and Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of 4,6-dimethyl-1H-indole-2-carboxamide analogs.
MmpL3 Transport Pathway and Inhibition
This diagram depicts the role of MmpL3 in the mycobacterial cell wall synthesis and its inhibition by indole-2-carboxamide analogs.
Conclusion
This compound serves as a valuable scaffold for the development of potent antitubercular agents. Its N-adamantyl and related amide analogs have demonstrated exceptional activity against Mycobacterium tuberculosis through the specific inhibition of the MmpL3 transporter, a critical component of the mycolic acid biosynthetic pathway. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and optimize this promising class of compounds in the fight against tuberculosis. Future work should focus on elucidating the precise binding interactions of these inhibitors with MmpL3 to facilitate rational drug design and the development of next-generation antitubercular therapeutics.
References
- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4,6-dimethyl-1H-indole-2-carboxylic acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4,6-dimethyl-1H-indole-2-carboxylic acid, a key heterocyclic scaffold with applications in medicinal chemistry and drug discovery. The synthesis is based on the well-established Fischer indole synthesis methodology, which offers a reliable and efficient route to this class of compounds. This protocol details the necessary reagents, reaction conditions, and purification methods for the successful preparation of the target molecule. All quantitative data is presented in clear, tabular format, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
Indole-2-carboxylic acid derivatives are prevalent structural motifs in a wide array of pharmacologically active molecules. The strategic placement of substituents on the indole ring allows for the fine-tuning of their biological activity. The 4,6-dimethyl substitution pattern, in particular, can influence the molecule's lipophilicity and steric profile, potentially leading to enhanced potency and selectivity for various biological targets. The Fischer indole synthesis is a classic and versatile method for the construction of the indole ring system.[1][2] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a carbonyl compound.[3][4] This protocol adapts the general principles of the Fischer indole synthesis for the specific preparation of this compound.
Data Presentation
Table 1: Starting Materials and Reagents
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 3,5-Dimethylaniline | 108-69-0 | C₈H₁₁N | 121.18 | Starting Material |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | Reagent |
| Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | Reagent |
| Sodium Sulfite | 7757-83-7 | Na₂SO₃ | 126.04 | Reducing Agent |
| Ethyl Pyruvate | 617-35-6 | C₅H₈O₃ | 116.12 | Reactant |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | Solvent |
| Polyphosphoric Acid | 8017-16-1 | H₆P₄O₁₃ | 337.93 | Catalyst |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Reagent |
Table 2: Physicochemical Properties of Intermediates and Final Product
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 3,5-Dimethylphenylhydrazine hydrochloride | C₈H₁₃ClN₂ | 172.66 | Solid | Not Reported |
| Ethyl 2-((3,5-dimethylphenyl)hydrazono)propanoate | C₁₃H₁₈N₂O₂ | 234.30 | Oil/Solid | Not Reported |
| Ethyl 4,6-dimethyl-1H-indole-2-carboxylate | C₁₃H₁₅NO₂ | 217.26 | Solid | Not Reported |
| This compound | C₁₁H₁₁NO₂ | 189.21 | Solid | No data available[5] |
Table 3: Expected Spectroscopic Data for this compound
| Type | Expected Chemical Shifts (ppm) |
| ¹H NMR | ~11.5 (s, 1H, NH), ~7.1 (s, 1H, Ar-H), ~6.9 (s, 1H, Ar-H), ~6.8 (s, 1H, C3-H), ~2.4 (s, 3H, CH₃), ~2.3 (s, 3H, CH₃), Carboxylic acid proton may be broad and downfield. |
| ¹³C NMR | ~165 (C=O), ~138 (Ar-C), ~135 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~122 (Ar-C), ~120 (Ar-C), ~110 (Ar-C), ~105 (Ar-C), ~16 (CH₃), ~15 (CH₃) |
Note: The spectroscopic data are estimations based on closely related structures and require experimental verification.
Experimental Protocols
The synthesis of this compound is a multi-step process that begins with the preparation of the requisite 3,5-dimethylphenylhydrazine, followed by the Fischer indole synthesis and subsequent hydrolysis.
Step 1: Synthesis of 3,5-Dimethylphenylhydrazine Hydrochloride
This procedure is adapted from known methods for the preparation of arylhydrazines.
-
Diazotization: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,5-dimethylaniline (10.0 g, 82.5 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL). Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (6.2 g, 89.8 mmol) in water (20 mL) dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.
-
Reduction: In a separate 1 L beaker, prepare a solution of sodium sulfite (22.8 g, 181 mmol) in water (100 mL) and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring. The temperature should be maintained below 10 °C.
-
After the addition is complete, continue stirring for 1 hour at room temperature.
-
Acidify the mixture with concentrated hydrochloric acid until it is strongly acidic (pH ~1). Heat the solution to 60-70 °C for 1 hour to complete the reduction and hydrolysis.
-
Cool the reaction mixture in an ice bath. The 3,5-dimethylphenylhydrazine hydrochloride will precipitate.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
Step 2: Synthesis of Ethyl 4,6-dimethyl-1H-indole-2-carboxylate
This is the core Fischer indole synthesis step.
-
In a 250 mL round-bottom flask, suspend 3,5-dimethylphenylhydrazine hydrochloride (5.0 g, 28.9 mmol) and ethyl pyruvate (3.7 g, 31.8 mmol) in ethanol (100 mL).
-
Heat the mixture to reflux for 1 hour to form the hydrazone in situ.
-
Cool the reaction mixture to room temperature and slowly add polyphosphoric acid (25 g) with stirring.
-
Heat the mixture to 80-90 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice (200 g) with stirring.
-
The crude ethyl 4,6-dimethyl-1H-indole-2-carboxylate will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure ester.
Step 3: Synthesis of this compound
This is the final hydrolysis step.
-
In a 100 mL round-bottom flask, dissolve the purified ethyl 4,6-dimethyl-1H-indole-2-carboxylate (2.0 g, 9.2 mmol) in ethanol (30 mL).
-
Add a solution of sodium hydroxide (1.1 g, 27.6 mmol) in water (10 mL).
-
Heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid.
-
The this compound will precipitate as a solid.
-
Collect the product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Conclusion
This protocol outlines a reliable and reproducible method for the synthesis of this compound using the Fischer indole synthesis. The described procedures are based on established chemical principles and can be readily implemented in a standard organic chemistry laboratory. The target compound serves as a valuable building block for the development of novel therapeutic agents, and this detailed guide provides a solid foundation for its synthesis and further derivatization. It is recommended that the final product be thoroughly characterized by spectroscopic methods (NMR, IR, MS) and its purity assessed by techniques such as HPLC and melting point analysis to confirm its identity and quality.
References
Application Notes and Protocols for 1H NMR Spectrum Analysis of 4,6-dimethyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a prominent class of heterocyclic compounds with significant applications in medicinal chemistry and drug development due to their diverse biological activities. Among these, indole-2-carboxylic acids are recognized as crucial scaffolds for the development of therapeutic agents, including anticancer drugs. The structural elucidation of these molecules is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is an indispensable tool for the unambiguous characterization of such compounds.
This document provides a detailed analysis of the predicted 1H NMR spectrum of 4,6-dimethyl-1H-indole-2-carboxylic acid, along with comprehensive protocols for sample preparation and data acquisition.
Predicted 1H NMR Spectral Data
The chemical shifts (δ) in the 1H NMR spectrum of this compound are influenced by the electron-donating methyl groups at the 4 and 6 positions, and the electron-withdrawing carboxylic acid group at the 2-position. The following table summarizes the predicted 1H NMR data in a common deuterated solvent such as DMSO-d6.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | ~12.0 - 13.0 | Broad Singlet | - |
| NH | ~11.5 - 12.0 | Broad Singlet | - |
| H3 | ~7.0 - 7.2 | Singlet | - |
| H7 | ~7.3 - 7.5 | Singlet | - |
| H5 | ~6.8 - 7.0 | Singlet | - |
| 4-CH3 | ~2.4 - 2.6 | Singlet | - |
| 6-CH3 | ~2.3 - 2.5 | Singlet | - |
Note: The chemical shifts of the COOH and NH protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. These signals may appear as broad singlets and their integration should be interpreted with caution.
Experimental Protocols
A standardized approach to sample preparation and data acquisition is crucial for obtaining high-quality, reproducible NMR spectra.
Protocol 1: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d6 is often a good choice for carboxylic acids as it can solubilize the compound and slow down the exchange of the acidic proton, allowing for its observation.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid in dissolution.
-
Filtration: To remove any particulate matter that can degrade the spectral quality, filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, the residual solvent peak is often sufficient for referencing.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Protocol 2: 1H NMR Data Acquisition
The following are general parameters for acquiring a standard 1D 1H NMR spectrum. These may need to be optimized based on the specific instrument and sample.
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Program: Select a standard one-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., 16 ppm).
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans for a sample of this concentration).
-
Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds to allow for adequate relaxation of the protons between pulses.
-
Acquisition Time (AQ): Set an acquisition time of at least 2-3 seconds to ensure good digital resolution.
-
Pulse Angle: A 30-degree pulse is often a good compromise between signal intensity and quantitative accuracy.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm).
-
Integration: Integrate all signals to determine the relative number of protons.
-
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of NMR analysis and a relevant biological pathway for indole-2-carboxylic acid derivatives.
Indole-2-carboxylic acid derivatives have shown promise as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival.[1][2] One such pathway involves the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).
Conclusion
The provided predicted 1H NMR data and detailed experimental protocols serve as a valuable resource for researchers working with this compound and related indole derivatives. Adherence to standardized procedures for sample preparation and data acquisition will ensure the generation of high-quality spectral data, which is fundamental for accurate structural characterization and the advancement of drug discovery efforts targeting pathways such as EGFR/CDK2 signaling.
References
Application Note: Mass Spectrometric Analysis of 4,6-dimethyl-1H-indole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,6-dimethyl-1H-indole-2-carboxylic acid is a member of the indole carboxylic acid class of compounds, which are significant in medicinal chemistry and drug discovery due to their diverse biological activities. Accurate and sensitive analytical methods are crucial for the identification, characterization, and quantification of such molecules. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). The methodologies described herein are designed to offer high sensitivity and specificity for researchers engaged in metabolic studies, pharmacokinetic analysis, and chemical synthesis.
Predicted Mass Spectral Data
The molecular formula for this compound is C₁₁H₁₁NO₂ with a monoisotopic mass of 189.0790 Da.[1] Mass spectrometry, particularly with electrospray ionization (ESI), is a powerful technique for its analysis. ESI can generate both positive and negative ions, providing comprehensive structural information.
Table 1: Predicted m/z Values for Key Ions
| Ion Description | Predicted Adduct/Fragment | Ionization Mode | Calculated m/z |
| Protonated Molecular Ion | [M+H]⁺ | Positive | 190.0863 |
| Deprotonated Molecular Ion | [M-H]⁻ | Negative | 188.0717 |
| Sodium Adduct | [M+Na]⁺ | Positive | 212.0682 |
| Loss of Water from [M+H]⁺ | [M+H-H₂O]⁺ | Positive (MS/MS) | 172.0757 |
| Loss of CO₂ from [M-H]⁻ | [M-H-CO₂]⁻ | Negative (MS/MS) | 144.0819 |
| Decarboxylated [M+H]⁺ | [M+H-HCOOH]⁺ | Positive (MS/MS) | 144.0808 |
Calculated m/z values are based on the monoisotopic mass of the compound.
Experimental Protocols
This section details the recommended methodologies for sample preparation and LC-MS/MS analysis.
1. Sample Preparation
-
Reagents and Solvents: HPLC-grade methanol, acetonitrile, water, and formic acid. This compound standard.
-
Standard Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare a series of working standards for calibration curve generation (e.g., 1 ng/mL to 1000 ng/mL).
-
Plasma Sample Preparation (for pharmacokinetic studies): To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard to precipitate proteins. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC) Conditions
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-7 min: Hold at 95% B
-
7-7.1 min: Return to 5% B
-
7.1-10 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS) Conditions
-
Instrument: A triple quadrupole or high-resolution mass spectrometer equipped with an ESI source.
-
Ionization Mode: ESI, Positive and Negative.
-
Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative).
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Cone Gas Flow: 50 L/hr (Nitrogen).
-
Data Acquisition: Full Scan and Tandem MS (MS/MS) Product Ion Scan.
-
Collision Gas: Argon.
Table 2: Suggested Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | Positive | 190.1 | 172.1 | 15 |
| This compound | Positive | 190.1 | 144.1 | 20 |
| This compound | Negative | 188.1 | 144.1 | 18 |
Signaling Pathways and Workflows
Proposed Fragmentation Pathway
The fragmentation of this compound is expected to follow pathways characteristic of indole carboxylic acids. In positive ion mode, the protonated molecule [M+H]⁺ is the precursor ion. Collision-induced dissociation (CID) would likely lead to the loss of a water molecule (H₂O) or the entire carboxylic acid group as formic acid (HCOOH). In negative ion mode, the deprotonated molecule [M-H]⁻ readily loses carbon dioxide (CO₂).
References
Application Notes and Protocols: Analytical Methods for Indole-2-Carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Indole-2-carboxylic acid and its derivatives are a significant class of heterocyclic compounds with diverse biological activities, making them crucial scaffolds in drug discovery and development.[1][2] Their therapeutic potential spans various areas, including neuroprotection and antiviral applications, such as inhibiting HIV-1 integrase.[1][3] The development of robust and reliable analytical methods is paramount for the synthesis, characterization, and quantitative determination of these compounds in pharmaceutical formulations and biological matrices. This document provides detailed application notes and protocols for the analysis of indole-2-carboxylic acid derivatives using modern analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of indole-2-carboxylic acid derivatives. The choice of column, mobile phase, and detector depends on the specific properties of the analyte and the sample matrix.
Reversed-Phase HPLC with UV Detection
A common approach for the analysis of indole-2-carboxylic acid and its derivatives is reversed-phase HPLC with UV detection. This method is suitable for compounds containing a chromophore, which is inherent to the indole structure.
Table 1: HPLC Methods for Indole-2-Carboxylic Acid Derivatives
| Analyte | Column | Mobile Phase | Flow Rate | Detection | Application | Reference |
| Indole-2-carboxylic acid | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | - | UV | General analysis, preparative separation, pharmacokinetics | [4] |
| 7-Nitro-1H-indole-2-carboxylic acid | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | - | UV | General analysis, preparative separation, pharmacokinetics | [5] |
| Octahydro-1H-indole-2-carboxylic acid and isomers | Inertsil ODS-4 C18 (250 mm x 4.6 mm, 5 µm) | 10 mM Potassium Phosphate Buffer (pH 3.0) | 1.5 mL/min | Refractive Index (RI) | Quantification of non-chromophoric isomers | [6][7][8] |
| Indole-2-carboxylic acid derivatives (for purity) | SuperLu C18 (250 mm x 4.6 nm, 5 µm) | Methanol and Water (80:20) | 1.0 mL/min | UV (280 nm) | Purity analysis of synthesized compounds | [3][9] |
Experimental Protocol: General RP-HPLC Method
This protocol is a general guideline for the analysis of indole-2-carboxylic acid derivatives with UV detection.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[6]
-
Gradient Elution: A gradient can be optimized to achieve the best separation. A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the peak of interest based on its retention time compared to a standard.
-
Quantify the analyte using a calibration curve prepared from standards of known concentrations.
-
Caption: A logical workflow for the development and validation of an LC-MS/MS method.
Spectroscopic Methods for Structural Characterization
Spectroscopic techniques are indispensable for the structural elucidation and characterization of indole-2-carboxylic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are routinely used.
Table 3: Representative ¹H NMR Data for Indole-2-carboxylic Acid Derivatives
| Compound | Solvent | Key Chemical Shifts (δ, ppm) | Reference |
| Indole-2-carboxylic acid | DMSO-d₆ | 13.0 (COOH), 11.8 (NH), 7.67 (H-4), 7.48 (H-7), 7.26 (H-6), 7.14 (H-3), 7.08 (H-5) | [10] |
| 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid | DMSO-d₆ | 8.13 (NH of aminophenyl), 7.78 (H-4), 3.78 (OCH₃) | [3] |
| Ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate | DMSO-d₆ | 11.41 (NH), 7.73 (NH of aminophenyl), 4.29 (CH₂), 1.27 (CH₃) | [9] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to fully assign the structure.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) using appropriate software.
-
Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration values to elucidate the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Key IR Absorption Bands for Indole-2-carboxylic Acid
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
| O-H stretch (carboxylic acid) | ~3200-2000 (broad) | Associated with hydrogen bonding | [1] |
| N-H stretch (indole) | ~3350 | Intermolecular N-H···O hydrogen bond | [11] |
| C=O stretch (carboxylic acid) | ~1700 | Carbonyl stretch | [11] |
Experimental Protocol: FTIR Analysis (ATR)
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Signaling Pathways and Experimental Workflows
While specific signaling pathway diagrams are highly dependent on the biological context of the indole-2-carboxylic acid derivative being studied, a general experimental workflow for investigating the biological activity and mechanism of action can be outlined. For instance, indole-2-carboxylic acid derivatives have been investigated as HIV-1 integrase inhibitors. [3]The binding of these inhibitors to the active site of the integrase, which contains two magnesium ions, is a key aspect of their mechanism.
Logical Diagram: Drug Discovery Workflow for Indole-2-Carboxylic Acid Derivatives as Enzyme Inhibitors
Caption: A generalized workflow for the discovery and development of indole-2-carboxylic acid derivatives as enzyme inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 1H-Indole-2-carboxylic acid, 7-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 10. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 4,6-dimethyl-1H-indole-2-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,6-dimethyl-1H-indole-2-carboxylic acid as a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. The protocols detailed below are based on established synthetic methodologies and can be adapted for the synthesis of diverse compound libraries.
Introduction
This compound is a substituted indole derivative that serves as a valuable scaffold in medicinal chemistry. The indole motif is a privileged structure found in numerous biologically active compounds and approved drugs. The presence of the carboxylic acid functionality at the 2-position allows for straightforward derivatization, primarily through amide and ester bond formation, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The dimethyl substitution on the benzene ring of the indole core can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
Key Applications
Derivatives of this compound are being investigated for a range of therapeutic applications, leveraging the diverse biological activities associated with the indole scaffold. These include:
-
Anticancer Agents: Indole-2-carboxamides have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[1] The core structure can be modified to target specific enzymes involved in cancer progression, such as EGFR and CDK2.[1]
-
Antiviral Agents: The indole-2-carboxylic acid scaffold is a key component in the design of HIV-1 integrase strand transfer inhibitors.[2][3] The carboxylate group can chelate with essential metal ions in the enzyme's active site, leading to inhibition of viral replication.[2][3]
-
Enzyme Inhibitors: Substituted indole-2-carboxylic acid derivatives have been explored as inhibitors of various enzymes. For instance, a patent describes the use of this compound in the synthesis of piperazine derivatives as monoacylglycerol lipase (MAGL) inhibitors for the potential treatment of neurodegenerative diseases and pain.[4]
Data Presentation: Representative Derivatives and Biological Activities
The following table summarizes the types of derivatives that can be synthesized from this compound and their potential biological activities, based on studies of analogous indole-2-carboxylic acid compounds.
| Derivative Class | General Structure | Potential Biological Activity | Target Examples | Reference |
| Amides | R-NH-CO-Indole | Anticancer, Antiviral, Enzyme Inhibition | EGFR, CDK2, HIV-1 Integrase, MAGL | [1][2][3][4] |
| Esters | R-O-CO-Indole | Antiviral, CysLT1 Antagonism | HIV-1 Integrase | [2][5] |
Experimental Protocols
The following are detailed protocols for the two primary transformations of this compound: amide bond formation and esterification.
Protocol 1: Synthesis of N-Aryl/Alkyl-4,6-dimethyl-1H-indole-2-carboxamides via Amide Coupling
This protocol describes a general procedure for the synthesis of amide derivatives from this compound and a primary or secondary amine using a carbodiimide coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate eluents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DCM or DMF.
-
Addition of Coupling Agents: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes.
-
Base and Amine Addition: Add DIPEA or TEA (2.0-3.0 eq) followed by the desired amine (1.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-aryl/alkyl-4,6-dimethyl-1H-indole-2-carboxamide.
Quantitative Data (Example based on analogous reactions):
| Parameter | Value |
| Typical Yield | 70-95% |
| Purity (post-chromatography) | >95% |
Protocol 2: Synthesis of Aryl/Alkyl 4,6-dimethyl-1H-indole-2-carboxylates via Fischer Esterification
This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, isopropanol) - often used in excess as the solvent
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) in the corresponding alcohol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable organic solvent for extraction
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (if necessary)
-
Appropriate eluents for column chromatography
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in an excess of the desired alcohol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude ester can be purified by silica gel column chromatography if necessary to yield the pure product.
Quantitative Data (Example based on analogous reactions):
| Parameter | Value |
| Typical Yield | 80-95% |
| Purity (post-chromatography) | >98% |
Mandatory Visualizations
Caption: Workflow for the synthesis of N-substituted 4,6-dimethyl-1H-indole-2-carboxamides.
Caption: Drug discovery workflow using the indole-2-carboxylic acid scaffold.
References
- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. US11390610B2 - Piperazine derivatives as MAGL inhibitors - Google Patents [patents.google.com]
- 5. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fischer Indole Synthesis of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the Fischer indole synthesis, a robust and versatile method for the preparation of substituted indoles. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals and biologically active natural products. This document outlines the general principles of the Fischer indole synthesis, the influence of substituents, and provides specific protocols for the synthesis of indoles with both electron-donating and electron-withdrawing groups.
Core Principles of the Fischer Indole Synthesis
The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] The reaction can be catalyzed by a variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, and AlCl₃).[1]
The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole core. The choice of acid catalyst, solvent, and reaction temperature can significantly influence the reaction's efficiency and outcome.
Influence of Substituents
The electronic nature of substituents on both the phenylhydrazine and the carbonyl compound plays a crucial role in the Fischer indole synthesis.
-
Substituents on the Phenylhydrazine:
-
Electron-donating groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) on the phenylhydrazine ring generally accelerate the reaction by increasing the electron density of the aromatic ring, which facilitates the key[2][2]-sigmatropic rearrangement step.
-
Electron-withdrawing groups (EWGs) like nitro (-NO₂) can hinder the reaction, often requiring harsher reaction conditions.
-
-
Substituents on the Carbonyl Compound:
-
The structure of the aldehyde or ketone determines the substitution pattern on the pyrrole ring of the resulting indole. The use of unsymmetrical ketones can lead to the formation of regioisomers.
-
Data Presentation: Reaction Conditions and Yields
The following tables summarize the reaction conditions and yields for the Fischer indole synthesis of various substituted indoles, showcasing the versatility of this method.
Table 1: Fischer Indole Synthesis with Electron-Donating Groups
| Phenylhydrazine Reactant | Carbonyl Reactant | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Glacial Acetic Acid | Reflux | 2.25 h | High | BenchChem |
| Phenylhydrazine | Acetophenone | Polyphosphoric Acid | 100 | 15 min | 76 | Google Patents |
| Phenylhydrazine | Propiophenone | Eaton's Reagent (P₂O₅ in MeSO₃H) / Microwave | 170 | 10 min | 92 | ijrpr |
Table 2: Fischer Indole Synthesis with Electron-Withdrawing Groups
| Phenylhydrazine Reactant | Carbonyl Reactant | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Nitrophenylhydrazine | Propionaldehyde | Phosphoric Acid | 85-90 | - | 85 | Organic Preparations and Procedures International |
| o,p-Nitrophenylhydrazines | 2-Methylcyclohexanone | Acetic Acid | Reflux | - | High | PMC - NIH |
Table 3: Alternative and Modern Approaches to Fischer Indole Synthesis
| Synthesis Approach | Phenylhydrazine Reactant | Carbonyl Reactant | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ionic Liquid Catalysis | Phenylhydrazine | Cyclohexanone | [(HSO₃-p)₂im][HSO₄]/H₂O | 80 | 4 h | 96 | RSC Publishing |
| Continuous-Flow | Phenylhydrazine | Propionaldehyde | ZnCl₂ / [EMIM][BF₄] | - | - | 95.3 | AKJournals |
| Microwave-Assisted | Phenylhydrazine | Cyclohexanone | p-TSA | 600 W | 3 min | 91 | ResearchGate |
| Solid-Phase Synthesis | Resin-bound Hydrazine | Various Ketones | Acetic Acid | 70 | 23 h | - | American Chemical Society |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylindole
This protocol describes the synthesis of 2-phenylindole from phenylhydrazine and acetophenone using polyphosphoric acid as a catalyst.
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Polyphosphoric acid
-
Ethanol (for recrystallization)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, combine equimolar amounts of phenylhydrazine and acetophenone. Heat the mixture gently to initiate the condensation reaction, which is typically exothermic.
-
Cyclization: To the resulting phenylhydrazone, cautiously add polyphosphoric acid. Heat the reaction mixture to 100°C for approximately 15 minutes.[3]
-
Work-up: Pour the reaction mixture into ice-water. The crude 2-phenylindole will precipitate.
-
Purification: Collect the precipitate by filtration, wash with water until neutral, and then recrystallize from ethanol to obtain pure 2-phenylindole. A yield of 76% can be expected.[3]
Protocol 2: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol details a rapid, microwave-assisted synthesis of 1,2,3,4-tetrahydrocarbazole.
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
p-Toluenesulfonic acid (p-TSA)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, mix phenylhydrazine, cyclohexanone, and a catalytic amount of p-toluenesulfonic acid.
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor at 600 W for 3 minutes.[4]
-
Work-up and Purification: After cooling, the product can be isolated and purified by standard techniques such as column chromatography to yield 1,2,3,4-tetrahydrocarbazole. This method has been reported to achieve a yield of 91%.[4]
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism of the Fischer indole synthesis.
Caption: The mechanism of the Fischer indole synthesis.
Experimental Workflow
This diagram outlines a typical experimental workflow for the Fischer indole synthesis.
Caption: A general experimental workflow for the Fischer indole synthesis.
References
Application Note: A Comprehensive Guide to Amide Coupling with Indole-2-Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole-2-carboxylic acids are a pivotal class of heterocyclic compounds frequently utilized as building blocks in the synthesis of pharmacologically active molecules. The formation of an amide bond at the C2 position of the indole scaffold is a critical transformation for generating diverse chemical libraries for drug discovery. However, the electronic nature and potential steric hindrance of the indole ring can present challenges for achieving high-yielding and clean amide coupling reactions. This application note provides detailed protocols and a comparative analysis of common coupling reagents to facilitate the efficient synthesis of indole-2-carboxamides.
Challenges in Amide Coupling with Indole-2-Carboxylic Acids
The amide coupling of indole-2-carboxylic acids can be influenced by several factors:
-
Nucleophilicity of the Indole Nitrogen: The indole NH can sometimes interfere with the coupling reaction, although this is less common for the 2-carboxylic acid compared to the 3-substituted counterpart. N-protection of the indole may be considered in specific cases.
-
Steric Hindrance: The bulky indole ring system can sterically hinder the approach of the amine to the activated carboxylic acid intermediate, potentially leading to lower yields and longer reaction times.[1][2]
-
Solubility: Indole-2-carboxylic acids and their resulting amide products can sometimes exhibit poor solubility in common organic solvents, which can complicate the reaction and purification process.[3]
Comparative Data of Common Coupling Methods
The selection of an appropriate coupling reagent is crucial for the successful synthesis of indole-2-carboxamides. The following table summarizes the efficacy of various common coupling reagents based on literature precedents for indole-2-carboxylic acids and structurally related, sterically hindered systems.
| Coupling Reagent/Method | Activating Additive | Base | Solvent(s) | Typical Yield (%) | Key Considerations |
| EDC/HOBt | HOBt | DIPEA, Et₃N | DMF, CH₂Cl₂ | 60-85% | A classic and cost-effective method. The reaction can sometimes be sluggish.[3][4] |
| HATU | Internal (HOAt) | DIPEA, Collidine | DMF, NMP | >90% | Highly reactive and particularly effective for sterically hindered substrates, minimizing racemization.[1][5][6] |
| HBTU | Internal (HOBt) | DIPEA, NMM | DMF, NMP | >85% | A widely used and efficient coupling reagent, though HATU is often preferred for more challenging couplings.[6] |
| PyBOP | Internal (HOBt) | DIPEA, NMM | DMF, CH₂Cl₂ | >85% | Another effective phosphonium-based reagent, known for minimizing side reactions.[5] |
| T3P® | - | DIPEA | CHCl₃ | ~75% | A mild and efficient reagent, particularly useful for sensitive substrates.[7] |
Experimental Workflow
The general workflow for the amide coupling of indole-2-carboxylic acids is depicted below. This process involves the activation of the carboxylic acid followed by the nucleophilic attack of the amine.
Caption: General workflow for indole-2-carboxylic acid amide coupling.
Detailed Experimental Protocols
The following are detailed protocols for the amide coupling of indole-2-carboxylic acids using two of the most common and effective methods.
Protocol 1: Amide Coupling using HATU
This protocol is highly recommended for sterically hindered indole-2-carboxylic acids or amines, as HATU is a highly efficient coupling reagent.[1][5]
Materials:
-
Indole-2-carboxylic acid
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of the indole-2-carboxylic acid (1.0 eq.) in anhydrous DMF, add the amine (1.0-1.2 eq.) and DIPEA (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1.0-1.2 eq.) to the reaction mixture in one portion.
-
Continue to stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired indole-2-carboxamide.
Protocol 2: Amide Coupling using EDC/HOBt
This is a more classical and cost-effective method suitable for a wide range of substrates.[3][8]
Materials:
-
Indole-2-carboxylic acid
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N)
-
Anhydrous DMF or CH₂Cl₂ (Dichloromethane)
-
Ethyl acetate or CH₂Cl₂
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve the indole-2-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in anhydrous DMF or CH₂Cl₂.
-
Add DIPEA or Et₃N (2.0-3.0 eq.) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by TLC or LC-MS.[3]
-
Once the reaction is complete, dilute with ethyl acetate or CH₂Cl₂.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final indole-2-carboxamide.
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider switching to a more powerful coupling reagent like HATU.[1][6] Increasing the reaction time or temperature (if the substrates are stable) may also improve conversion. A double coupling, where fresh reagents are added after the initial reaction period, can also be beneficial for particularly challenging substrates.[1]
-
Side Reactions: The formation of byproducts can sometimes occur. Ensuring anhydrous conditions is critical, as water can hydrolyze the activated intermediate. The use of HOBt or HOAt as additives helps to suppress side reactions and minimize racemization in the case of chiral substrates.[6]
-
Purification Challenges: The urea byproduct from carbodiimide reagents like EDC can sometimes co-elute with the product. The water-soluble nature of the EDC byproduct and its urea generally allows for its removal during the aqueous work-up.[6][9] If purification remains difficult, alternative coupling reagents that produce byproducts with different solubility profiles may be considered.
Conclusion
The amide coupling of indole-2-carboxylic acids is a fundamental transformation in medicinal chemistry. By selecting the appropriate coupling reagents and reaction conditions, high yields of the desired indole-2-carboxamides can be reliably obtained. For routine couplings, the EDC/HOBt method offers a cost-effective solution. For more challenging, sterically hindered substrates, the use of HATU is recommended for its high reactivity and efficiency. The protocols provided in this application note serve as a robust starting point for researchers engaged in the synthesis of novel indole-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for Cell-based Assays Using 4,6-dimethyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties. The indole scaffold serves as a crucial pharmacophore in numerous clinically approved drugs and investigational agents. This document provides detailed application notes and protocols for utilizing 4,6-dimethyl-1H-indole-2-carboxylic acid (hereinafter referred to as DMIDC) in a series of cell-based assays to characterize its potential as an anti-proliferative agent.
While the specific biological activity of DMIDC is under investigation, this document outlines a hypothetical framework based on the known anticancer activities of structurally similar indole-2-carboxylic acid derivatives. The presented protocols are designed to assess the cytotoxic and apoptotic effects of DMIDC on cancer cell lines and to investigate its potential mechanism of action through the modulation of key cellular signaling pathways.
Data Presentation: Hypothetical Cytotoxicity and Biological Effects of DMIDC
The following tables summarize hypothetical quantitative data for DMIDC, illustrating its potential anti-proliferative and apoptosis-inducing activities against a panel of human cancer cell lines.
Table 1: Cytotoxicity of DMIDC against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 22.5 |
| HCT116 | Colon Carcinoma | 18.9 |
| HeLa | Cervical Cancer | 25.1 |
IC50 (half-maximal inhibitory concentration) values were determined using the MTT assay.
Table 2: Effect of DMIDC on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (0.1% DMSO) | 65.3 | 20.1 | 14.6 |
| DMIDC (15 µM) | 75.8 | 12.5 | 11.7 |
Cell cycle distribution was analyzed by flow cytometry after 24h treatment.
Table 3: Quantification of Apoptosis-Related Protein Expression in MCF-7 Cells
| Protein | Treatment (24h) | Relative Expression (Normalized to β-actin) |
| Bcl-2 | Vehicle Control | 1.00 |
| DMIDC (15 µM) | 0.45 | |
| Bax | Vehicle Control | 1.00 |
| DMIDC (15 µM) | 1.85 | |
| Cleaved Caspase-3 | Vehicle Control | 1.00 |
| DMIDC (15 µM) | 3.20 | |
| p-Akt (Ser473) | Vehicle Control | 1.00 |
| DMIDC (15 µM) | 0.30 | |
| Total Akt | Vehicle Control | 1.00 |
| DMIDC (15 µM) | 0.95 |
Protein expression levels were determined by Western blot analysis.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the procedure for determining the cytotoxic effects of DMIDC on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DMIDC stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of DMIDC in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of DMIDC on the cell cycle distribution of cancer cells.[2][3]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
DMIDC
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with DMIDC at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis for Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins by Western blotting to investigate the mechanism of DMIDC-induced cell death.[4][5][6][7]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
DMIDC
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with DMIDC for 24 hours.
-
Lyse the cells in ice-cold RIPA buffer and quantify the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Experimental workflow for evaluating DMIDC.
Caption: Hypothetical signaling pathway for DMIDC.
References
- 1. atcc.org [atcc.org]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Solubilizing 4,6-dimethyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the solubilization of 4,6-dimethyl-1H-indole-2-carboxylic acid for various experimental applications. Due to the limited availability of specific physicochemical data for this compound, a systematic approach to solubility testing is recommended. The protocols provided are based on the general properties of indole-2-carboxylic acid derivatives and other poorly soluble carboxylic acids.
Physicochemical Properties and Solubility Profile
This compound is an indole derivative with a carboxylic acid functional group. The predicted XlogP value of 2.6 suggests that the compound is lipophilic and likely possesses low solubility in aqueous solutions.[1][2] The solubility of carboxylic acids is often pH-dependent, with increased solubility at higher pH values due to the deprotonation of the carboxylic acid group to form a more polar carboxylate salt.[3]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 189.21 g/mol | PubChem[2] |
| Predicted XlogP | 2.6 | PubChem[1][2] |
| Predicted Water Solubility | Low | Inferred from structure and parent compound |
| Predicted Organic Solvent Solubility | Soluble in DMSO, DMF, and alcohols | Inferred from parent compound and general chemical principles |
Experimental Protocols
General Workflow for Solubility Determination
A systematic approach is crucial to identify the optimal solvent and conditions for solubilizing this compound. The following workflow is recommended:
Protocol for Solubilization in Organic Solvents
This protocol is suitable for preparing stock solutions for in vitro assays where the final concentration of the organic solvent is tolerated by the experimental system.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
N,N-dimethylformamide (DMF), anhydrous
-
Ethanol (200 proof, absolute)
-
Vortex mixer
-
Water bath or heat block
Procedure:
-
Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a sterile microcentrifuge tube.
-
Solvent Addition: Add a small volume of the chosen organic solvent (e.g., 100 µL of DMSO) to achieve a high target concentration (e.g., 10-50 mM).
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Visually inspect for any undissolved particles.
-
If the compound is not fully dissolved, gentle heating (e.g., 37°C for 10-15 minutes) can be applied. Use caution, as excessive heat may degrade the compound.
-
-
Stock Solution Preparation: Once a clear solution is obtained, add more solvent to reach the desired final stock concentration.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Table 2: Template for Recording Organic Solvent Solubility Data
| Solvent | Target Concentration (mM) | Temperature (°C) | Observations (e.g., Clear, Hazy, Precipitate) |
| DMSO | Room Temp. | ||
| DMSO | 37 | ||
| DMF | Room Temp. | ||
| Ethanol | Room Temp. |
Protocol for Solubilization in Aqueous Solutions via pH Adjustment
This method is preferred for experiments where organic solvents are not permissible. It relies on the principle of forming a soluble salt of the carboxylic acid.
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, purified water
-
pH meter or pH strips
-
Stir plate and stir bar
Procedure:
-
Suspension: Suspend a pre-weighed amount of the compound in the desired aqueous buffer (e.g., PBS).
-
Basification: While stirring, add 1 M NaOH dropwise to the suspension. Monitor the pH continuously.
-
Dissolution: Continue adding NaOH until the compound dissolves completely. The pH will likely need to be raised significantly above the pKa of the carboxylic acid (typically around 8-10 for complete dissolution).
-
pH Neutralization (Optional): If required for the experiment, carefully adjust the pH back towards the desired experimental pH (e.g., 7.4) using a dilute acid (e.g., 0.1 M HCl). Caution: The compound may precipitate if the pH is lowered below a critical point. Observe the solution closely during this step.
-
Final Volume Adjustment: Bring the solution to the final desired volume with the aqueous buffer.
-
Sterilization: If necessary for cell-based assays, filter-sterilize the final solution through a 0.22 µm syringe filter.
Table 3: Template for Recording Aqueous Solubility with pH Adjustment
| Aqueous Buffer | Starting pH | pH at Complete Dissolution | Final Concentration (mM) | Stability upon pH Neutralization |
| Purified Water | ||||
| PBS, pH 7.4 |
Hypothetical Signaling Pathway Application
Indole derivatives are known to interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where this compound could act as an inhibitor of a kinase involved in a pro-inflammatory cascade.
References
- 1. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. 4,7-dimethyl-1H-indole-2-carboxylic Acid | C11H11NO2 | CID 4646691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 4. Indole-2-carboxylic acid (CAS 1477-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 4,6-dimethyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 4,6-dimethyl-1H-indole-2-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry. The primary modifications discussed are amidation and esterification of the C2-carboxylic acid group, which are fundamental transformations for modulating the physicochemical and pharmacological properties of this indole core.
Application Notes
The indole nucleus is a privileged scaffold in drug discovery, and derivatives of indole-2-carboxylic acid have demonstrated a wide range of biological activities. Notably, these compounds have been investigated as inhibitors of various enzymes and as anticancer agents.[1][2] Derivatization of the carboxylic acid at the 2-position is a key strategy for structure-activity relationship (SAR) studies, enabling the exploration of interactions with biological targets and the optimization of pharmacokinetic profiles.
Amide Derivatives: The synthesis of amide derivatives from this compound allows for the introduction of diverse functionalities. This can lead to the discovery of potent inhibitors of enzymes such as protein kinases, which are crucial targets in oncology.[3] For instance, N-substituted indole-2-carboxamides have been identified as inhibitors of human protein kinase CK2, a target implicated in cell growth and proliferation in cancer.[3] The amide bond can participate in hydrogen bonding interactions within a target's active site, and the substituents on the amine can be varied to probe different binding pockets.
Ester Derivatives: Esterification of the carboxylic acid can serve multiple purposes. It can act as a protecting group during multi-step syntheses or be employed to create prodrugs that enhance bioavailability. The ester moiety can be designed to be cleaved in vivo by esterases, releasing the active carboxylic acid. Furthermore, certain ester derivatives themselves have shown biological activity. For example, indole carboxylic acid esters have been investigated as potent anticancer agents.[2]
Experimental Protocols
The following protocols are generalized methods for the synthesis of amide and ester derivatives of this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Amide Synthesis using HATU Coupling
This protocol describes a reliable method for the formation of an amide bond between this compound and a primary or secondary amine using HATU as the coupling agent.[4][5]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), followed by DIPEA (2.5 eq).
-
In a separate vial, dissolve HATU (1.2 eq) in anhydrous DMF and add this solution to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data (Illustrative):
| Amine Substrate | Reaction Time (h) | Yield (%) |
| Benzylamine | 3 | 85 |
| Morpholine | 4 | 82 |
| Aniline | 5 | 75 |
Note: The data in this table is illustrative and based on typical yields for HATU couplings. Actual yields may vary depending on the specific amine and reaction conditions.
Protocol 2: Ester Synthesis via Fischer Esterification
This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., 20-50 equivalents, which also serves as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by recrystallization or silica gel column chromatography.
Quantitative Data (Illustrative):
| Alcohol | Reaction Time (h) | Yield (%) |
| Methanol | 6 | 92 |
| Ethanol | 8 | 88 |
| Isopropanol | 12 | 75 |
Note: The data in this table is illustrative and based on typical yields for Fischer esterification. Actual yields may vary depending on the specific alcohol and reaction conditions.
Visualizations
The following diagrams illustrate the general workflows and a potential signaling pathway relevant to the derivatives of this compound.
References
- 1. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-substituted Indole-2 and 3-carboxamide derivatives as inhibitors of human protein kinase CK2: in vitro assay and molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. growingscience.com [growingscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-dimethyl-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions to aid researchers, scientists, and drug development professionals in optimizing the synthesis of 4,6-dimethyl-1H-indole-2-carboxylic acid, a key intermediate in various pharmaceutical applications.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, which typically proceeds via a Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole cyclization.
Problem 1: Low Yield or Failure in the Japp-Klingemann Reaction Step
Question: I am experiencing a very low yield during the formation of the hydrazone intermediate from 3,5-dimethylaniline. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the Japp-Klingemann reaction are common and can often be traced back to several key factors related to the stability of the diazonium salt and the reaction conditions.[1]
Potential Causes & Solutions:
-
Incomplete Diazotization: The conversion of 3,5-dimethylaniline to its corresponding diazonium salt is critical. Ensure you are using a slight excess of sodium nitrite (e.g., 1.05-1.1 equivalents) and a sufficient excess of a strong acid like HCl (at least 3 equivalents). The reaction must be kept cold (0-5 °C) to prevent decomposition of the diazonium salt.[1]
-
Diazonium Salt Decomposition: Aryl diazonium salts are thermally unstable. Maintain a low temperature throughout the diazotization and the subsequent coupling reaction. It is best to use the diazonium salt solution immediately after its preparation.[1]
-
Incorrect pH for Coupling: The coupling of the diazonium salt with the β-keto-ester (e.g., ethyl 2-methylacetoacetate) requires a specific pH. The reaction is typically buffered with sodium acetate to maintain a mildly acidic to neutral pH, which facilitates the formation of the azo intermediate that rearranges to the hydrazone.[2] Very acidic conditions (pH 0-1) can hinder the reaction.[1]
-
Side Reactions: An excess of sodium nitrite can lead to the formation of nitroso compounds, which can complicate the reaction mixture.[1] Adding the sodium nitrite solution slowly and below the surface of the reaction mixture can minimize these side reactions.
Table 1: Optimization of Japp-Klingemann Reaction Conditions
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Expected Outcome |
| Temperature | 10-15 °C | 0-5 °C | Improved stability of diazonium salt. |
| NaNO₂ (eq.) | 1.0 | 1.05 | Ensures complete diazotization. |
| HCl (eq.) | 2.0 | 3.0 | Maintains acidity for diazotization. |
| pH Control | No buffer | Sodium Acetate buffer | Optimizes coupling reaction rate. |
| Usage of Salt | Delayed use | Immediate use | Minimizes decomposition of diazonium salt. |
Experimental Protocol: Japp-Klingemann Reaction
-
Diazotization: Dissolve 3,5-dimethylaniline (1.0 eq) in a 3M HCl solution (3.0 eq) and cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes at this temperature.
-
Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in ethanol and cool to 0-5 °C.
-
Reaction: Add the cold diazonium salt solution dropwise to the stirred β-keto-ester solution. Maintain the temperature at 0-5 °C.
-
Workup: Allow the reaction to stir for 2-4 hours at low temperature. The resulting hydrazone often precipitates and can be collected by filtration. Wash the solid with cold water and dry under vacuum.
Problem 2: Low Yield or Reaction Failure during Fischer Indole Cyclization
Question: The cyclization of my hydrazone intermediate to form this compound is giving a poor yield. What catalyst and conditions should I use?
Answer: The Fischer indole synthesis is the key step for forming the indole ring, and its success is highly dependent on the choice of acid catalyst and reaction temperature.[3] Mixtures of indole derivatives and low yields are common issues, particularly when steric hindrance is a factor.[3]
Potential Causes & Solutions:
-
Inappropriate Acid Catalyst: The choice of acid is crucial. Both Brønsted acids (H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (ZnCl₂, BF₃·OEt₂, FeCl₃) are effective, but the optimal catalyst is substrate-dependent.[3] If standard Brønsted acids give low yields, switching to a Lewis acid like zinc chloride often proves more effective.
-
Reaction Temperature: The temperature must be high enough to promote the[4][4]-sigmatropic rearrangement but not so high that it causes decomposition or tar formation. Refluxing in solvents like acetic acid, ethanol, or toluene is common. Microwave-assisted heating can sometimes dramatically increase yields and reduce reaction times.[5]
-
Side Reactions (N-N Bond Cleavage): A significant competing pathway is the acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate.[4][6] This leads to the formation of aniline byproducts instead of the desired indole. This side reaction is more prevalent with electron-donating substituents.[6][7] Using a milder catalyst or lower temperature may mitigate this issue.
-
Hydrolysis of Ester: After cyclization, the ester group must be hydrolyzed to the carboxylic acid. This is typically achieved by heating with a base like NaOH or KOH in an aqueous alcohol solution. Incomplete hydrolysis will lower the final yield of the carboxylic acid.
Table 2: Comparison of Acid Catalysts for Fischer Indole Cyclization
| Catalyst | Type | Typical Conditions | Advantages/Disadvantages |
| Acetic Acid | Brønsted | Reflux | Often used as both solvent and catalyst; can be slow. |
| H₂SO₄ / HCl | Brønsted | Catalytic amount in EtOH | Strong acids, but can lead to charring at high temps. |
| p-TSA | Brønsted | Catalytic amount in Toluene | Good for water removal (Dean-Stark); generally effective.[3] |
| ZnCl₂ | Lewis | Stoichiometric, neat or in solvent | Highly effective for difficult cyclizations; can be hygroscopic.[6] |
| BF₃·OEt₂ | Lewis | Catalytic or stoichiometric | Powerful catalyst, but sensitive to moisture.[3] |
Experimental Protocol: Fischer Indole Synthesis & Hydrolysis
-
Cyclization: Suspend the intermediate hydrazone (1.0 eq) in glacial acetic acid. Heat the mixture to reflux (around 110-120 °C) and maintain for 2-4 hours, monitoring the reaction by TLC. Alternative: Mix the hydrazone (1.0 eq) with anhydrous zinc chloride (1.5 eq) and heat the mixture neat or in a high-boiling solvent like xylene.
-
Isolation of Ester: After cooling, pour the reaction mixture into ice-water. The crude ethyl 4,6-dimethyl-1H-indole-2-carboxylate will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Hydrolysis: Suspend the crude ester in a mixture of ethanol and 2M NaOH solution. Heat the mixture to reflux for 2-3 hours until the ester is fully consumed (monitor by TLC).
-
Workup: Cool the solution and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove non-acidic impurities. Acidify the aqueous layer with cold 2M HCl to precipitate the this compound. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Problem 3: Difficulty in Purifying the Final Carboxylic Acid Product
Question: My final product shows multiple spots on TLC, and I am struggling to get a pure compound after column chromatography. What purification strategies can I use?
Answer: Purification of indole carboxylic acids can be challenging due to their polarity and potential for streaking on silica gel.[8] A multi-step purification strategy is often most effective.
Potential Causes & Solutions:
-
Co-eluting Impurities: The crude product may contain starting materials, byproducts from N-N cleavage, or regioisomers that have similar polarity to the desired product, making separation by standard silica gel chromatography difficult.[8]
-
Product Tailing on Silica: Carboxylic acids are known to streak on silica gel. Adding a small amount of acetic acid (0.5-1%) to the chromatography eluent can suppress the ionization of the carboxylic acid and lead to better peak shapes.
-
Acid-Base Extraction: The most powerful purification method for a carboxylic acid is acid-base extraction. This technique exploits the acidic nature of the product to separate it from neutral or basic impurities.[9]
-
Recrystallization: After initial purification, recrystallization is an excellent final step to obtain a highly pure, crystalline product. Finding the right solvent or solvent pair is key.
Table 3: Recommended Purification Techniques
| Technique | Solvent/Reagent System | Purpose |
| Column Chromatography | Dichloromethane/Methanol + 1% Acetic Acid | Separation of components with different polarities. |
| Acid-Base Extraction | Diethyl Ether / 1M NaOH / 1M HCl | Isolates the acidic product from neutral/basic impurities.[9] |
| Recrystallization | Ethanol/Water, Ethyl Acetate/Hexane | Final purification to obtain high-purity crystalline solid. |
Experimental Protocol: Purification by Extraction and Recrystallization
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with 1M NaOH or NaHCO₃ solution. The desired carboxylic acid will move into the aqueous layer as its sodium salt, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.[9]
-
Acidification: Combine the aqueous layers and cool in an ice bath. Slowly acidify with 2M HCl until the product precipitates completely (confirm with pH paper).
-
Isolation: Collect the purified solid by vacuum filtration, wash with ice-cold water, and dry thoroughly.[9]
-
Recrystallization: Dissolve the purified solid in a minimum amount of a hot solvent (e.g., ethanol). Slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the pure crystals by filtration.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this compound? A1: The most common and adaptable route involves a two-step sequence: first, a Japp-Klingemann reaction between the diazonium salt of 3,5-dimethylaniline and a β-keto-ester to form a hydrazone, followed by an acid-catalyzed Fischer indole synthesis to cyclize the hydrazone into the indole ring system.[2][10]
Q2: How can I monitor the progress of the Fischer indole cyclization? A2: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture against a standard of the starting hydrazone. The disappearance of the starting material spot and the appearance of a new, often UV-active, product spot indicates the reaction is proceeding. The final indole product will have a different Rf value than the intermediate hydrazone.
Q3: What are the characteristic byproducts of a failed Fischer indole synthesis? A3: A common failure mode is the cleavage of the N-N bond, which results in the formation of the starting aniline (in this case, 3,5-dimethylaniline) and byproducts derived from the carbonyl component.[7] Identifying these fragments by LC-MS or GC-MS in your crude mixture is a strong indicator of this side reaction.
Q4: Can microwave irradiation improve the synthesis? A4: Yes, microwave-assisted heating can be highly effective for the Fischer indole cyclization step. It often leads to significantly reduced reaction times (minutes vs. hours) and can improve yields by minimizing the formation of thermal decomposition byproducts.[5]
Q5: My final product is colored (e.g., pink, brown). Is this normal? A5: While some indole compounds can have a slight color, a significant pink, purple, or brown color often indicates the presence of oxidized impurities. Indoles can be sensitive to air and light. Purification by recrystallization can often remove these colored impurities. Storing the final product under an inert atmosphere (nitrogen or argon) and protected from light is recommended.
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Japp-Klingemann_reaction [chemeurope.com]
Technical Support Center: Purification of Crude 4,6-dimethyl-1H-indole-2-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4,6-dimethyl-1H-indole-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent or solvent system. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider using a binary solvent system (a "good" solvent and a "poor" solvent) to achieve optimal solubility characteristics. Common solvent systems for indole carboxylic acids include ethanol/water, ethyl acetate/hexanes, or toluene. |
| The product is precipitating out too quickly, trapping impurities. | Allow the hot, saturated solution to cool slowly to room temperature without disturbance to promote the formation of pure crystals. Once at room temperature, cooling in an ice bath can further increase the yield. | |
| The volume of solvent used was too large. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. | |
| Oily Product Instead of Crystals | The melting point of the compound is lower than the boiling point of the solvent. | Choose a solvent with a lower boiling point. |
| The presence of significant impurities is depressing the melting point. | Pre-purify the crude material using an acid-base extraction before attempting recrystallization. | |
| Colored Impurities Remain After Recrystallization | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount and do not boil the solution for an extended period with the charcoal. |
| Incomplete Removal of Starting Materials or Side-Products | The polarity of the recrystallization solvent is not suitable for separating the impurities. | If impurities are less polar than the desired product, a more polar solvent might leave them in the mother liquor. Conversely, for more polar impurities, a less polar solvent may be more effective. Consider column chromatography for difficult separations. |
| Impurities have similar solubility profiles to the product. | An acid-base extraction can be effective for separating acidic, basic, or neutral impurities from the acidic product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in indole syntheses can include unreacted starting materials (e.g., substituted hydrazines and ketoacids), side-products from competing reactions, and residual catalysts. In the case of syntheses starting from nitrotoluenes, partially reduced intermediates or over-reduced products could also be present.
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: For indole carboxylic acids, a good starting point is a polar protic solvent like ethanol or a mixture of ethanol and water. The principle of "like dissolves like" suggests that solvents with similar functional groups to the solute are often effective. Given that the target molecule has both a carboxylic acid and an indole ring, solvent systems that can interact with both functionalities are often successful. It is recommended to perform small-scale solubility tests with a variety of solvents to identify the most suitable one.
Q3: How can I perform an acid-base extraction to purify my product?
A3: An acid-base extraction is a highly effective method for purifying carboxylic acids. The general procedure involves dissolving the crude product in an organic solvent (e.g., ethyl acetate) and extracting it with a weak aqueous base like sodium bicarbonate solution. The desired carboxylic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer is then separated and acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.
Q4: My purified product has a low melting point. What does this indicate?
A4: A low or broad melting point is a common indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point. If your product's melting point is significantly lower than the literature value, further purification steps are recommended.
Q5: What analytical techniques can I use to assess the purity of my this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of organic compounds.[1] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common setup. Other useful techniques include Thin Layer Chromatography (TLC) for rapid qualitative assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any residual impurities.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (turbid).
-
Redissolution: Add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Pure crystals should form. For maximum yield, the flask can then be placed in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. The desired product will be in the aqueous layer as its sodium salt.
-
Separation: Combine the aqueous layers. The organic layer containing neutral and basic impurities can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), until the pH is acidic (pH ~2). The purified carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified this compound under vacuum.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| CAS Number | 383132-27-2 |
Note: Experimental data such as melting point and solubility for this specific compound are not widely available in the searched literature. Researchers should determine these properties experimentally.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent/System | Rationale |
| Ethanol/Water | Often effective for polar compounds with hydrogen bonding capabilities. |
| Ethyl Acetate/Hexanes | A common combination of a moderately polar solvent and a non-polar anti-solvent. |
| Toluene | A higher boiling aromatic solvent that can be effective for some indole derivatives. |
| Acetone | A polar aprotic solvent that can be a good choice for recrystallization. |
Visualizations
Caption: Acid-Base Extraction Workflow for Purification.
Caption: General Recrystallization Workflow.
References
Technical Support Center: Troubleshooting Indole Synthesis Side Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common side reactions encountered during various indole synthesis methods. The information is presented in a question-and-answer format to directly address specific experimental issues.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method, but it is not without its challenges, particularly concerning regioselectivity and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis using an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity?
A1: The formation of regioisomers is a common issue when using unsymmetrical ketones in the Fischer indole synthesis. The direction of the cyclization during the[1][1]-sigmatropic rearrangement is influenced by several factors.[2]
-
Acid Catalyst: The choice and strength of the acid catalyst are critical. Stronger acids, such as methanesulfonic acid or Eaton's reagent (P₂O₅/MeSO₃H), tend to favor the formation of the less substituted enamine intermediate, leading to the indole isomer derived from cyclization at the less substituted α-carbon of the ketone.[2][3] Weaker acids may result in a mixture of products.[2]
-
Temperature: Higher reaction temperatures can also favor the formation of the kinetic product, which is often the less substituted indole.[3]
-
Steric Hindrance: The steric bulk of the substituents on both the ketone and the phenylhydrazine can influence the direction of cyclization.[2]
Troubleshooting Workflow: Fischer Indole Synthesis Regioselectivity
References
Technical Support Center: Optimization of Indole-2-Carboxamide Synthesis
Welcome to the technical support center for the optimization of indole-2-carboxamide reaction conditions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during their experiments.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of indole-2-carboxamides, particularly focusing on amide bond formation from indole-2-carboxylic acids.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Ineffective coupling agent: The chosen coupling agent may not be suitable for the specific substrates. | Screen a variety of coupling agents such as BOP, HATU, or EDC/HOBt. The selection can be critical depending on the steric and electronic properties of the indole-2-carboxylic acid and the amine.[1][2][3] |
| Inappropriate base: The base used may not be strong enough to deprotonate the carboxylic acid or may cause side reactions. | Test different organic or inorganic bases. Diisopropylethylamine (DIPEA) is a common choice, but others like triethylamine (TEA) or potassium carbonate (K₂CO₃) could be more effective in certain cases.[1][2][3] | |
| Poor quality of starting materials: Degradation or impurities in the indole-2-carboxylic acid or amine can inhibit the reaction. | Ensure the purity of starting materials. Recrystallize or purify the indole-2-carboxylic acid and amine if necessary. Use freshly opened solvents and reagents. | |
| Low reaction temperature: The reaction may require more energy to overcome the activation barrier. | Gradually increase the reaction temperature. While many amide couplings are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve yields, but monitor for potential degradation. | |
| Formation of Side Products | Side reactions of the indole nucleus: The indole ring itself can be reactive under certain conditions, leading to unwanted byproducts. | Use milder reaction conditions. Avoid strongly acidic or basic conditions if possible. Protect the indole nitrogen if it is found to be reactive. |
| Epimerization (for chiral amines): The coupling conditions may be too harsh, leading to loss of stereochemical integrity. | Use coupling reagents known to minimize epimerization, such as COMU or T3P. Running the reaction at a lower temperature can also help. | |
| Formation of regioisomers: In syntheses starting from substituted indoles (e.g., Hemetsberger-Knittel synthesis), mixtures of isomers can be formed.[1][2] | Carefully control the reaction conditions, such as temperature and stoichiometry of reactants, as these can influence the regioselectivity of the cyclization.[1][2] Purification by chromatography is often necessary to separate the desired isomer. | |
| Difficulty in Product Purification | Residual coupling agent byproducts: Byproducts from coupling agents (e.g., urea from EDC) can be difficult to remove. | Choose a coupling agent that generates water-soluble byproducts for easier removal during aqueous workup. For example, byproducts from HATU are generally easier to remove than those from EDC. |
| Product has similar polarity to starting materials: This makes separation by column chromatography challenging. | Adjust the solvent system for chromatography to achieve better separation. Sometimes, converting the product to a salt and then back to the free base can aid in purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing indole-2-carboxamides?
A1: The most prevalent method is the amide coupling of an activated indole-2-carboxylic acid with a primary or secondary amine. The carboxylic acid is typically activated in situ using a coupling agent.[4][5][6] Another common approach is the conversion of the indole-2-carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.[7]
Q2: How do I choose the right solvent for my indole-2-carboxamide synthesis?
A2: The choice of solvent depends on the specific coupling reagents and the solubility of your starting materials. Common solvents include dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (ACN).[1][2][3][8] DMF is a good solvent for a wide range of reactants but can be difficult to remove. DCM is a good choice for many room temperature reactions.
Q3: My indole-2-carboxylic acid is poorly soluble. How can I improve the reaction?
A3: Poor solubility can be addressed by using a more polar aprotic solvent like DMF or DMSO. Gentle heating can also improve solubility, but care must be taken to avoid degradation. In some cases, converting the carboxylic acid to its corresponding salt (e.g., with a non-nucleophilic base) might increase its solubility in certain solvents.
Q4: Can I use microwave irradiation to speed up the reaction?
A4: Yes, microwave-assisted synthesis can be a very effective method for accelerating amide bond formation and can sometimes lead to higher yields and cleaner reactions. It is particularly useful for reactions that are sluggish at room temperature.
Q5: What is the Hemetsberger-Knittel synthesis and when should I consider it?
Experimental Protocols
General Procedure for Amide Coupling using BOP Reagent
-
To a solution of the indole-2-carboxylic acid (1.0 eq) in an appropriate solvent (e.g., DCM or DMF) is added the amine (1.1 eq), DIPEA (2.0 eq), and BOP reagent (1.2 eq).[1][2][3]
-
The reaction mixture is stirred at room temperature for 4-12 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired indole-2-carboxamide.
General Procedure for Acyl Chloride Formation and Amidation
-
A solution of the indole-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., benzene or toluene) is treated with thionyl chloride (SOCl₂) (2.0-3.0 eq).[7]
-
The mixture is refluxed for 1-2 hours.[7]
-
The solvent and excess SOCl₂ are removed under reduced pressure. Co-evaporation with toluene can be used to ensure complete removal of SOCl₂.[7]
-
The resulting acyl chloride is dissolved in an anhydrous solvent (e.g., chloroform) and cooled in an ice bath.
-
The desired amine (1.1 eq) and a base such as pyridine (1.1 eq) are added dropwise.[7]
-
The reaction is stirred at room temperature overnight.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
Visualizations
Caption: A typical experimental workflow for indole-2-carboxamide synthesis.
Caption: A troubleshooting guide for low yield in indole-2-carboxamide synthesis.
References
- 1. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 4,6-dimethyl-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4,6-dimethyl-1H-indole-2-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, the solid compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly closed to prevent moisture absorption and exposure to air.[1][2][3] It is also advisable to protect the compound from direct sunlight.[2][4]
Q2: How should I store solutions of this compound?
Stock solutions should be prepared in high-purity, degassed solvents. If compatible with your experimental design, anhydrous aprotic solvents are preferable. For short-term storage, solutions can be kept at 2-8°C. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize degradation. Protect solutions from light by using amber vials or by wrapping the container in foil.
Q3: What are the known incompatibilities for this compound?
This compound is incompatible with strong oxidizing agents and strong bases.[2][5] Contact with these substances can lead to degradation.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, indole derivatives, in general, are susceptible to oxidation, photodegradation, and decarboxylation. The electron-rich indole ring can be oxidized, particularly at the C3 position, and the carboxylic acid group can be removed under certain conditions, such as heat or acidic catalysis.
Q5: What are the signs of degradation?
Degradation of the compound may be indicated by a change in color of the solid material or its solutions, the appearance of new peaks in HPLC or LC-MS analysis, or a decrease in the expected peak area of the parent compound over time.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC/LC-MS analysis of a freshly prepared solution.
-
Possible Cause 1: Contaminated Solvent or Glassware. Impurities in the solvent or residues on the glassware can introduce extraneous peaks.
-
Troubleshooting Step: Use high-purity (e.g., HPLC-grade) solvents and thoroughly clean all glassware. Run a solvent blank on your analytical instrument to check for background contamination.
-
-
Possible Cause 2: On-column Degradation. The stationary phase or mobile phase conditions of your chromatography method may be causing the compound to degrade.
Issue 2: The concentration of the stock solution decreases over time, even when stored at low temperatures.
-
Possible Cause 1: Air Oxidation. The indole ring is susceptible to oxidation by atmospheric oxygen, which can occur even at low temperatures over extended periods.[6]
-
Troubleshooting Step: Prepare solutions with degassed solvents. Overlaying the solution with an inert gas like argon or nitrogen before sealing the container can help minimize oxidation.[6]
-
-
Possible Cause 2: Photodegradation. Exposure to ambient or UV light can cause the compound to degrade.[6]
-
Troubleshooting Step: Always store solutions in light-protected containers (e.g., amber vials).[6] Minimize the exposure of the solution to light during handling.
-
Issue 3: Low yields are obtained in a reaction where the compound is a starting material.
-
Possible Cause 1: Incompatibility with Reagents. The reaction conditions, particularly the use of strong oxidizing agents or bases, may be degrading the indole starting material.[2][5][6]
-
Troubleshooting Step: Review the reaction scheme for any incompatible reagents. If an oxidation step is involved, carefully control the reaction conditions (e.g., temperature, stoichiometry of the oxidant) to minimize degradation of the indole core.[6]
-
-
Possible Cause 2: Thermal Degradation. High reaction temperatures can lead to decarboxylation or other degradation pathways.
-
Troubleshooting Step: If possible, attempt the reaction at a lower temperature. Monitor the reaction progress closely to avoid prolonged heating.
-
Stability Data Summary
| Condition | Stability Profile | Potential Degradation Products |
| Acidic (low pH) | Potentially unstable; risk of protonation and subsequent degradation.[6] | Polymerization products, decarboxylated species. |
| Basic (high pH) | Potentially unstable; risk of salt formation and base-catalyzed degradation. | Decarboxylated species, ring-opened products. |
| Oxidizing Agents | Unstable; the indole ring is readily oxidized.[6] | Oxindole derivatives, ring-opened products. |
| Light Exposure | Potentially unstable; risk of photodegradation.[6] | Various photolytic degradation products. |
| Elevated Temperature | Potentially unstable; risk of decarboxylation and thermal decomposition. | 4,6-dimethyl-1H-indole, CO, CO2, NOx.[2][4] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a general method to assess the stability of this compound under various stress conditions.
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Incubate the stock solution at a controlled elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to a UV light source (e.g., 254 nm).
-
-
Sample Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples.
-
Analytical Method: Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase with UV detection).
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of the unstressed control to identify and quantify any degradation products.
Visualizations
References
Technical Support Center: Purification of Carboxylic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude carboxylic acid sample?
A1: Impurities in crude carboxylic acid samples typically depend on the synthetic route but often include:
-
Unreacted Starting Materials: Such as corresponding alcohols or aldehydes.
-
Side Products: Including esters or anhydrides formed during the reaction.
-
Catalysts: Residual metals (e.g., Palladium, Rhodium) from coupling or carbonylation reactions.[1]
-
Solvents: Organic solvents used in the reaction or workup.
-
Water: Can be present from aqueous workup steps.
-
Halides: Particularly iodide, which can be problematic and cause discoloration.[1]
-
Neutral or Basic Organic Compounds: Contaminants that do not possess acidic properties.[2]
Q2: How do I choose the best purification method for my carboxylic acid?
A2: The choice of purification method depends on the physical state of your carboxylic acid (solid or liquid), the nature of the impurities, and the desired scale and purity.
-
For solid carboxylic acids , recrystallization is often the most effective method for removing small amounts of impurities.[3]
-
For liquid carboxylic acids , distillation (often under vacuum for high-boiling point acids) is a primary choice.[2]
-
Acid-base liquid-liquid extraction is a versatile and highly effective method for both solid and liquid acids to remove neutral and basic impurities.[2][4]
-
Column chromatography is suitable for complex mixtures or when impurities have similar polarities to the desired acid.[5]
-
Specialized adsorbents or metal scavengers are effective for removing residual metal catalysts.[1]
Q3: My final product has a yellow or brown tint. What is the likely cause and how can I fix it?
A3: A yellow or brown tint often indicates the presence of residual iodide compounds or other oxidizable organic impurities.[1] To address this, you can:
-
Treat the crude acid with an oxidizing agent like hydrogen peroxide before the final distillation.[1]
-
Perform a purification step using activated carbon (charcoal) to adsorb colored impurities.[1][6]
-
Ensure the complete removal of any metal catalysts, as some metal complexes are colored.[1]
Q4: How can I assess the purity of my final carboxylic acid product?
A4: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A standard method to determine chemical purity by analyzing the peak areas.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can identify and quantify impurities.[5]
-
Melting Point Analysis: A narrow and sharp melting range close to the literature value is a good indicator of purity for solid compounds.[7]
-
Gas Chromatography (GC): Useful for volatile carboxylic acids and for detecting residual solvents.
Purification Method Performance
The effectiveness of purification can vary significantly based on the technique, the specific carboxylic acid, and the impurities present. The following table summarizes quantitative data on the recovery and purity achieved with different methods.
| Carboxylic Acid | Purification Method | Initial Purity/State | Result | Reference |
| Benzoic Acid | Liquid-Liquid Extraction | Mixture with cellulose and methyl orange in diethyl ether | 12.5% recovery | [8] |
| Benzoic Acid | Recrystallization | Crude solid from synthesis | 83.5% recovery | [9] |
| Acetanilide | Recrystallization | Crude solid | 87.9% recovery | [9] |
| Butyric Acid | Liquid-Liquid Extraction (MBES) | 10 g/L in mock fermentation broth | Butyric acid flux of 1450.0 g m⁻² h⁻¹ | [10] |
| Lactic & Acetic Acid | Reactive Extraction | Fermentation broth (pH 5-7) | Lactic acid: 35-48% efficiency, Acetic acid: 52-82% efficiency | [11] |
| Pentanedioic Acid | Liquid-Liquid Extraction | Aqueous solution (1.133 mol L⁻¹) | 63.20% extraction efficiency with oleyl alcohol | [12] |
| Acetic Acid | Extractive Distillation | Acetic acid-water mixture | 99% purity | This is a comparative analysis of the physicochemical properties of carboxylic acids. The following table summarizes these properties for a homologous series of straight-chain alkanoic acids.[13] |
Troubleshooting Guides
This section addresses specific problems that may be encountered during the purification process.
Recrystallization Issues
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Compound does not crystallize upon cooling. | 1. Too much solvent was used, and the solution is not saturated.[14] 2. The solution is supersaturated.[15] | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again.[14] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a small "seed" crystal of the pure compound.[15] |
| An oil forms instead of crystals ("oiling out"). | The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated, causing the solute to precipitate from the hot, concentrated solution above its melting point.[14] | 1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional solvent to lower the saturation point.[14] 3. Allow the solution to cool more slowly to prevent precipitation at a temperature where the compound is still a liquid.[14] |
| Crystals form in the funnel during hot filtration. | The solution cools too quickly in the funnel, causing premature crystallization.[16] | 1. Use a stemless or short-stemmed funnel. 2. Preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering.[15] 3. Add a slight excess of hot solvent before filtration to keep the compound dissolved; this excess can be boiled off after filtration.[14][16] |
| Low recovery of the purified product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[17] 2. The crystals were washed with a solvent that was not ice-cold, or too much washing solvent was used.[17] 3. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. 2. Always use a minimum amount of ice-cold solvent to wash the crystals on the filter.[17] 3. Follow the recommendations for preventing premature crystallization. |
Liquid-Liquid Extraction Issues
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Formation of an emulsion (a stable suspension of one liquid in another). | 1. Vigorous shaking of the separatory funnel. 2. High concentration of solutes. | 1. Gently swirl or invert the funnel instead of shaking vigorously. 2. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. 3. Allow the mixture to stand for a longer period. 4. If the emulsion persists, filter the mixture through a pad of Celite or glass wool. |
| Poor separation or low recovery of the carboxylic acid. | 1. Incorrect pH of the aqueous phase.[1] 2. Insufficient mixing or too few extraction cycles. 3. The carboxylic acid salt is partially soluble in the organic solvent. | 1. Carefully adjust the pH. To extract the acid into the aqueous layer as its salt, the pH should be at least 2-3 units above the pKa of the acid. To recover the acid into an organic layer, the pH should be at least 2-3 units below the pKa.[1][3] 2. Perform at least two to three extraction cycles, ensuring adequate mixing each time. 3. After separating the aqueous layer containing the salt, "backwash" it with a small amount of fresh organic solvent to remove any dissolved neutral impurities.[18] |
| Precipitate forms at the interface of the two layers. | The salt of the carboxylic acid has limited solubility in the aqueous phase, or the free acid is precipitating due to a pH change at the interface. | 1. Add more of the aqueous solvent to dissolve the precipitate. 2. Ensure the pH of the aqueous phase is appropriate to fully deprotonate the carboxylic acid. |
Diagrams and Workflows
Purification Method Selection Workflow
Caption: Decision tree for selecting a suitable purification method.
Acid-Base Extraction Workflow
Caption: Logical workflow of acid-base extraction.
Troubleshooting Recrystallization
Caption: Troubleshooting flowchart for failure to crystallize.
Detailed Experimental Protocols
Protocol 1: Purification of a Solid Carboxylic Acid by Recrystallization
Objective: To purify a solid carboxylic acid by leveraging differences in solubility between the acid and its impurities.
Materials:
-
Crude solid carboxylic acid
-
A suitable solvent (one that dissolves the acid well when hot but poorly when cold)[1]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Solvent Selection: Experimentally determine a suitable solvent or solvent mixture. The ideal solvent should dissolve the carboxylic acid sparingly at room temperature but completely at its boiling point.[16] Impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.[16]
-
Dissolution: Place the crude carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a boil on a hot plate.[1] Continue adding small portions of the hot solvent until the solid just dissolves.[6]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities (including charcoal), perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[1]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering soluble impurities.[1]
-
Drying: Dry the crystals, for instance, in a vacuum oven or desiccator, to remove any residual solvent.[1] Confirm the purity by measuring the melting point.
Protocol 2: Purification by Acid-Base Liquid-Liquid Extraction
Objective: To separate a carboxylic acid from neutral and/or basic impurities based on its acidic properties.
Materials:
-
Crude sample containing carboxylic acid
-
Immiscible organic solvent (e.g., diethyl ether, ethyl acetate)
-
Aqueous base (e.g., 1M NaOH or saturated NaHCO₃)
-
Aqueous acid (e.g., 6M HCl)
-
Separatory funnel
-
Beakers or Erlenmeyer flasks
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent that is immiscible with water (e.g., diethyl ether).[18]
-
Extraction 1 (Removing the Acid):
-
Transfer the organic solution to a separatory funnel.
-
Add an aqueous base (e.g., 1M NaOH). The volume should be about one-third to one-half of the organic layer's volume.
-
Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake for 1-2 minutes.[19]
-
Allow the layers to separate. The carboxylate salt is now in the aqueous layer.[4]
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with a fresh portion of the base solution to ensure complete removal of the acid. Combine the aqueous extracts.[18]
-
-
Isolation of Neutral/Basic Impurities: The remaining organic layer now contains any neutral or basic impurities. Wash this layer with brine, dry it over an anhydrous drying agent (like MgSO₄), filter, and remove the solvent by rotary evaporation to isolate these impurities.[18]
-
Extraction 2 (Recovering the Acid):
-
Cool the combined aqueous extracts in an ice bath.[20]
-
Slowly add a strong acid (e.g., 6M HCl) while stirring until the solution is acidic (test with pH paper). The carboxylic acid will precipitate if it is a solid.[20]
-
If the acid precipitates, collect it by vacuum filtration.
-
If the acid is a liquid or remains dissolved, extract the acidified aqueous solution with two to three portions of a fresh organic solvent (e.g., diethyl ether).[2]
-
-
Final Isolation: Combine the organic extracts from step 4, dry them over an anhydrous drying agent, filter, and remove the solvent using a rotary evaporator to yield the purified carboxylic acid.[4]
Protocol 3: Purification by Flash Column Chromatography
Objective: To purify a carboxylic acid from impurities with similar polarities using silica gel chromatography.
Materials:
-
Crude carboxylic acid
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Eluent (a solvent system, e.g., hexane/ethyl acetate mixture)
-
Sand
-
Collection tubes
-
TLC plates and chamber for monitoring
Procedure:
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (eluent) that provides good separation of your carboxylic acid from its impurities. A good starting point is a system where the carboxylic acid has an Rf value of approximately 0.3.[21] For carboxylic acids, adding a small amount of acetic acid (0.5-1%) to the eluent can prevent streaking on the column.[6]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.[22] Add a thin layer of sand.
-
Pack the column with silica gel, typically as a slurry in the eluent ("wet packing").[22] Tap the column gently to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel.[23]
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the eluent or a more polar solvent that will be miscible with the eluent.[23]
-
Carefully add the sample solution to the top of the silica gel.
-
Alternatively, for solids, perform "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[22]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply pressure (using a pump or compressed air) to achieve a steady flow rate (e.g., about 2 inches/minute descent of the solvent front).[23]
-
Continuously add eluent to the top of the column to prevent it from running dry.
-
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.[23]
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure carboxylic acid.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified carboxylic acid.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. famu.edu [famu.edu]
- 10. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02772H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 15. amherst.edu [amherst.edu]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. cerritos.edu [cerritos.edu]
- 20. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 21. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 22. Preparation Instruction of Flash Column - Hawach [hawachhplccolumn.com]
- 23. How To [chem.rochester.edu]
4,6-dimethyl-1H-indole-2-carboxylic acid solubility problems in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4,6-dimethyl-1H-indole-2-carboxylic acid in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions regarding the solubility of this compound in DMSO.
Q1: My this compound is not dissolving in DMSO at room temperature. What should I do?
A1: Poor solubility at room temperature is a common issue with complex organic molecules. Several factors could be at play:
-
Compound Purity and Form: The crystalline structure and purity of the compound can significantly impact its solubility.
-
DMSO Quality: DMSO is highly hygroscopic and can absorb moisture from the air. The presence of water in DMSO can dramatically decrease the solubility of many organic compounds.[1][2]
-
Concentration: You may be attempting to prepare a stock solution that is above the compound's solubility limit in DMSO.
Troubleshooting Steps:
-
Verify DMSO Quality: Use fresh, anhydrous (water-free) DMSO from a sealed container.[2]
-
Gentle Heating: Warm the solution in a water bath at 37-50°C for 10-15 minutes. Avoid excessive heat, as it may degrade the compound.[1]
-
Sonication: Use a bath sonicator for 10-20 minutes to break down any compound aggregates and facilitate dissolution.[1]
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.
-
Combination Approach: A combination of gentle heating and sonication is often the most effective method.[1]
Q2: I've tried heating and sonication, but the compound still won't fully dissolve. What are my next options?
A2: If physical methods are insufficient, you can explore the following chemical approaches:
-
Reduce Concentration: Attempt to prepare a more dilute stock solution. It is better to have a fully dissolved, lower concentration stock than a suspension of unknown concentration.
-
Use of Co-solvents: If your experimental system permits, the addition of a small percentage of a co-solvent can enhance solubility. Common co-solvents include:
-
N,N-dimethylformamide (DMF)
-
N-methyl-2-pyrrolidone (NMP)
-
Ethanol
-
Important: Always perform a vehicle control experiment to ensure the co-solvent does not interfere with your assay.[1]
-
Q3: My compound dissolves in DMSO, but precipitates when I dilute it in my aqueous assay buffer. How can I prevent this?
A3: This is a common phenomenon known as "precipitation upon dilution." The compound is soluble in the organic solvent but not in the aqueous environment of your final assay.
Strategies to Mitigate Precipitation:
-
Decrease Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.
-
Increase DMSO Concentration in Assay: Determine the maximum percentage of DMSO your experimental system (e.g., cell line) can tolerate without adverse effects (typically ≤ 0.5%). Preparing your dilutions to maintain this DMSO concentration can help keep the compound in solution.
-
Use of Pluronic F-68: This non-ionic surfactant can help to stabilize the compound in aqueous solutions and prevent precipitation. A final concentration of 0.01-0.1% is often effective.
-
pH Adjustment: The solubility of carboxylic acids is often pH-dependent. Adjusting the pH of your final assay buffer (if permissible for your experiment) may improve solubility.
Q4: How should I properly store my this compound stock solution in DMSO?
A4: To ensure the stability and integrity of your stock solution:
-
Storage Temperature: Store at -20°C or -80°C.
-
Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce water into the DMSO.
-
Inert Gas: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.
Quantitative Solubility Data
| Solvent System | Temperature (°C) | Maximum Solubility (mM) | Notes |
| 100% DMSO | 25 | ~10 | May require sonication. |
| 100% DMSO | 40 | ~25 | Gentle heating enhances solubility. |
| 90% DMSO / 10% Ethanol | 25 | ~15 | Co-solvent improves solubility. |
| 100% DMF | 25 | ~30 | Alternative solvent option. |
Disclaimer: The data in this table is for illustrative purposes only and may not be representative of the actual solubility of this compound.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMSO
-
Preparation:
-
Allow the vial of this compound and a sealed bottle of anhydrous DMSO to equilibrate to room temperature.
-
Calculate the required mass of the compound and volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 189.21 g/mol , dissolve 1.892 mg in 1 mL of DMSO).
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Vortex the vial vigorously for 2-3 minutes.
-
Visually inspect the solution for any undissolved particulates.
-
-
Storage:
-
If fully dissolved, aliquot the stock solution into single-use, low-retention microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Enhanced Dissolution for Poorly Soluble Compound
-
Initial Steps:
-
Follow steps 1.1 and 1.2 from Protocol 1.
-
-
Sonication and Heating:
-
If particulates are visible after vortexing, place the vial in a bath sonicator for 15 minutes.
-
Following sonication, place the vial in a water bath pre-heated to 40°C for 10 minutes.
-
Vortex the vial again for 1 minute.
-
-
Visual Inspection:
-
Carefully inspect the solution against a light source to ensure all solid material has dissolved.
-
-
Storage:
-
Once the solution is clear, allow it to cool to room temperature before aliquoting and storing as described in Protocol 1.
-
Visualizations
Below are diagrams illustrating a troubleshooting workflow for solubility issues and a hypothetical signaling pathway where this compound might act as an inhibitor, based on the known biological activities of indole derivatives.[1][3]
Caption: A flowchart for troubleshooting solubility problems.
Caption: A potential mechanism of anti-inflammatory action.
References
Technical Support Center: Optimizing Coupling Reactions for Indole-2-Carboxylic Acids
Welcome to the Technical Support Center for optimizing coupling reactions involving indole-2-carboxylic acids. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.
Amide Coupling (Amidation)
Amide bond formation is a fundamental transformation in organic synthesis, yet it can present challenges, especially with heterocyclic carboxylic acids like indole-2-carboxylic acid.
Troubleshooting Guide: Amide Coupling
| Problem | Potential Cause | Recommended Solution & Troubleshooting Steps |
| Low or No Product Yield | Incomplete activation of the carboxylic acid: The coupling reagent may be inefficient or used in insufficient amounts.[1] | Optimize the coupling reagent: For sluggish reactions, consider more potent reagents like HATU or HBTU over standard carbodiimides (e.g., EDC).[2] Ensure at least stoichiometric amounts of the coupling reagent are used. |
| Deactivation of the amine: Protonation of the amine by the carboxylic acid can render it non-nucleophilic.[1] | Use a non-nucleophilic base: Add a hindered organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N) to neutralize any acid and drive the reaction forward.[1][2] Use 2-4 equivalents of the base.[2] | |
| Poor solubility of reactants or product: The starting materials or the newly formed amide may not be fully dissolved, leading to incomplete reaction.[2] | Change the solvent: Switch to a more polar aprotic solvent with higher solubilizing power, such as DMF or N-Methyl-2-pyrrolidone (NMP).[2] | |
| Steric hindrance: Bulky substituents on either the indole-2-carboxylic acid or the amine can impede the reaction.[1] | Increase reaction temperature: Gently heating the reaction to 40-50 °C can sometimes overcome steric barriers and improve conversion.[2] Consider using less sterically hindered coupling partners if possible. | |
| Hydrolysis of activated intermediate: Trace amounts of water can hydrolyze the activated carboxylic acid.[1] | Ensure anhydrous conditions: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Significant Side Reactions | Racemization of chiral centers: If either the carboxylic acid or the amine contains a stereocenter, racemization can occur during activation. | Use racemization-suppressing additives: Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can minimize racemization.[1] Running the reaction at lower temperatures (0 °C to room temperature) is also beneficial. |
| Formation of N-acylurea byproduct: This is a common side reaction when using carbodiimide coupling reagents like EDC. | Add HOBt or NHS: Including 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) in the reaction mixture can suppress the formation of N-acylurea by forming a more stable active ester intermediate.[3] |
FAQs: Amide Coupling
Q1: How do I choose the right coupling reagent for my indole-2-carboxylic acid?
A1: The choice of coupling reagent is critical and depends on the steric and electronic properties of your substrates.[1] For simple, unhindered amines, carbodiimides like EDC in the presence of HOBt are often sufficient.[4] For more challenging couplings, such as with electron-deficient amines or sterically hindered substrates, more powerful uronium/aminium salt reagents like HATU or HBTU are recommended.[2][5]
Q2: Which solvent is best for the amide coupling of indole-2-carboxylic acids?
A2: Dichloromethane (DCM) and dimethylformamide (DMF) are commonly used solvents.[4][6] If you experience solubility issues or low conversion, switching to a more polar solvent like DMF or NMP can be beneficial.[2] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated intermediate.[1]
Q3: My reaction stalls at ~50% conversion, even with excess reagents. What should I do?
A3: This often points to a solubility issue with either the starting materials or the product.[2] Consider switching to a solvent with higher solubilizing power like DMF or NMP.[2] Gently heating the reaction to 40-50 °C may also help to improve conversion for these sluggish couplings.[2] Ensure you are using a sufficient excess of a non-nucleophilic base (3-4 equivalents) to drive the reaction forward.[2]
Comparative Data of Common Amide Coupling Conditions
| Parameter | Standard Conditions | Conditions for Sluggish Couplings |
| Coupling Agent | EDC (1.2 equiv), HOBt (1.2 equiv) | HATU or HBTU (1.2 equiv) |
| Base | DIPEA or Et₃N (2-3 equiv) | DIPEA or 2,4,6-Collidine (3-4 equiv) |
| Solvent | DCM or DMF | DMF or NMP |
| Temperature | 0 °C to Room Temperature | Room Temperature to 40 °C |
| Typical Yield | 40-75% | 70-95% |
Data compiled from various sources, including BenchChem Technical Support Guides.[2]
Experimental Protocol: Amide Coupling using HATU
-
Preparation: In a round-bottom flask, dissolve the indole-2-carboxylic acid (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the solution.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (3.0 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][2]
Workflow for Amide Coupling Troubleshooting
References
- 1. benchchem.com [benchchem.com]
- 2. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 4. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Indole Derivatives
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the structural elucidation of indole derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. Below are troubleshooting guides and frequently asked questions to address specific issues, alongside key data tables and experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges in interpreting the NMR spectra of indole-containing molecules.
Q1: The N-H proton signal of my indole is very broad, or I can't find it at all. Why is this happening?
A: This is a very common issue. The indole N-H proton (H1) is an "exchangeable" proton, and its appearance is highly sensitive to experimental conditions.[1][2]
-
Chemical Exchange: The N-H proton can exchange with other labile protons in the sample, such as traces of water (H₂O) or acidic/basic impurities. This process, if occurring at an intermediate rate on the NMR timescale, leads to significant signal broadening.[3][4] In solvents like D₂O or CD₃OD, the proton will exchange with deuterium, causing the signal to disappear entirely.[1]
-
Solvent and Concentration: The chemical shift of the N-H proton is highly dependent on the solvent, sample concentration, and temperature due to varying degrees of hydrogen bonding. It typically appears as a broad singlet in a very downfield region, often between δ 8.0 and 12.0 ppm.[5]
-
Quadrupolar Coupling: The adjacent ¹⁴N nucleus has a quadrupole moment, which can also contribute to the broadening of the N-H signal.
Troubleshooting Steps:
-
Use an Aprotic Solvent: Acquire the spectrum in a dry, aprotic solvent like DMSO-d₆. DMSO is a strong hydrogen bond acceptor, which slows down the exchange rate, resulting in a much sharper N-H signal.[3]
-
D₂O Shake: To confirm the N-H signal, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. The N-H peak should disappear, confirming its identity.[2]
-
Check Concentration: Very dilute samples may make the N-H proton difficult to observe. Ensure adequate sample concentration.
Q2: The aromatic proton signals (H4-H7) in my ¹H NMR spectrum are overlapping into an uninterpretable multiplet. How can I resolve them?
A: The benzene portion of the indole ring often produces signals in a narrow chemical shift range (typically δ 7.0-7.8 ppm), leading to complex second-order effects and signal overlap.[6][7]
Troubleshooting Steps:
-
Change the Solvent: This is the simplest and often most effective method. Using an aromatic solvent like benzene-d₆ can induce Aromatic Solvent-Induced Shifts (ASIS), which alter the chemical environment and can spread out the overlapping signals.[8][9] Comparing spectra in CDCl₃ and benzene-d₆ is a powerful diagnostic tool.
-
Increase Spectrometer Field Strength: If available, re-acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion in Hz, often resolving the overlap and simplifying the multiplets.
-
Use 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment is essential. It reveals which protons are J-coupled (spin-spin coupled), allowing you to trace the connectivity around the aromatic ring even when the 1D signals overlap.[10][11] For example, H4 is coupled to H5, H5 is coupled to H4 and H6, and so on.
Q3: How can I definitively distinguish between the H2 and H3 protons on the pyrrole ring?
A: While H3 is typically found further upfield (e.g., δ ~6.5 ppm) than H2 (e.g., δ ~7.2 ppm), substitution can alter this pattern.[5] The most reliable method is to use 2D NMR.
Troubleshooting Steps:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. The H3 proton will show a strong correlation (through three bonds, ³J) to the bridgehead carbon C7a. The H2 proton is too far away to show this correlation.
-
NOESY/ROESY: In a NOESY or ROESY experiment, the H2 proton may show a spatial correlation to the H7 proton on the benzene ring, depending on the substitution pattern and conformation.
-
¹H-¹H Coupling: The H3 proton often appears as a triplet or doublet of doublets due to coupling with H1 (N-H) and H2.[5] If the N-H proton is not exchanging, this coupling can be a useful clue.
Data Presentation: Characteristic NMR Data
The following tables summarize typical chemical shifts and coupling constants for the unsubstituted indole core. Note that these values can shift significantly based on substitution patterns.
Table 1: Typical ¹H NMR Chemical Shift Ranges for the Indole Core
| Proton | Position | Typical Chemical Shift (δ) in CDCl₃ | Multiplicity |
| H1 | N-H | 8.0 - 8.5 (up to 12.0 in DMSO) | br s |
| H2 | C2-H | 7.1 - 7.3 | m |
| H3 | C3-H | 6.4 - 6.6 | t or dd |
| H4 | C4-H | 7.5 - 7.7 | d |
| H5 | C5-H | 7.0 - 7.2 | t |
| H6 | C6-H | 7.0 - 7.2 | t |
| H7 | C7-H | 7.2 - 7.4 | d |
Data compiled from multiple sources.[5]
Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Indole Core
| Carbon | Position | Typical Chemical Shift (δ) |
| C2 | C2 | 123 - 126 |
| C3 | C3 | 101 - 103 |
| C3a | C3a | 127 - 129 |
| C4 | C4 | 119 - 121 |
| C5 | C5 | 121 - 123 |
| C6 | C6 | 119 - 121 |
| C7 | C7 | 111 - 113 |
| C7a | C7a | 134 - 136 |
Data compiled from multiple sources.[5][12]
Table 3: Common ¹H-¹H Coupling Constants (J) in the Indole Ring
| Coupling | Type | Typical Value (Hz) |
| ³J (H4-H5) | ortho | 7.0 - 9.0 |
| ³J (H5-H6) | ortho | 7.0 - 8.5 |
| ³J (H6-H7) | ortho | 7.0 - 8.5 |
| ⁴J (H4-H6) | meta | 1.0 - 3.0 |
| ⁴J (H5-H7) | meta | 1.0 - 3.0 |
| ³J (H2-H3) | cis | 2.5 - 3.5 |
| ³J (H1-H3) | ~2.5 |
Data compiled from multiple sources.[6][13]
Experimental Protocols
Following standardized protocols is critical for obtaining high-quality, reproducible NMR data.
Protocol 1: Standard Sample Preparation
-
Weigh Sample: For a typical small molecule (< 1000 g/mol ), weigh 5-25 mg for ¹H NMR or 20-100 mg for ¹³C NMR experiments.[14][15]
-
Choose Solvent: Select a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) that completely dissolves the sample. Use a volume of 0.5 - 0.7 mL.[14][16]
-
Dissolve and Filter: Dissolve the sample in a small, clean vial. To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.
-
Cap and Label: Cap the NMR tube securely to prevent evaporation and label it clearly. Clean the outside of the tube with a lint-free wipe before insertion into the spectrometer.[14]
Protocol 2: Standard 1D (¹H and ¹³C) NMR Acquisition
-
Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and perform shimming (either automatic or manual) to optimize the magnetic field homogeneity. Tune and match the probe for the nucleus of interest (¹H or ¹³C).[14]
-
¹H Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse sequence.
-
Spectral Width (SW): ~16 ppm, centered around 6-8 ppm.
-
Number of Scans (NS): 8-16 scans are usually sufficient for samples with adequate concentration.
-
Relaxation Delay (D1): 1-2 seconds. Increase for quantitative analysis.
-
-
¹³C Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30' on Bruker systems).[5]
-
Spectral Width (SW): ~240 ppm, centered around 100-120 ppm.[5]
-
Number of Scans (NS): Requires significantly more scans than ¹H NMR, typically from several hundred to several thousand, depending on concentration.
-
Relaxation Delay (D1): 2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS (δ 0.00).[5]
Protocol 3: Key 2D NMR Experiments for Structure Elucidation
For complex indole derivatives, a suite of 2D NMR experiments is often necessary for unambiguous assignment.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2-3 bonds. This is essential for mapping out the spin systems of the aromatic and any aliphatic parts of the molecule.[10][11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to (one-bond correlation). This is the primary method for assigning carbon signals based on their known proton assignments.[10][17]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over multiple bonds (typically 2-3 bonds). This is arguably the most powerful experiment for piecing together the molecular skeleton, as it connects fragments and identifies quaternary carbons.[10][17]
Mandatory Visualizations
The following diagrams illustrate common workflows and logical processes in the NMR analysis of indole derivatives.
References
- 1. acdlabs.com [acdlabs.com]
- 2. acdlabs.com [acdlabs.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Hydrogen-exchange kinetics of the indole NH proton of the buried tryptophan in the constant fragment of the immunoglobulin light chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. magritek.com [magritek.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Support Center: Degradation Pathways for Indole-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating the degradation pathways of indole-based compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation.
| Issue | Possible Cause | Troubleshooting Steps |
| No or low degradation of indole observed in microbial culture. | 1. Incorrect microbial strain: The selected microorganism may not possess the necessary enzymatic machinery to degrade indole. 2. Suboptimal culture conditions: Temperature, pH, or aeration may not be ideal for microbial growth and enzyme activity.[1] 3. Indole toxicity: High concentrations of indole can be inhibitory or toxic to some microorganisms.[2] 4. Nutrient limitation: The growth medium may lack essential nutrients for the microorganism. | 1. Verify strain: Confirm the indole-degrading capability of your microbial strain through literature review or preliminary screening. 2. Optimize conditions: Systematically vary temperature, pH, and agitation/aeration to find the optimal parameters for your specific strain.[1] 3. Test a concentration range: Start with a low concentration of indole (e.g., 50-100 mg/L) and gradually increase it to determine the optimal and inhibitory concentrations.[1][2] 4. Supplement medium: Ensure the medium contains adequate carbon, nitrogen, and essential mineral sources. |
| Appearance of a blue/purple pigment (indigo) in the culture. | Spontaneous oxidation of indoxyl: Many oxygenases oxidize indole to indoxyl, which can then spontaneously dimerize to form indigo.[3] This is a common side reaction in aerobic degradation studies. | 1. Limit aeration: Reducing the oxygen supply can sometimes minimize indigo formation, but this may also affect the degradation rate. 2. Use specific inhibitors: If the enzyme responsible for the initial oxidation is known, consider using a specific inhibitor to block this step and favor the desired degradation pathway. 3. Analytical consideration: Account for indigo formation in your analysis, as it represents a portion of the transformed indole. |
| Inconsistent or non-reproducible HPLC-MS results. | 1. Sample degradation: Indole and its intermediates can be unstable and may degrade during sample preparation or storage. 2. Matrix effects: Components in the culture medium or cell lysate can interfere with the ionization of target analytes in the mass spectrometer. 3. Improper column chemistry or mobile phase: The selected HPLC column and mobile phase may not be suitable for separating the range of indole metabolites. | 1. Minimize sample handling time: Process samples quickly and store them at low temperatures (e.g., -80°C) and protected from light. 2. Perform matrix effect studies: Spike known concentrations of standards into your sample matrix to assess ion suppression or enhancement. Consider solid-phase extraction (SPE) for sample cleanup. 3. Method development: Test different C18 columns and optimize the mobile phase gradient (e.g., acetonitrile/water with formic acid) to achieve good separation of all expected intermediates. |
| Accumulation of an unexpected intermediate. | Metabolic bottleneck: A downstream enzyme in the degradation pathway may be slow or inhibited, leading to the buildup of a specific metabolite. | 1. Time-course analysis: Collect samples at multiple time points to track the appearance and disappearance of intermediates. 2. Identify the intermediate: Use techniques like high-resolution mass spectrometry and NMR to elucidate the structure of the accumulated compound. 3. Enzyme assays: Test the activity of downstream enzymes in the proposed pathway to identify any potential bottlenecks. |
| No methane production in anaerobic digestion with indole. | Inhibition of methanogens: Indole and its degradation products can be toxic to methanogenic archaea.[4] | 1. Acclimatize the consortium: Gradually introduce indole to the anaerobic digester to allow the microbial community to adapt. 2. Co-substrate addition: Provide an easily degradable co-substrate to maintain methanogenic activity. 3. Monitor volatile fatty acids (VFAs): An increase in VFAs can indicate stress on the methanogens.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary aerobic degradation pathways for indole in bacteria?
A1: The most common aerobic degradation pathways in bacteria converge on the central intermediate anthranilate. From there, further degradation can proceed through several routes, including the catechol and gentisate pathways. The initial steps often involve oxidation of the indole ring to form intermediates like indoxyl, isatin, or dihydroxyindole.[3][6]
Q2: How does anaerobic degradation of indole differ from aerobic degradation?
A2: Anaerobic degradation of indole typically initiates with hydroxylation at the C2 position to form oxindole, which is then further metabolized.[7] This contrasts with aerobic pathways that often involve initial oxidation at the C3 position or across the C2-C3 double bond. Anaerobic degradation can occur under methanogenic, denitrifying, or sulfate-reducing conditions.[3][8]
Q3: What are some common intermediates I should look for when studying indole degradation?
A3: Key intermediates to monitor include:
-
Aerobic pathways: Indoxyl, Isatin, Dihydroxyindole, Anthranilate, Catechol, Gentisate.[3]
Q4: Can fungi degrade indole, and are the pathways similar to bacteria?
A4: Yes, several fungal species, such as Aspergillus niger, can degrade indole. The fungal pathway can differ from bacterial pathways. For instance, in Aspergillus niger, indole is metabolized via indoxyl, N-formylanthranilic acid, anthranilic acid, and 2,3-dihydroxybenzoic acid to catechol.[9][10][11][12]
Q5: What is the "indole test" and how is it relevant to degradation studies?
A5: The indole test is a qualitative biochemical test used to determine the ability of bacteria to produce indole from tryptophan via the enzyme tryptophanase.[2][13] While this test identifies indole producers, it is important to note that many indole degraders do not produce indole themselves.[3]
Quantitative Data
Table 1: Indole Degradation Rates by Different Microorganisms
| Microorganism | Condition | Initial Indole Conc. (mg/L) | Degradation Time (h) | Degradation Rate/Efficiency | Reference |
| Acinetobacter pittii L1 | Aerobic | 100 | 15 | 100% | [1] |
| Cupriavidus sp. IDO | Aerobic | 25-150 | 40 | 100% | [14] |
| Pseudomonas putida LPC24 | Oxygen-limited | ~234 (2.0 mM) | 720 | 100% | [15] |
| Aspergillus niger | Aerobic | 200 | 80 | 90% | [9] |
| Anaerobic Consortium | Methanogenic | Not specified | 168 | 100% | [7] |
Table 2: Kinetic Parameters of Indole-Metabolizing Enzymes
| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ | Reference |
| Indoleamine 2,3-dioxygenase (IDO1) | Human | L-Tryptophan | 19 ± 2 | 8.2 ± 0.3 | - | [16] |
| Indoleamine 2,3-dioxygenase (IDO1) | Human | D-Tryptophan | 2500 | - | - | [17] |
| Indoleamine 2,3-dioxygenase (IDO) | Rabbit | D-Tryptophan | 11000 | - | 0.23 µmol/min/mg | [17] |
Experimental Protocols
Protocol 1: Aerobic Degradation of Indole by Pseudomonas putida**
This protocol outlines the general procedure for studying the aerobic degradation of indole by a model bacterium.
-
Inoculum Preparation:
-
Streak Pseudomonas putida on a suitable agar medium (e.g., Luria-Bertani agar) and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into 50 mL of Luria-Bertani broth and grow overnight at 30°C with shaking (200 rpm).
-
Harvest the cells by centrifugation (5000 x g, 10 min, 4°C), wash twice with sterile mineral salts medium (MSM), and resuspend in MSM to an OD₆₀₀ of 1.0.
-
-
Degradation Experiment:
-
Prepare 100 mL of MSM in 250 mL Erlenmeyer flasks.
-
Add indole from a concentrated stock solution (in ethanol or DMSO) to a final concentration of 100 mg/L. Include a solvent control flask without indole.
-
Inoculate the flasks with the prepared cell suspension to a final OD₆₀₀ of 0.1.
-
Incubate at 30°C with shaking (200 rpm).
-
Withdraw samples (e.g., 1 mL) at regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Analysis:
-
Centrifuge the samples to remove bacterial cells (12,000 x g, 5 min).
-
Analyze the supernatant for indole and its metabolites using HPLC-UV or HPLC-MS.
-
Protocol 2: Anaerobic Degradation of Indole by a Mixed Microbial Consortium
This protocol describes the setup for a batch experiment to study anaerobic indole degradation.
-
Inoculum Source:
-
Obtain anaerobic sludge from a municipal wastewater treatment plant or a lab-scale anaerobic digester.
-
-
Experimental Setup:
-
In an anaerobic chamber or under a stream of N₂/CO₂ gas, dispense 50 mL of anaerobic mineral medium into 120 mL serum bottles.
-
Add the anaerobic sludge to a final concentration of 1-5 g VSS/L.
-
Spike the bottles with indole from an anaerobic stock solution to the desired concentration (e.g., 50 mg/L).
-
Seal the bottles with butyl rubber stoppers and aluminum crimps.
-
Incubate at 37°C in the dark without shaking.
-
-
Monitoring:
-
At regular intervals, measure biogas production using a pressure transducer and analyze its composition (CH₄, CO₂) by gas chromatography.
-
Withdraw liquid samples using a sterile, N₂-flushed syringe for analysis of indole and intermediates by HPLC.
-
Protocol 3: Fungal Degradation of Indole by Aspergillus niger**
This protocol is adapted for studying indole degradation by a filamentous fungus.
-
Culture Preparation:
-
Grow Aspergillus niger on potato dextrose agar (PDA) at 28°C for 5-7 days until sporulation.
-
Harvest spores by flooding the plate with sterile 0.01% Tween 80 and gently scraping the surface.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments and adjust the spore concentration to 10⁶ spores/mL.
-
-
Degradation Assay:
-
Inoculate 100 mL of a suitable liquid medium (e.g., Czapek-Dox broth) in 250 mL flasks with the spore suspension.
-
Incubate at 28°C with shaking (150 rpm) for 48-72 hours to allow for mycelial growth.
-
Add indole to a final concentration of 100 mg/L.
-
Continue incubation and collect samples at desired time points.
-
-
Sample Processing:
-
Separate the fungal biomass from the culture medium by filtration through Whatman No. 1 filter paper.
-
Analyze the filtrate for residual indole and metabolites by HPLC. The mycelia can be dried and weighed to determine biomass.
-
Visualizations
Caption: Aerobic degradation pathways of indole in bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. asm.org [asm.org]
- 3. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. anaerobic-digestion.com [anaerobic-digestion.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. journals.asm.org [journals.asm.org]
- 10. New pathway for the biodegradation of indole in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. researchgate.net [researchgate.net]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijsdr.org [ijsdr.org]
- 17. Enzyme kinetic and spectroscopic studies of inhibitor and effector interactions with indoleamine 2,3-dioxygenase. 2. Evidence for the existence of another binding site in the enzyme for indole derivative effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Indole Carboxylic Acid Isomers for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties, biological activities, and spectroscopic characteristics of key indole carboxylic acid isomers, supported by experimental data and detailed protocols.
Indole carboxylic acids, a class of heterocyclic compounds, are of significant interest to the scientific community due to their diverse biological activities and their role as versatile scaffolds in medicinal chemistry. The position of the carboxylic acid group on the indole ring profoundly influences the molecule's physicochemical properties and, consequently, its biological function. This guide provides a comparative analysis of the key isomers of indole carboxylic acid to aid researchers, scientists, and drug development professionals in their endeavors.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Key parameters such as the acid dissociation constant (pKa), the logarithm of the octanol-water partition coefficient (logP), solubility, and melting point dictate a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. The following table summarizes the available physicochemical data for various indole carboxylic acid isomers.
| Property | Indole-2-carboxylic Acid | Indole-3-carboxylic Acid | Indole-4-carboxylic Acid | Indole-5-carboxylic Acid | Indole-6-carboxylic Acid | Indole-7-carboxylic Acid |
| Molecular Formula | C₉H₇NO₂ | C₉H₇NO₂ | C₉H₇NO₂ | C₉H₇NO₂ | C₉H₇NO₂ | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol | 161.16 g/mol | 161.16 g/mol | 161.16 g/mol | 161.16 g/mol | 161.16 g/mol |
| Melting Point (°C) | 202-206[1][2] | 206.5[3] | 213-214[4] | - | 249-253[5][6] | 202[7] |
| pKa | 4.44 ± 0.30 (Predicted)[1] | - | - | - | - | 4.55 ± 0.10 (Predicted)[7] |
| logP | 2.31[8] | 1.99[3] | - | - | - | 1.82 (Predicted) |
| Solubility | Soluble in ethanol, DMSO, methanol[1][2] | Soluble in 95% Ethanol (50 mg/ml), methanol[9] | Good solubility in organic solvents[10] | - | - | Soluble in water[11] |
Note: Experimental data for all isomers are not consistently available in the literature. Predicted values are provided where experimental data is absent.
Biological Activities: A Tale of Isomeric-Dependent Effects
The substitution pattern of the carboxylic acid on the indole nucleus gives rise to a spectrum of biological activities, ranging from plant growth regulation to potential therapeutic applications in cancer and infectious diseases.
Cytotoxic Activity
Several indole carboxylic acid isomers and their derivatives have been investigated for their potential as anticancer agents.
-
Indole-2-carboxylic Acid: Derivatives of this isomer have shown promising anticancer activity. For instance, a dinuclear copper(II) complex of indole-2-carboxylic acid exhibited significant growth-inhibitory activity against human breast cancer cell lines MDA-MB-231 and MCF-7.[12]
-
Indole-3-carboxylic Acid: This isomer has been shown to enhance the anti-colorectal cancer potency of Doxorubicin by inducing cell senescence.[13] However, as a single agent, it was not cytotoxic against several tested cancer cell lines up to a concentration of 100 µM.[14]
-
Indole-5-carboxylic Acid: Derivatives of 5-hydroxyindole-3-carboxylic acid have been synthesized and shown to have significant cytotoxic effects on the MCF-7 breast cancer cell line with low toxicity on normal fibroblast cells.[15]
-
Indole-6-carboxylic Acid: Novel derivatives of indole-6-carboxylic acid have been synthesized and demonstrated antiproliferative activity against HCT-116, HeLa, and HT-29 cancer cell lines.[16][17]
Direct comparative studies on the cytotoxicity of the parent indole carboxylic acid isomers are limited, with most research focusing on more potent derivatives.
Auxin Activity
Auxins are a class of plant hormones that regulate various aspects of plant growth and development. The chemical structure of indole-3-acetic acid (IAA), the most common natural auxin, is closely related to indole-3-carboxylic acid.
-
Indole-3-carboxylic Acid: Due to its structural similarity to IAA, indole-3-carboxylic acid and its derivatives have been explored for their auxin-like properties, with some derivatives being developed as herbicides.[7][18] The auxin signaling pathway involves the binding of auxin to the TIR1 receptor, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.[14][19]
The auxin activity of other indole carboxylic acid isomers is not as well-documented, highlighting a potential area for future research.
Spectroscopic Characteristics
Spectroscopic analysis is indispensable for the structural elucidation and characterization of organic molecules. The following table summarizes the key spectroscopic features of indole carboxylic acid isomers.
| Isomer | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |
| Indole-2-carboxylic Acid | Data available in various deuterated solvents. | Data available. | Characteristic broad O-H stretch (2500-3300), C=O stretch (~1700), N-H stretch (~3300-3500). |
| Indole-3-carboxylic Acid | 8.06, 7.94, 7.42, 7.15 (in Methanol-d4).[1] | Data available. | Similar to other carboxylic acids with a broad O-H and a C=O stretch. |
| Indole-4-carboxylic Acid | Data available. | Data available. | Characteristic broad O-H and C=O stretching bands are expected.[9] |
| Indole-6-carboxylic Acid | 12.42 (br s, 1H, OH), 11.43 (br s, 1H, NH), 8.04 (m, 1H, H-7), 6.51 (m, 1H, H-3) (in CDCl₃).[5] | Data available. | - |
| Indole-7-carboxylic Acid | ¹H NMR spectrum available.[20] | ¹³C NMR spectrum available. | - |
Note: The exact chemical shifts and peak intensities can vary depending on the solvent and concentration. The IR data reflects the general characteristics of carboxylic acids.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.
Determination of pKa
The acid dissociation constant (pKa) can be determined using various methods, including potentiometric titration and UV-Vis spectrophotometry.[12]
Potentiometric Titration Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the indole carboxylic acid isomer in a suitable solvent (e.g., a mixture of water and an organic co-solvent like methanol for sparingly soluble compounds). A typical concentration is in the millimolar range.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator. The titrant is a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: Titrate the sample solution with the base, recording the pH value after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. The equivalence point is determined from the inflection point of the titration curve.
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined by the shake-flask method.[4][21][22]
Shake-Flask Protocol:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
Sample Preparation: Prepare a stock solution of the indole carboxylic acid isomer in either the aqueous or organic phase at a known concentration.
-
Partitioning: Add a known volume of the stock solution to a flask containing known volumes of both the pre-saturated n-octanol and aqueous phases.
-
Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][16][23]
MTT Assay Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indole carboxylic acid isomers for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.
Auxin Activity Bioassay (Avena Coleoptile Curvature Test)
This classic bioassay measures the ability of a substance to induce curvature in oat coleoptiles, which is a characteristic response to auxins.[10][17]
Avena Coleoptile Curvature Test Protocol:
-
Seed Germination: Germinate oat (Avena sativa) seeds in the dark to obtain etiolated coleoptiles.
-
Coleoptile Preparation: Excise the tips of the coleoptiles to remove the natural source of auxin.
-
Agar Block Preparation: Prepare agar blocks containing different concentrations of the indole carboxylic acid isomers.
-
Asymmetrical Application: Place an agar block asymmetrically on the cut surface of a decapitated coleoptile.
-
Incubation: Incubate the coleoptiles in a dark, humid environment.
-
Measurement: After a few hours, measure the angle of curvature of the coleoptiles. The degree of curvature is proportional to the auxin activity of the compound.
Visualizing a Key Signaling Pathway and Experimental Workflow
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
Caption: Auxin signaling pathway initiated by the binding of an auxin to the TIR1/AFB receptor.
Caption: A generalized experimental workflow for the comparative analysis of indole carboxylic acid isomers.
References
- 1. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. Indole-4-carboxylic acid 98 2124-55-2 [sigmaaldrich.com]
- 5. Indole-6-carboxylic acid CAS#: 1670-82-2 [m.chemicalbook.com]
- 6. Indole-6-carboxylic acid 97 1670-82-2 [sigmaaldrich.com]
- 7. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 8. Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemimpex.com [chemimpex.com]
- 11. In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. The inter-kingdom volatile signal indole promotes root development by interfering with auxin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemsynthesis.com [chemsynthesis.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. chemimpex.com [chemimpex.com]
- 22. 1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl- | C10H11NO2 | CID 117203132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 1H-indole-6-carboxylic acid | C9H7NO2 | CID 595230 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Efficacy of 4,6-dimethyl-1H-indole-2-carboxylic Acid Analogs
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of a diverse range of therapeutic agents. Modifications to the indole ring, particularly the incorporation of methyl groups at the 4 and 6 positions, have been shown to significantly influence the biological activity of these compounds. This guide provides a comparative overview of the biological efficacy of 4,6-dimethyl-1H-indole-2-carboxylic acid and its analogs, with a focus on their applications as antitubercular agents, HIV-1 integrase inhibitors, and kinase inhibitors for cancer therapy.
Comparative Efficacy Data
The following table summarizes the quantitative biological data for this compound analogs and related derivatives across various therapeutic targets. This data highlights the impact of substitutions on the indole core on their inhibitory activities.
| Compound ID | Structure/Substituents | Target | Assay | Activity (IC₅₀/MIC) | Reference |
| 1 | N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | Mycobacterium tuberculosis | In vitro growth inhibition | 0.012 µM (MIC) | [1] |
| 2 | N-rimantadine-4,6-dimethylindole-2-carboxamide | Mycobacterium tuberculosis | In vitro growth inhibition | 0.88 µM (MIC) | [1] |
| 3 | Indole-2-carboxylic acid | HIV-1 Integrase | Strand Transfer | 32.37 µM (IC₅₀) | [2] |
| 4 | Compound 17a (indole-2-carboxylic acid derivative with C6 halogenated benzene ring) | HIV-1 Integrase | Strand Transfer | 3.11 µM (IC₅₀) | [2][3] |
| 5 | Compound Va (indole-2-carboxamide derivative) | EGFR | Kinase Inhibition | 71 ± 06 nM (IC₅₀) | [4] |
| 6 | Compound Va (indole-2-carboxamide derivative) | BRAFV600E | Kinase Inhibition | 77 nM (IC₅₀) | [4] |
| 7 | Erlotinib (Reference) | EGFR | Kinase Inhibition | 80 ± 05 nM (IC₅₀) | [4] |
| 8 | Erlotinib (Reference) | BRAFV600E | Kinase Inhibition | 60 nM (IC₅₀) | [4] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative efficacy data.
Antitubercular Activity Assay: The in vitro activity against Mycobacterium tuberculosis (strain H37Rv) was determined to obtain Minimum Inhibitory Concentration (MIC) values. The standard twofold serial dilution method was employed, and bacterial growth was assessed after a defined incubation period. Compounds were tested alongside standard anti-TB drugs like isoniazid and ethambutol as positive controls.[1]
HIV-1 Integrase Strand Transfer Assay: The inhibitory effect of the compounds on the strand transfer step of HIV-1 integrase was evaluated using a commercially available assay kit. This assay measures the ability of the compounds to block the integration of viral DNA into the host genome, with the 50% inhibitory concentration (IC₅₀) being the primary endpoint.[2]
Kinase Inhibition Assays (EGFR, BRAFV600E): The inhibitory activity against epidermal growth factor receptor (EGFR) and BRAFV600E kinases was determined using established protocols. These assays typically involve measuring the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.[4]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound analogs are mediated through their interaction with specific molecular targets, leading to the modulation of key signaling pathways.
Antitubercular Mechanism: While the precise mechanism for many antitubercular indole-2-carboxamides is still under investigation, they are known to inhibit essential processes for mycobacterial growth.
Figure 1: General workflow for the synthesis and biological evaluation of indole-2-carboxylic acid analogs.
HIV-1 Integrase Inhibition: Indole-2-carboxylic acid derivatives act as integrase strand transfer inhibitors (INSTIs). They chelate with two Mg²⁺ ions within the active site of the integrase enzyme, preventing the integration of the viral DNA into the host chromosome, a critical step in the HIV-1 replication cycle.[2] Structural optimizations, such as the introduction of a halogenated benzene ring at the C6 position, can enhance the binding to viral DNA through π-π stacking interactions, thereby improving inhibitory potency.[2][3]
Figure 2: Mechanism of action of indole-2-carboxylic acid analogs as HIV-1 integrase inhibitors.
Kinase Inhibition in Cancer: Certain indole-2-carboxamide derivatives have demonstrated potent inhibitory activity against key kinases involved in cancer cell proliferation and survival, such as EGFR and BRAFV600E.[4] By blocking the ATP-binding site of these kinases, the compounds inhibit downstream signaling pathways that drive tumor growth.
Figure 3: Inhibition of EGFR and BRAF signaling pathways by indole-2-carboxamide analogs in cancer.
References
- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Dimethyl-Indole-2-Carboxamides: A Comparative Guide
The indole-2-carboxamide scaffold has emerged as a versatile template in drug discovery, with derivatives demonstrating significant activity as allosteric modulators of the cannabinoid CB1 receptor and as potent antitubercular agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dimethyl-indole-2-carboxamides, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Allosteric Modulation of the Cannabinoid CB1 Receptor
Indole-2-carboxamides, particularly derivatives of 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569), have been extensively studied as allosteric modulators of the CB1 receptor.[1][2][3] These compounds bind to a site topographically distinct from the orthosteric site for endogenous cannabinoids, thereby modulating the binding and/or efficacy of orthosteric ligands.[1][2][3]
Key structural features of indole-2-carboxamides that influence their allosteric modulation of the CB1 receptor have been identified. These include the nature of the substituent at the C3 and C5 positions of the indole ring, the length of the linker between the amide and the phenyl ring, and the substituent on the phenyl ring.[1]
Quantitative SAR Data for CB1 Allosteric Modulators
The following table summarizes the binding affinity (KB) and cooperativity factor (α) for selected indole-2-carboxamide analogs. A higher α value indicates a greater enhancement of orthosteric agonist binding.
| Compound | C3-Substituent | C5-Substituent | N-Substituent | KB (nM) | α Value | Reference |
| 12d | Propyl | Chloro | 4-(dimethylamino)phenethyl | 259.3 | 24.5 | [1] |
| 12f | Hexyl | Chloro | 4-(dimethylamino)phenethyl | 89.1 | N/A | [1] |
| 11j | Pentyl | Chloro | 4-(dimethylamino)phenethyl | 167.3 | 16.55 | [2][3] |
| ICAM-b | Pentyl | Chloro | 4-(piperidin-1-yl)phenethyl | 470 | 18 | [4][5] |
| 13 | Ethyl | Chloro | 4-(dimethylamino)phenethyl | N/A (EC50=50 nM) | N/A | [4][6] |
| 21 | Ethyl | Chloro | 4-(piperidin-1-yl)phenethyl | N/A (EC50=90 nM) | N/A | [4][6] |
Key SAR Observations for CB1 Modulation:
-
C3-Position: The length of the alkyl chain at the C3 position significantly impacts allosteric activity.[1][2][3] Increasing the chain length from ethyl to propyl or pentyl can enhance the binding cooperativity.[4][5][7]
-
C5-Position: An electron-withdrawing group, such as a chloro or fluoro substituent, at the C5 position is preferred for potent activity.[1][8]
-
N-Substituent: Replacing the piperidinyl group on the N-phenethyl moiety with a dimethylamino group has been shown to improve the allosteric effects.[4][9] The carboxamide functionality itself is essential for the stimulatory effect on the CB1 receptor.[6][8]
Signaling Pathways and Experimental Workflow
These allosteric modulators can exhibit "biased signaling," where they enhance agonist-induced β-arrestin-mediated ERK1/2 phosphorylation while antagonizing G-protein coupling.[1][5]
Caption: Biased signaling of indole-2-carboxamide CB1 allosteric modulators.
Experimental Protocols
Radioligand Binding Assay for CB1 Allosteric Modulation:
This assay is used to determine the binding affinity (KB) and cooperativity factor (α) of the allosteric modulators.
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human CB1 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: Membranes are incubated with a radiolabeled orthosteric agonist (e.g., [3H]CP55,940) in the presence and absence of varying concentrations of the indole-2-carboxamide test compound.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled orthosteric agonist. The data are analyzed using non-linear regression to calculate the KB and α values.
Caption: Workflow for determining CB1 allosteric modulator binding parameters.
Antitubercular Activity
Indole-2-carboxamides have also been identified as a promising class of antitubercular agents through phenotypic screening against Mycobacterium tuberculosis (Mtb).[10][11] These compounds have shown potent activity against both drug-sensitive and drug-resistant strains of Mtb.[12]
Quantitative SAR Data for Antitubercular Activity
The following table summarizes the minimum inhibitory concentration (MIC) for selected indole-2-carboxamide analogs against the H37Rv strain of M. tuberculosis.
| Compound | Indole Ring Substituents | N-Substituent | MIC (µM) | Reference |
| 2 | 4,6-dimethyl | 1-adamantyl | 0.012 | [13] |
| 3 | Unsubstituted | 1-adamantyl | 0.68 | [13] |
| 4 | 4,6-dimethyl | Rimantadine | 0.88 | [13] |
| 8g | N/A | N/A | 0.32 | [13] |
| 39 | 4,6-dichloro | 4,4-dimethylcyclohexyl | N/A | [10] |
| 41 | N/A | N/A | N/A | [10] |
Key SAR Observations for Antitubercular Activity:
-
Indole Ring: Substitution with methyl groups at the 4- and 6-positions of the indole ring can contribute to greater potency against mycobacteria.[12] Chloro, fluoro, or cyano substitutions at these positions can improve metabolic stability.[10][11]
-
N-Substituent: Bulky aliphatic and aromatic head groups on the amide nitrogen are consistent with potent antimycobacterial activity.[12] Attaching alkyl groups to a cyclohexyl ring significantly improves Mtb activity.[10][11]
Mechanism of Action
Several studies have identified the mycobacterial membrane protein large 3 (MmpL3) transporter as the target for indole-2-carboxamides.[13] MmpL3 is essential for the transport of mycolic acids, which are crucial components of the mycobacterial cell wall.
Caption: Inhibition of mycolic acid transport by indole-2-carboxamides.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC):
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Bacterial Culture: M. tuberculosis H37Rv is grown in an appropriate liquid medium.
-
Compound Preparation: The indole-2-carboxamide compounds are serially diluted in the culture medium in a 96-well plate.
-
Inoculation: A standardized inoculum of the Mtb culture is added to each well.
-
Incubation: The plate is incubated at 37°C for a specified period.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible bacterial growth.
References
- 1. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modulators of cannabinoid receptor 1: developing compounds for improved specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-2-carboxamides as allosteric modulators of the cannabinoid CB₁ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
Potency of Substituted Indole-2-Carboxylic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of substituted indole-2-carboxylic acids against two key therapeutic targets: HIV-1 integrase and the N-methyl-D-aspartate (NMDA) receptor. The information presented is based on experimental data from peer-reviewed scientific literature and is intended to aid in the research and development of novel therapeutics.
HIV-1 Integrase Inhibitors
Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). These compounds chelate the essential Mg2+ ions in the enzyme's active site, preventing the integration of viral DNA into the host genome.[1][2] The potency of these inhibitors is significantly influenced by the nature and position of substituents on the indole ring.
Comparative Potency of Substituted Indole-2-Carboxylic Acids against HIV-1 Integrase
The following table summarizes the in vitro potency (IC50) of various substituted indole-2-carboxylic acid derivatives against the strand transfer activity of HIV-1 integrase. Lower IC50 values indicate higher potency.
| Compound ID | Substitution Pattern | IC50 (µM) | Reference |
| 1 | Unsubstituted | > 50 | [3] |
| 17a | 6-(4-fluorophenyl) | 3.11 | [1][3] |
| 3 | Unsubstituted (different study) | 10.87 | [2] |
| 20a | 3-((4-(trifluoromethyl)benzyl)oxymethyl)-6-((2,4-difluorophenyl)amino) | 0.13 | [2] |
Note: The direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
The inhibitory activity of the compounds is typically determined using an in vitro strand transfer assay. A common method involves a commercially available kit, such as the HIV-1 Integrase Assay Kit (XpressBio).[4][5]
Principle: This assay measures the ability of a compound to inhibit the integration of a donor DNA substrate (representing the viral DNA) into a target DNA substrate (representing the host DNA) by recombinant HIV-1 integrase.
-
Plate Preparation: A 96-well plate is coated with a donor substrate DNA (DS DNA), which is typically a biotin-labeled oligonucleotide corresponding to the U5 end of the HIV-1 long terminal repeat (LTR).
-
Integrase Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the DS DNA.
-
Inhibitor Addition: The test compounds (substituted indole-2-carboxylic acids) are added to the wells at various concentrations.
-
Strand Transfer Reaction: A target substrate DNA (TS DNA), which is modified with a detectable tag (e.g., digoxigenin), is added to initiate the strand transfer reaction.
-
Detection: The amount of integrated TS DNA is quantified using an antibody against the tag (e.g., anti-digoxigenin) conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a chromogenic substrate.
-
Data Analysis: The absorbance is measured, and the IC50 value (the concentration of the inhibitor that reduces the strand transfer activity by 50%) is calculated.
Signaling Pathway: HIV-1 Integration
The following diagram illustrates the key steps of the HIV-1 life cycle, with a focus on the integration step targeted by indole-2-carboxylic acid derivatives.
Caption: HIV-1 Integration Pathway and Point of Inhibition.
NMDA Receptor Antagonists
Substituted indole-2-carboxylic acids have also been identified as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the strychnine-insensitive glycine binding site on the GluN1 subunit.[7] Antagonism at this site can modulate glutamatergic neurotransmission and has therapeutic potential for various neurological disorders.[8][9]
Comparative Potency of Substituted Indole-2-Carboxylic Acids at the NMDA Receptor Glycine Site
The following table presents the in vitro affinity (Ki) of several substituted indole-2-carboxylic acids for the glycine binding site of the NMDA receptor, as determined by radioligand binding assays. Lower Ki values indicate higher affinity.
| Compound ID | Substitution Pattern | Ki (nM) | Reference |
| 3g | Tricyclic indole-2-carboxylic acid derivative (SM-31900) | 1.0 ± 0.1 | [10] |
| unspecified | 6-chloroindole-2-carboxylate with a polar, hydrogen-bond-accepting group at C-3 | < 1000 | [11] |
Note: The specific structures of all compared compounds are detailed in the cited references.
Experimental Protocol: [3H]Glycine Binding Assay
The affinity of compounds for the NMDA receptor glycine site is commonly assessed using a competitive radioligand binding assay.[12]
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]glycine or a high-affinity antagonist like [3H]MDL 105,519) that specifically binds to the glycine site of the NMDA receptor in brain tissue homogenates.
-
Tissue Preparation: Rat brain tissue (e.g., cortex or hippocampus) is homogenized and centrifuged to prepare a crude synaptic membrane fraction.
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [3H]glycine) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Signaling Pathway: NMDA Receptor Activation and Modulation
The diagram below illustrates the activation of the NMDA receptor and the modulatory role of the glycine site, which is the target for indole-2-carboxylic acid antagonists.
Caption: NMDA Receptor Activation and Antagonism.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xpressbio.com [xpressbio.com]
- 6. mdpi.com [mdpi.com]
- 7. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NMDA receptor - Wikipedia [en.wikipedia.org]
- 10. Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Substitution Patterns on the Biological Activity of Indole-2-Carboxylic Acid Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity and structure-activity relationships (SAR) of small molecules is paramount for the development of selective and potent therapeutic agents. This guide provides a comparative analysis of the biological activity of indole-2-carboxylic acid derivatives, with a focus on how substitutions on the indole core, such as methyl groups, influence their performance in various assays. While specific cross-reactivity data for 4,6-dimethyl-1H-indole-2-carboxylic acid is not extensively available in the public domain, this guide leverages SAR data from structurally related compounds to infer potential activity and selectivity profiles.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic biologically active compounds.[1] The indole-2-carboxylic acid and its amide derivatives have been shown to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and transporters. The nature and position of substituents on the indole ring play a critical role in determining the potency and selectivity of these interactions.
Comparative Biological Activity of Substituted Indole-2-Carboxamides
To illustrate the impact of substitutions on the indole core, the following tables summarize the in vitro activity of a series of indole-2-carboxamide derivatives in different biological assays.
Cannabinoid Receptor 1 (CB1) Allosteric Modulation
Indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid CB1 receptor.[2][3] The following table presents data on how substitutions at the C3, C5, and C4' positions of the N-phenyl ring of the indole-2-carboxamide scaffold affect their potency as negative allosteric modulators in a calcium mobilization assay.
| Compound ID | C3-Substituent | C5-Substituent | N-Phenyl-C4'-Substituent | IC50 (nM)[3] |
| 1 | H | Cl | Piperidin-1-yl | ~800 |
| 3 | Et | H | Piperidin-1-yl | >10000 |
| 45 | Et | Cl | Diethylamino | 79 |
Antimycobacterial Activity
Certain indole-2-carboxamides exhibit potent activity against Mycobacterium tuberculosis. The substitution pattern on the indole ring significantly influences this activity, as demonstrated in the table below, which includes an analogue with a 4,6-dimethylindole moiety.
| Compound ID | Indole Ring Substitution | R-Group | MIC (µM) against M. tuberculosis H37Rv[4] |
| 3 | Unsubstituted | 1-Adamantyl | 0.68 |
| 4 | 4,6-Dimethyl | Rimantadine | 0.88 |
| 8a | Unsubstituted | Rimantadine | >25 |
| 8f | 6-Bromo | Rimantadine | 0.62 |
| 8g | 4-Chloro-6-fluoro | Rimantadine | 0.32 |
Experimental Protocols
Calcium Mobilization Assay for CB1 Allosteric Modulators
This assay is used to determine the potency of compounds as negative allosteric modulators of the CB1 receptor by measuring their ability to inhibit agonist-induced calcium mobilization in cells expressing the receptor.
Methodology:
-
Cell Culture: CHO (Chinese Hamster Ovary) cells stably co-expressing the human CB1 receptor and a G-protein alpha subunit (Gα16) are cultured in appropriate media.
-
Compound Preparation: Test compounds are serially diluted in assay buffer.
-
Assay Procedure:
-
Cells are plated in 96-well plates and incubated overnight.
-
The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
The dye solution is replaced with assay buffer containing the test compounds at various concentrations.
-
After a 15-minute incubation, the CB1 receptor agonist CP55,940 is added to all wells.
-
Changes in intracellular calcium concentration are measured immediately using a fluorescence plate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.[3]
Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity
This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Methodology:
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Compound Preparation: Test compounds are serially diluted in 96-well microplates.
-
Assay Procedure:
-
A standardized inoculum of M. tuberculosis is added to each well containing the test compound.
-
The plates are incubated at 37°C for 7 days.
-
Alamar Blue reagent is added to each well, and the plates are incubated for another 24 hours.
-
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink, indicating inhibition of bacterial growth.[4]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow for evaluating the activity of indole derivatives.
Caption: Simplified CB1 receptor signaling pathway.
Caption: Workflow for evaluating indole derivatives.
Discussion on Cross-Reactivity and Selectivity
The presented data highlights that minor structural modifications to the indole-2-carboxylic acid scaffold can lead to significant changes in biological activity and, by extension, potential cross-reactivity. For instance, the addition of a 4,6-dimethyl substitution pattern on the indole ring in the context of an N-rimantadine amide derivative (Compound 4 ) maintains potent antimycobacterial activity comparable to the unsubstituted analogue (Compound 3 ).[4] However, in the CB1 receptor modulator series, the presence and nature of substituents at C3 and C5 of the indole ring, as well as on the N-phenyl moiety, dramatically alter the inhibitory potency.[3]
This underscores the importance of comprehensive screening and SAR studies. While this compound itself has not been extensively profiled in publicly available literature, the data from its close analogues suggest that it could exhibit activity across various target classes. Its potential for cross-reactivity would depend on the specific assays and target proteins being investigated. Researchers are encouraged to perform broad in vitro profiling to fully characterize the selectivity of this and other indole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 4,6-dimethyl-1H-indole-2-carboxylic acid as a Research Tool: A Comparative Guide to NMDA Receptor Glycine Site Antagonists
A critical evaluation of 4,6-dimethyl-1H-indole-2-carboxylic acid as a research tool reveals a significant lack of published data on its biological activity and validation. Extensive searches for its biological targets, mechanism of action, and comparative performance have yielded no specific information. Therefore, this guide provides a comprehensive comparison of well-validated research tools, both indole- and non-indole-based, that target the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. This allows researchers to select suitable alternatives for studying the NMDA receptor glycine site.
The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation. The glycine binding site on the GluN1 subunit of the NMDA receptor has become an important target for the development of therapeutic agents and research tools to modulate receptor activity. Competitive antagonists of this site are invaluable for investigating the physiological and pathological roles of NMDA receptor signaling.
Comparative Analysis of NMDA Receptor Glycine Site Antagonists
This section provides a quantitative comparison of established indole-based and non-indole-based competitive antagonists of the NMDA receptor glycine site. The data presented below summarizes their binding affinities (Ki) and/or inhibitory concentrations (IC50) as reported in the scientific literature.
Indole-Based Antagonists
Indole-2-carboxylic acid and its derivatives have been instrumental in the initial characterization of the NMDA receptor glycine site. Modifications on the indole scaffold have led to the development of potent and selective antagonists.
| Compound | Ki (nM) | IC50 (µM) | Notes |
| Indole-2-carboxylic acid | - | 105 | Parent compound, moderate potency. |
| 5-Fluoro-indole-2-carboxylic acid | 15,000 | 61 | Halogenation at the 5-position improves potency. |
| 2-Carboxy-6-chloro-3-indoleacetic acid | 1,600 | - | Substitution at C3 and C6 enhances affinity.[1] |
| SM-31900 (tricyclic derivative) | 1.0 | - | A highly potent and selective tricyclic analog.[2] |
| GV-150526A | 12.4 - 17.3 | - | Potent antagonist with in vivo activity.[3] |
Non-Indole-Based Antagonists
A diverse range of chemical scaffolds beyond the indole nucleus have been developed as potent and selective antagonists of the NMDA receptor glycine site.
| Compound | Ki (nM) | IC50 (nM) | Notes |
| 7-Chlorokynurenic acid (7-CKA) | ~560 | - | A standard, selective, but poorly brain-penetrant antagonist.[4][5] |
| 5,7-Dichlorokynurenic acid (5,7-DCKA) | 79 | - | A highly potent analog of kynurenic acid.[6] |
| L-701,324 | - | 2 | A potent and orally active quinolone derivative.[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of research tools. Below are representative protocols for key experiments used to characterize NMDA receptor glycine site antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the NMDA receptor glycine site by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor glycine site.
Materials:
-
Radioligand: [³H]Glycine or other suitable radiolabeled antagonist (e.g., [³H]GV150526A).
-
Membrane Preparation: Rat cortical membranes or membranes from cells expressing recombinant NMDA receptors.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Stock solutions of the compounds to be tested.
-
Scintillation Fluid and Counter.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration manifold.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to reduce non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Assay (Whole-Cell Patch-Clamp)
This functional assay measures the ability of a compound to inhibit NMDA receptor-mediated currents in response to agonist application.
Objective: To determine the functional inhibitory potency (IC50) and mechanism of action of a test compound on NMDA receptors.
Materials:
-
Cells: Primary cultured neurons or a cell line (e.g., HEK293) expressing recombinant NMDA receptors.
-
External Solution (in mM): e.g., 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, pH 7.4.
-
Internal Solution (in mM): e.g., 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
Agonists: NMDA and Glycine.
-
Test Compound.
-
Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Cell Culture: Plate cells on coverslips for recording.
-
Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp recording from a single cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
-
Agonist Application: Apply a solution containing a fixed concentration of NMDA and glycine to elicit an inward current.
-
Antagonist Application: Co-apply the test compound at various concentrations with the agonist solution and record the resulting current.
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of different concentrations of the antagonist.
-
Plot the percentage of inhibition as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
To determine if the antagonism is competitive, perform a Schild analysis by measuring the dose-response curves for the agonist (glycine) in the presence of different fixed concentrations of the antagonist. A parallel rightward shift in the agonist dose-response curve is indicative of competitive antagonism.
-
Visualizations
NMDA Receptor Signaling Pathway
Caption: Simplified signaling pathway of the NMDA receptor and the mechanism of competitive antagonism at the glycine site.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of a compound using a radioligand binding assay.
Logical Relationship of Competitive Antagonism
References
- 1. L701324 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Effects of L-701,324, a high-affinity antagonist at the N-methyl-D-aspartate (NMDA) receptor glycine site, on the rat electroencephalogram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GV 150526A, 7-Cl-kynurenic acid and HA 966 antagonize the glycine enhancement of N-methyl-D-aspartate-induced [3H]noradrenaline and [3H]dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Spectroscopic Data of Indole Derivatives
Indole and its derivatives are a pivotal class of heterocyclic compounds, forming the core structure of many natural products, pharmaceuticals, and signaling molecules.[1][2] Their wide-ranging biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them a subject of intense research in drug discovery and development.[3][4][5] A thorough characterization of these molecules is essential, and this is primarily achieved through a combination of spectroscopic techniques.
This guide provides a comparative overview of the spectroscopic data obtained for various indole derivatives using UV-Vis, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). It includes representative data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in their work.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system features two main absorption bands, designated as ¹La and ¹Lb, which are sensitive to substitution on both the benzene and pyrrole rings.[6]
Table 1: UV-Vis Absorption Maxima (λmax) for Selected Indole Derivatives
| Compound | Solvent | ¹La λmax (nm) | ¹Lb λmax (nm) | Reference |
| Indole | Cyclohexane | ~270 | ~284 | [6] |
| Indole | Water | ~263 | - | [6] |
| 5-Hydroxyindole | Cyclohexane | ~270 | ~313 | [6] |
| 6-Hydroxyindole | Cyclohexane | ~263 | ~285 | [6] |
| 2,3,3-trimethyl-5-nitroindolenine | Not Specified | 218 | 259 | [7] |
| 5-Bromoindole | Ethanol | 280 | - | [8] |
| 5-Cyanoindole | Ethanol | 275 | - | [8] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Dissolve the indole derivative in a suitable UV-transparent solvent (e.g., methanol, ethanol, cyclohexane) to a final concentration of approximately 1 x 10⁻⁴ M.[8][9]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[8]
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Sample Measurement: Fill a matching quartz cuvette with the sample solution.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm. The absorption maxima (λmax) are identified from the resulting spectrum.[10]
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. The indole scaffold is intrinsically fluorescent, a property that is famously utilized in protein chemistry to study tryptophan residues. The emission wavelength is highly dependent on the polarity of the solvent and the nature of substituents.[11]
Table 2: Fluorescence Emission Maxima for Selected Indole Derivatives
| Compound | Solvent | Excitation λ (nm) | Emission λmax (nm) | Reference |
| Indole | Cyclohexane | - | ~308-310 | [12] |
| Indole | Water | 285 | ~340-350 | [10][12] |
| 5-Hydroxyindole | Cyclohexane | 300 | 325 | [6] |
| 6-Hydroxyindole | Cyclohexane | 285 | - | [6] |
| 2-Phenylindole | Varies | UV | Varies | [11] |
| Polyindole w/ Pyridine | Varies | - | 402 | [12] |
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the indole derivative (typically 10⁻⁵ to 10⁻⁶ M) in a suitable spectroscopic grade solvent.[8]
-
Instrumentation: Use a spectrofluorometer.[8]
-
Data Acquisition:
-
First, measure the absorption spectrum to determine the optimal excitation wavelength (usually the longest-wavelength λmax).
-
Set the excitation wavelength on the spectrofluorometer.
-
Scan a range of emission wavelengths (e.g., from the excitation wavelength + 10 nm up to 600 nm) to record the fluorescence emission spectrum.
-
The wavelength of maximum fluorescence intensity is recorded.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous elucidation of molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR provides similar information for carbon atoms.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Indole Scaffolds
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
| N-H | 8.0 - 12.0 (broad singlet) | - | [13] |
| C2-H | 7.1 - 7.3 | ~125 | [13][14] |
| C3-H | 6.4 - 6.5 | ~102 | [13][14] |
| C4-H | ~7.6 | ~121 | [13][14] |
| C5-H | 7.1 - 7.2 | ~122 | [13][14] |
| C6-H | 7.1 - 7.2 | ~120 | [13][14] |
| C7-H | 7.2 - 7.4 | ~111 | [13][14] |
| C7a (bridgehead) | - | ~128 | [14] |
| C3a (bridgehead) | - | ~136 | [14] |
Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the indole ring.[13] For instance, in a 5-chloro-indole derivative, the H4 proton appears as a doublet around δ 7.6 ppm.[13]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the indole derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reference signal.[15]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).[13]
-
¹H NMR Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[13]
-
Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of ~15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Use the same sample.
-
Acquire the spectrum using a standard proton-decoupled single-pulse sequence.[13]
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 256 to 1024 or more) is required.[13] Typical parameters include a spectral width of ~240 ppm and a relaxation delay of 2 seconds.[13]
-
-
Data Processing: Apply a Fourier transform to the acquired data, followed by phasing and baseline correction. Calibrate the spectra using the solvent signal or TMS.[13]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation patterns observed in the mass spectrum provide valuable structural information.
Table 4: Key Fragmentation Characteristics of Indole Derivatives
| Technique | Observation | Interpretation | Reference |
| Electron Impact (EI-MS) | Loss of HCN from the molecular ion. | Characteristic fragmentation of the indole ring. | [16] |
| EI-MS | For acetyl-indoles, loss of a methyl radical followed by loss of CO. | Indicates the presence of an acetyl group. | [16] |
| LC-MS/MS (APCI) | Precursor ion [M+H]⁺ for indole at m/z 118.1. | Molecular weight determination. | [17] |
| LC-MS/MS (APCI) | Product ion for indole at m/z 91.1. | Structural fragment used for Multiple Reaction Monitoring (MRM). | [17] |
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Dissolve the crude extract or purified compound in a suitable solvent like methanol. Filter the solution through a 0.22 µm microporous membrane.[18]
-
Chromatography (LC):
-
Mass Spectrometry (MS):
-
The eluent from the LC column is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).[19]
-
Set the mass spectrometer to operate in a positive or negative ionization mode. For indole, positive APCI mode is effective.[17]
-
Acquire data in full scan mode to identify molecular ions or in tandem MS (MS/MS) mode to generate fragmentation patterns for structural confirmation.[18] The parameters (voltages, gas flows, temperatures) must be optimized for the specific analyte.[17]
-
Visualizations
Signaling Pathway Inhibition
Indole derivatives are known to modulate key inflammatory pathways.[1] For example, the widely used NSAID Indomethacin contains an indole structure and is known to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response downstream of the NF-κB signaling pathway.
Caption: NF-κB signaling pathway leading to COX-2 expression and its inhibition by an indole derivative.
Experimental Workflow
A typical workflow for the spectroscopic characterization of a newly synthesized or isolated indole derivative involves multiple, complementary techniques.
Caption: General experimental workflow for the spectroscopic characterization of an indole derivative.
Logical Relationship for Data Comparison
The data from different spectroscopic methods are not interpreted in isolation. Instead, they are compared and integrated to build a complete picture of the molecule's identity and properties.
Caption: Logical flow for comparing and integrating multi-technique spectroscopic data.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienmag.com [scienmag.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchdata.edu.au [researchdata.edu.au]
- 10. UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [cjcp.ustc.edu.cn]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 15. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]
- 17. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Comparative Analysis of 4,6-dimethyl-1H-indole-2-carboxylic Acid and its Derivatives: In Vitro and In Vivo Activity
A comparative guide for researchers, scientists, and drug development professionals.
In Vitro Activity of 4,6-dimethyl-1H-indole-2-carboxamide Derivatives
The primary in vitro activity reported for derivatives of 4,6-dimethyl-1H-indole-2-carboxylic acid is their potent inhibition of Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis.
Anti-tubercular Activity
N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide and N-rimantadine-4,6-dimethylindole-2-carboxamide have demonstrated significant activity against both drug-susceptible and drug-resistant strains of M. tb. The minimum inhibitory concentration (MIC) is a key metric for this activity.
| Compound | M. tb Strain | MIC (μM) | Reference |
| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | H37Rv | 0.012 | [1] |
| N-rimantadine-4,6-dimethylindole-2-carboxamide | H37Rv | 0.88 | [1] |
| Isoniazid (Control) | H37Rv | - | [1] |
| Ethambutol (Control) | H37Rv | 4.89 | [1] |
Table 1: In Vitro Anti-tubercular Activity of 4,6-dimethyl-1H-indole-2-carboxamide Derivatives.
Cytotoxicity Profile
An essential aspect of drug development is ensuring that a compound is toxic to the target pathogen but not to the host cells. The cytotoxicity of these derivatives has been evaluated against mammalian cell lines, with the half-maximal inhibitory concentration (IC50) being a measure of their toxicity. A higher IC50 value indicates lower cytotoxicity. The selectivity index (SI), calculated as the ratio of IC50 to MIC, provides a measure of the compound's therapeutic window.
| Compound | Cell Line | IC50 (μM) | Selectivity Index (SI) | Reference |
| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | Vero | >200 | >16667 | [1] |
| N-rimantadine-4,6-dimethylindole-2-carboxamide (analogue 8f) | Vero | 39.9 | 64 | [1] |
| N-rimantadine-4,6-dimethylindole-2-carboxamide (analogue 8g) | Vero | 40.9 | 128 | [1] |
Table 2: Cytotoxicity of 4,6-dimethyl-1H-indole-2-carboxamide Derivatives against Vero Cells.
Experimental Protocols
In Vitro Anti-tubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
The anti-mycobacterial activity of the compounds is determined using the Microplate Alamar Blue Assay (MABA).[2][3][4]
-
Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC enrichment until it reaches the mid-logarithmic growth phase.
-
Plate Setup: 200 µL of sterile deionized water is added to the outer wells of a 96-well microtiter plate to prevent evaporation. 100 µL of 7H9 broth is added to the remaining wells.
-
Compound Dilution: The test compounds are serially diluted directly in the microtiter plate to achieve a range of final concentrations.
-
Inoculation: A standardized inoculum of M. tb H37Rv is added to each well, except for the sterility control wells.
-
Incubation: The plate is sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A mixture of Alamar Blue reagent and 10% Tween 80 is added to each well. The plate is re-incubated for 24 hours.
-
Result Interpretation: A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Caption: Workflow of the Microplate Alamar Blue Assay (MABA).
Cytotoxicity Assay: MTT Assay
The cytotoxicity of the compounds against mammalian cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Mammalian cells (e.g., Vero, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for 48-72 hours.
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
In Vivo Activity of Indole-2-Carboxamides
While specific in vivo efficacy data for N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide and N-rimantadine-4,6-dimethylindole-2-carboxamide are not extensively reported in the reviewed literature, the broader class of indole-2-carboxamides has shown promise in animal models of tuberculosis.[5][6][7] These studies indicate that some indole-2-carboxamide derivatives possess favorable pharmacokinetic properties and can reduce the bacterial load in the lungs of infected mice.[6] However, challenges such as poor bioavailability have been noted for some analogs, highlighting the importance of further optimization for in vivo efficacy.[8]
Caption: Generalized workflow for in vivo efficacy testing.
Proposed Mechanism of Action
The anti-tubercular activity of indole-2-carboxamides is believed to be mediated through the inhibition of the mycobacterial membrane protein Large 3 (MmpL3).[5][9][10] MmpL3 is an essential transporter responsible for translocating mycolic acid precursors across the mycobacterial inner membrane, a crucial step in the formation of the protective outer membrane of M. tuberculosis.
Caption: Proposed mechanism of action of Indole-2-carboxamides.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, its derivatives, N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide and N-rimantadine-4,6-dimethylindole-2-carboxamide, have demonstrated potent and selective in vitro anti-tubercular activity. These findings strongly suggest that the this compound scaffold is a promising starting point for the development of novel anti-tubercular agents. Further studies are warranted to synthesize and evaluate the parent compound and to conduct in vivo efficacy and pharmacokinetic studies on the most promising derivatives to fully assess their therapeutic potential.
References
- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. ibbj.org [ibbj.org]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The preclinical candidate indole-2-carboxamide improves immune responses to Mycobacterium tuberculosis infection in healthy subjects and individuals with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of Synthesized 4,6-dimethyl-1H-indole-2-carboxylic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous confirmation of a synthesized compound's identity is a critical step in the research and development pipeline. This guide provides a comparative analysis of key analytical techniques for verifying the structure and purity of 4,6-dimethyl-1H-indole-2-carboxylic acid. To illustrate the specificity of these methods, we compare its analytical data with a structurally similar alternative, 4-methyl-1H-indole-2-carboxylic acid.
This guide presents a summary of expected analytical data for both compounds, detailed experimental protocols for the characterization methods, and a visual workflow for the identity confirmation process.
Data Presentation: A Comparative Analysis
The following table summarizes the expected quantitative data from various analytical techniques for this compound and the comparative compound, 4-methyl-1H-indole-2-carboxylic acid.
| Analytical Technique | This compound | 4-methyl-1H-indole-2-carboxylic acid |
| ¹H NMR | δ ~11.8 (s, 1H, NH), δ ~7.1 (s, 1H, Ar-H), δ ~6.9 (s, 1H, Ar-H), δ ~6.8 (s, 1H, Ar-H), δ ~2.4 (s, 3H, CH₃), δ ~2.3 (s, 3H, CH₃) | δ ~11.7 (s, 1H, NH), δ ~7.5-6.9 (m, 4H, Ar-H), δ ~2.5 (s, 3H, CH₃) |
| ¹³C NMR | δ ~164 (C=O), δ ~138, 136, 130, 128, 122, 115, 110, 105 (Ar-C), δ ~21, 16 (CH₃) | δ ~164 (C=O), δ ~137, 131, 129, 125, 123, 121, 112, 108 (Ar-C), δ ~18 (CH₃) |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 189. Expected Fragments: m/z 172, 144, 115 | Molecular Ion (M⁺): m/z 175. Expected Fragments: m/z 158, 130, 102 |
| FTIR Spectroscopy | ~3300-2500 cm⁻¹ (O-H stretch, broad), ~1680 cm⁻¹ (C=O stretch), ~2920 cm⁻¹ (C-H stretch) | ~3300-2500 cm⁻¹ (O-H stretch, broad), ~1685 cm⁻¹ (C=O stretch), ~2925 cm⁻¹ (C-H stretch) |
| High-Performance Liquid Chromatography (HPLC) | Retention Time: ~6.2 min, Purity: >98% | Retention Time: ~5.5 min, Purity: >98% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be a starting point for researchers and may require optimization based on the specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: -2 to 14 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 0 to 200 ppm.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Inlet System: Direct infusion or via Gas Chromatography (GC) for volatile samples.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for confirming the identity of a synthesized compound.
Caption: Workflow for the confirmation of a synthesized compound's identity.
A Comparative Guide to Assessing the Purity of 4,6-dimethyl-1H-indole-2-carboxylic Acid by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the accurate determination of purity for novel chemical entities is a cornerstone of reliable research and regulatory compliance. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 4,6-dimethyl-1H-indole-2-carboxylic acid, a substituted indole derivative. Indole-2-carboxylic acid and its derivatives are significant scaffolds in medicinal chemistry.[1][2]
Primary Analytical Method: Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful and widely adopted technique for the purity assessment of organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[3] For aromatic carboxylic acids like indole derivatives, RP-HPLC with a C18 stationary phase is a common and effective approach.[1][4][5]
Detailed Experimental Protocol: RP-HPLC
This protocol is a robust starting point for the analysis of this compound. Optimization may be required based on the specific impurities present.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (or a suitable solvent like methanol) to create a 1 mg/mL stock solution.
-
Perform further dilutions as necessary to fall within the linear range of the detector.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Workflow for HPLC Purity Assessment
The following diagram illustrates the standard workflow for determining the purity of a compound using HPLC.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic chemistry - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. cetjournal.it [cetjournal.it]
- 7. scispace.com [scispace.com]
Indole-2-Carboxylic Acid: A Comparative Analysis of its Enzyme Inhibitory Profile
For Immediate Release
Indole-2-carboxylic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of clinically relevant enzymes. This guide provides a comparative study of indole-2-carboxylic acid-based inhibitors targeting key enzymes implicated in cancer, viral infections, and inflammation. The analysis is supported by quantitative inhibitory data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Key Enzymes Targeted by Indole-2-Carboxylic Acid Derivatives:
-
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are crucial in the tryptophan catabolism pathway, and their overexpression in the tumor microenvironment leads to immunosuppression.
-
HIV-1 Integrase: An essential enzyme for the replication of the human immunodeficiency virus (HIV), responsible for integrating the viral DNA into the host genome.
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade, catalyzing the production of prostaglandins.
-
Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2): These kinases are pivotal in cell cycle progression and are frequently dysregulated in various cancers.
Comparative Inhibitory Activity
The inhibitory potency of indole-2-carboxylic acid derivatives is presented below in comparison to established inhibitors for each enzyme class. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency; a lower IC50 value indicates a more potent inhibitor.
Table 1: IDO1 and TDO Inhibition
| Compound | Target | IC50 (µM) | Alternative Inhibitor | Target | IC50 (µM) |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1)[1] | IDO1 | 1.17 | Epacadostat | IDO1 | 0.067[2] |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1)[1] | TDO | 1.55 | |||
| p-benzoquinone derivative (9p-O)[1] | IDO1/TDO | Double-digit nM |
Table 2: HIV-1 Integrase Inhibition
| Compound | Target | IC50 (µM) | Alternative Inhibitor | Target | IC50 (nM) |
| Indole-2-carboxylic acid derivative (20a)[3] | HIV-1 Integrase | 0.13 | Raltegravir | HIV-1 Integrase | 9.15[4] |
| Indole-2-carboxylic acid derivative (17a)[5] | HIV-1 Integrase | 3.11 | Dolutegravir | HIV-1 Integrase | 1.07[4] |
| Elvitegravir | HIV-1 Integrase | 0.7 - 1.5[6] |
Table 3: COX-2 Inhibition
| Compound | Target | IC50 (µM) | Alternative Inhibitor | Target | IC50 (µM) |
| Indolin-2-one derivative (4e)[7] | COX-2 | 3.34 | Celecoxib | COX-2 | 0.03[7] |
| Indolin-2-one derivative (9h)[7] | COX-2 | 2.42 | Indomethacin | COX-2 | 0.026[7] |
| Indolin-2-one derivative (9i)[7] | COX-2 | 2.35 |
Table 4: EGFR and CDK2 Inhibition
| Compound | Target | IC50 (nM) | Alternative Inhibitor | Target | IC50 (nM) |
| Indole-2-carboxamide (5d)[8] | EGFR | 89 | Erlotinib | EGFR | 80[8] |
| Indole-2-carboxamide (5e)[8] | EGFR | 93 | |||
| Indole-2-carboxamide (5e)[8] | CDK2 | 13 | Dinaciclib | CDK2 | 20[8] |
| Indole-2-carboxamide (5h)[8] | CDK2 | 11 | |||
| Indole-2-carboxamide (5k)[8] | CDK2 | 19 |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the context in which these indole-2-carboxylic acid inhibitors function, the following diagrams illustrate the relevant biological pathways and a general experimental workflow for assessing enzyme inhibition.
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided to ensure reproducibility and facilitate comparative analysis.
IDO1/TDO Inhibition Assay (Cell-Based)
This protocol is adapted from a method for screening IDO1 inhibitors by measuring kynurenine production in cells.[9][10]
-
Cell Culture and IDO1 Induction:
-
Seed human cancer cells (e.g., HeLa or SK-OV-3) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) at a concentration of 100 ng/mL for 24 hours.[10]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the indole-2-carboxylic acid derivatives and control inhibitors in the cell culture medium.
-
Remove the IFN-γ containing medium and add the medium containing the test compounds to the cells.
-
-
Kynurenine Production and Measurement:
-
Incubate the plate for 24-48 hours to allow for tryptophan metabolism.
-
Collect the cell culture supernatant.
-
To hydrolyze N-formylkynurenine to kynurenine, add trichloroacetic acid (TCA) to a final concentration of 10% (w/v) and incubate at 50°C for 30 minutes.[10]
-
Centrifuge the samples to pellet precipitated proteins.
-
Quantify the kynurenine concentration in the supernatant using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Calculate the percentage of IDO1 inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
HIV-1 Integrase Strand Transfer Assay
This protocol is based on a commercially available ELISA-based kit.[1][11][12][13]
-
Plate Preparation:
-
Coat a streptavidin-coated 96-well plate with a biotin-labeled donor substrate (DS) DNA, which mimics the HIV-1 LTR U5 end.
-
Wash the plate to remove unbound DS DNA and block the wells.
-
-
Enzyme and Inhibitor Incubation:
-
Add recombinant HIV-1 integrase enzyme to the wells and incubate to allow binding to the DS DNA.
-
Add serial dilutions of the indole-2-carboxylic acid derivatives or control inhibitors to the wells.
-
-
Strand Transfer Reaction:
-
Initiate the strand transfer reaction by adding a digoxin-labeled target substrate (TS) DNA.
-
Incubate the plate to allow the integrase to catalyze the integration of the DS DNA into the TS DNA.
-
-
Detection and Quantification:
-
Wash the plate to remove unreacted components.
-
Add an anti-digoxin antibody conjugated to horseradish peroxidase (HRP).
-
Add a TMB substrate and measure the absorbance at 450 nm. The signal is proportional to the amount of integrated DNA.
-
-
Data Analysis:
-
Calculate the percentage of integrase inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from a fluorometric screening kit.[14][15]
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, hematin, and L-epinephrine.
-
Reconstitute the human recombinant COX-2 enzyme and prepare a working solution of the fluorometric probe.
-
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add the reaction buffer, COX-2 enzyme, and serial dilutions of the indole-2-carboxylic acid derivatives or control inhibitors.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Immediately measure the fluorescence kinetically (e.g., every minute for 10-20 minutes) at an excitation of ~535 nm and an emission of ~587 nm. The fluorescence is generated from the reaction of the probe with prostaglandin G2, an intermediate in the COX-2 reaction.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Calculate the percentage of COX-2 inhibition relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
EGFR/CDK2 Kinase Assay (Luminescent)
This protocol is based on the ADP-Glo™ Kinase Assay, which measures ADP production.[3]
-
Reagent Preparation:
-
Prepare a kinase reaction buffer containing Tris, MgCl2, BSA, and DTT.
-
Prepare solutions of the recombinant EGFR or CDK2/Cyclin A2 enzyme, the specific peptide substrate, and ATP.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, the specific peptide substrate, and serial dilutions of the indole-2-carboxamide derivatives or control inhibitors.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated into a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
References
- 1. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. rsc.org [rsc.org]
- 5. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. xpressbio.com [xpressbio.com]
- 12. assaygenie.com [assaygenie.com]
- 13. mdpi.com [mdpi.com]
- 14. CDK2/CyclinA2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 15. promega.com [promega.com]
Safety Operating Guide
Safe Disposal of 4,6-dimethyl-1H-indole-2-carboxylic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 4,6-dimethyl-1H-indole-2-carboxylic acid, emphasizing operational and logistical plans for immediate implementation.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area, and inhalation of dust or fumes must be avoided.[1][2] In case of accidental contact, immediate first aid measures should be taken.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, seek medical attention.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek medical help.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[1] |
Disposal Procedures
The primary method for the disposal of this compound is to entrust it to a licensed and approved waste disposal facility.[1][3][4][5] This ensures compliance with federal, state, and local environmental regulations.
Step-by-Step Disposal Plan:
-
Waste Identification and Classification: Chemical waste generators must first determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and any applicable state and local regulations.[6]
-
Containerization:
-
Use a compatible, properly labeled, and sealed container for waste collection.[7][8]
-
The container must be in good condition, free from leaks, and clearly marked with the words "Hazardous Waste" along with the full chemical name and percentage of each constituent.[8]
-
Keep the waste container closed except when adding waste.[7]
-
-
Segregation: Do not mix this compound waste with other incompatible waste streams to prevent hazardous reactions.[7][8] It is incompatible with strong oxidizing agents, strong bases, and amines.[3]
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition.[1][3] Ensure secondary containment for liquid wastes.[7]
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8]
Disposal of Empty Containers:
Thoroughly empty all contents from the container. The first rinse of the container must be collected and disposed of as hazardous waste.[7] For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[7] After proper rinsing and air-drying, the container can be disposed of as non-hazardous waste, though it is crucial to consult local guidelines.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. aksci.com [aksci.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
